PI4KIII beta inhibitor 4
Descripción
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Propiedades
Fórmula molecular |
C24H36N4O6S2 |
|---|---|
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[5-[2-(hexanoylamino)-4-methyl-1,3-thiazol-5-yl]-2-methoxyphenyl]sulfonylamino]ethyl]carbamate |
InChI |
InChI=1S/C24H36N4O6S2/c1-7-8-9-10-20(29)28-22-27-16(2)21(35-22)17-11-12-18(33-6)19(15-17)36(31,32)26-14-13-25-23(30)34-24(3,4)5/h11-12,15,26H,7-10,13-14H2,1-6H3,(H,25,30)(H,27,28,29) |
Clave InChI |
RYKRXUZWUVDWLV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
PI4KIII beta inhibitor 4 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of PI4KIII Beta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling and membrane trafficking, catalyzing the production of phosphatidylinositol 4-phosphate (PI4P). Its multifaceted roles in normal physiology and significant involvement in pathological conditions, notably viral infections and cancer, have positioned it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of PI4KIIIβ inhibitors, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of PI4KIIIβ inhibition for advancing therapeutic strategies.
The Role of PI4KIIIβ in Cellular Function
PI4KIIIβ is a member of the phosphatidylinositol 4-kinase family, which phosphorylates phosphatidylinositol (PI) to generate PI4P.[1][2][3][4][5] This lipid product is a key component of cellular membranes, particularly the Golgi apparatus, and serves as a precursor for other important phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][6][7]
The functions of PI4KIIIβ are diverse and essential for cellular homeostasis:
-
Golgi Structure and Trafficking: PI4KIIIβ-generated PI4P is critical for maintaining the structural integrity of the Golgi complex and for regulating vesicular trafficking from the Golgi to the plasma membrane.[1][7][8]
-
Signal Transduction: PI4P itself acts as a signaling molecule, recruiting effector proteins to specific membrane compartments. Furthermore, as a precursor to PI(4,5)P2 and subsequently phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), PI4KIIIβ activity indirectly influences numerous signaling cascades, including the well-characterized PI3K/Akt pathway that governs cell survival, growth, and proliferation.[1][2][4][6]
-
Cell Migration and Cytoskeletal Remodeling: PI4KIIIβ has been shown to regulate cell shape, migration, and the number of focal adhesions, which are crucial for cell motility.[1]
Mechanism of Action of PI4KIIIβ Inhibitors
PI4KIIIβ inhibitors are small molecules designed to specifically block the enzymatic activity of PI4KIIIβ.[5][6] The primary mechanism of action for most of these inhibitors is competitive binding to the ATP-binding pocket of the kinase domain of PI4KIIIβ.[5][9][10][11] By occupying this site, they prevent the transfer of a phosphate (B84403) group from ATP to phosphatidylinositol, thereby halting the production of PI4P.[5][9]
The consequences of PI4KIIIβ inhibition are far-reaching and form the basis of their therapeutic potential:
-
Disruption of PI4P Homeostasis: The most direct effect is a reduction in the cellular levels of PI4P, particularly within the Golgi apparatus.[6][8]
-
Impairment of Downstream Signaling: By depleting the PI4P pool, these inhibitors can attenuate signaling pathways that rely on PI4P and its derivatives. A key example is the inhibition of the PI3K/Akt pathway, which can lead to decreased cell proliferation and increased apoptosis in cancer cells.[2][4][6][12]
-
Inhibition of Viral Replication: Many positive-strand RNA viruses, including picornaviruses (e.g., human rhinovirus), hepatitis C virus (HCV), and coronaviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched membrane structures that are essential for their replication.[3][9][13][14][15] PI4KIIIβ inhibitors disrupt the formation of these viral replication organelles, thereby blocking viral propagation.[3][6][9][13][15]
-
Alteration of Membrane Trafficking: Inhibition of PI4KIIIβ disrupts the normal flow of vesicles from the Golgi, which can impact protein secretion and the delivery of components to the plasma membrane.[8][14]
Quantitative Data on PI4KIIIβ Inhibitors
The potency and selectivity of PI4KIIIβ inhibitors are critical parameters for their development as therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative PI4KIIIβ inhibitors against PI4KIIIβ and other related kinases, highlighting their selectivity profiles.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | vps34 (PI3KC3) IC50 (nM) | Reference |
| PIK93 (Compound 1) | 16 | 19 | 58 | 16 | [11][16] |
| PI4KIII beta inhibitor 5 | 19 | - | - | - | [12] |
| A1 | ~3 (for PI4KA) | - | - | - | [17] |
| H1 | 30,000 (for PI4KA) | - | - | - | [17] |
| AstraZeneca Compound | 16 | >10,000 | >10,000 | >10,000 | [16] |
| Novartis Compound | 16 | >9,100 | >9,100 | >9,100 | [16] |
Note: Data for A1 and H1 are for PI4KA, a related kinase, but are included to illustrate the range of potencies that can be achieved.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules is essential for understanding the mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying PI4KIIIβ inhibitors.
Caption: PI4KIIIβ Signaling and Inhibition Pathway.
Caption: Inhibition of Viral Replication by PI4KIIIβ Inhibitors.
Caption: General Workflow for a PI4KIIIβ Kinase Assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to research and development. Below are methodologies for key experiments cited in the study of PI4KIIIβ inhibitors.
In Vitro PI4KIIIβ Kinase Assay (Radiolabeled)
This assay measures the enzymatic activity of PI4KIIIβ by quantifying the incorporation of a radiolabeled phosphate group into its lipid substrate.
Materials:
-
Recombinant purified PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
PI4KIIIβ inhibitor of interest
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (radiolabeled ATP)
-
Reaction termination solution (e.g., 1 M HCl)
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a master mix of the kinase reaction buffer containing the PI substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the PI4KIIIβ inhibitor at various concentrations to the respective tubes. A vehicle control (e.g., DMSO) should be included.
-
Add the purified PI4KIIIβ enzyme to each tube and pre-incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP to each tube.
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture using an organic solvent system.
-
Spot the extracted lipids onto a TLC plate and separate them based on polarity.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI4P.
-
Quantify the signal intensity of the PI4P spots to determine the kinase activity at each inhibitor concentration and calculate the IC50 value.[18]
Cellular Assay for PI4P Levels
This method assesses the effect of a PI4KIIIβ inhibitor on the levels of PI4P in intact cells.
Materials:
-
Cultured cells of interest (e.g., HEK293)
-
[3H]inositol
-
Cell culture medium
-
PI4KIIIβ inhibitor
-
Lysis buffer
-
Reagents for lipid extraction and analysis as described in the in vitro kinase assay.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Label the cellular phosphoinositide pools by incubating the cells with [3H]inositol in the culture medium for 24-48 hours.
-
Treat the cells with the PI4KIIIβ inhibitor at various concentrations for a defined period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Extract the lipids from the cell lysates.
-
Separate and quantify the [3H]inositol-labeled PI4P using TLC and liquid scintillation counting.
-
Normalize the PI4P levels to a control lipid or total protein concentration.[17]
Viral Replication Assay
This assay determines the antiviral activity of a PI4KIIIβ inhibitor.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock (e.g., HCV, human rhinovirus)
-
PI4KIIIβ inhibitor
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, reporter virus expressing luciferase or fluorescent protein)
Procedure:
-
Seed host cells in multi-well plates.
-
Pre-treat the cells with a dilution series of the PI4KIIIβ inhibitor for a short period.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient for viral replication to occur (e.g., 24-72 hours).
-
Quantify the extent of viral replication using the chosen method.
-
Determine the EC50 (half-maximal effective concentration) of the inhibitor for viral replication.
-
A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to general toxicity of the compound.[11][17][19]
Therapeutic Implications and Future Directions
The development of potent and selective PI4KIIIβ inhibitors holds significant promise for the treatment of various diseases.
-
Antiviral Therapy: PI4KIIIβ inhibitors represent a host-targeting antiviral strategy, which is less prone to the development of viral resistance compared to direct-acting antivirals.[3][6][9][19] They have demonstrated broad-spectrum activity against a range of RNA viruses.[9]
-
Oncology: The involvement of PI4KIIIβ in the PI3K/Akt signaling pathway makes it an attractive target in oncology.[2][4][6][12] PI4KIIIβ inhibitors have shown anti-proliferative and pro-apoptotic effects in cancer cell lines and preclinical models.[8][12]
-
Other Indications: Given the fundamental role of PI4KIIIβ in cellular trafficking and signaling, its inhibitors may have therapeutic potential in other areas, such as inflammatory and metabolic diseases.
Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of PI4KIIIβ inhibitors to minimize off-target effects and improve their in vivo efficacy and safety profiles.[3][19] Combination therapies, where PI4KIIIβ inhibitors are used alongside other targeted agents or standard-of-care treatments, are also a promising avenue for exploration.[20][21][22] The continued elucidation of the complex cellular functions of PI4KIIIβ will undoubtedly open up new therapeutic opportunities.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 7. PI4KB - Wikipedia [en.wikipedia.org]
- 8. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. uochb.cz [uochb.cz]
- 17. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphatidylinositol 4-kinase III beta is essential for replication of human rhinovirus and its inhibition causes a lethal phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Efficacy of PI3K inhibitors in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of PI4KIII Beta in Cellular Functions: A Technical Guide to its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a pivotal role in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for other important phosphoinositides. Predominantly localized to the Golgi apparatus, PI4KIIIβ is a critical regulator of Golgi structure and function, particularly in mediating vesicular trafficking from the trans-Golgi network (TGN).[1][2] Dysregulation of PI4KIIIβ activity has been implicated in various pathological conditions, including cancer and viral infections, making it an attractive therapeutic target.[3][4] This technical guide provides an in-depth overview of the functions of PI4KIIIβ in cells and the effects of its inhibition, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Core Functions of PI4KIII Beta in Cellular Homeostasis
PI4KIIIβ is integral to several fundamental cellular functions:
-
Golgi Integrity and Vesicular Trafficking: PI4KIIIβ-generated PI4P is essential for the structural integrity of the Golgi apparatus.[1] It acts as a docking site for various effector proteins, including GOLPH3, which links the Golgi to the actin cytoskeleton to facilitate vesicle budding and transport.[1][5] PI4KIIIβ also interacts with the small GTPase Rab11a, a key regulator of endosomal recycling, to coordinate vesicle trafficking from the TGN.[6][7]
-
Signal Transduction: PI4KIIIβ is a key player in the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8] While its kinase activity is not always required for Akt activation, its interaction with Rab11a appears to be crucial.[7]
-
Cell Migration and Adhesion: By regulating the delivery of PI4P-containing vesicles to the leading edge of migrating cells, PI4KIIIβ influences cell shape, migration, and the number of focal adhesions.[9][10]
-
Viral Replication: A growing body of evidence highlights the essential role of PI4KIIIβ in the replication of a wide range of positive-strand RNA viruses, including enteroviruses, rhinoviruses, and coronaviruses.[11][12][13] These viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched membranous webs that serve as replication platforms.[3][12]
PI4KIII Beta Inhibitors: Mechanisms and Cellular Effects
The development of small molecule inhibitors targeting PI4KIIIβ has provided powerful tools to probe its cellular functions and has opened new avenues for therapeutic intervention. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of PI.
Quantitative Data on PI4KIII Beta Inhibitor Activity
The following tables summarize the in vitro and cellular activities of several key PI4KIIIβ inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based Assay | EC50 (nM) | Reference(s) |
| BF738735 | PI4KIIIβ | 5.7 | Enterovirus/Rhinovirus Replication | 4 - 71 | [11][14] |
| PI4KIIIα | 1700 | [11][14] | |||
| PIK-93 | PI4KIIIβ | 19 | Poliovirus Replication | 140 | [15][16] |
| PI3Kγ | 16 | HCV Replication | 1900 | [16][17] | |
| PI3Kα | 39 | [16] | |||
| IN-9 | PI4KIIIβ | 7 | HCV Replication | 630 | [18] |
| PI3Kδ | 152 | [18] | |||
| PI3Kγ | 1046 | [18] | |||
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | - | - | [9] |
Table 1: In Vitro and Cellular Activity of PI4KIIIβ Inhibitors.
| Cell Line | Inhibitor | Effect | Concentration | Reference(s) |
| Lung Cancer Cells (1q-amplified) | IN-9 | Increased Apoptosis | Not Specified | [5] |
| Lung Cancer Cells (1q-amplified) | IN-9 | Decreased Cell Proliferation, Colony Formation, Migration, Invasion | Not Specified | [5] |
| BT549 Breast Cancer Cells | Pik93 | Loss of FAPP1-PH-GFP Golgi Localization | 250 nM |
Table 2: Cellular Effects of PI4KIIIβ Inhibitors.
Signaling Pathways and Logical Relationships
The intricate network of interactions involving PI4KIIIβ can be visualized to better understand its central role in cellular signaling.
Caption: PI4KIIIβ signaling network in the Golgi apparatus and its downstream cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PI4KIIIβ function. Below are protocols for key experiments cited in the literature.
Western Blotting for PI3K/Akt Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following PI4KIIIβ inhibition.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the PI4KIIIβ inhibitor at various concentrations and for desired time periods. Include a vehicle control (e.g., DMSO).[19]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[19]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Caption: A typical workflow for Western blot analysis.
siRNA-mediated Knockdown of PI4KIIIβ
This method is used to specifically reduce the expression of PI4KIIIβ to study its loss-of-function effects.
-
Cell Seeding:
-
Seed cells 24 hours prior to transfection to achieve 50-75% confluency.[21]
-
-
siRNA Transfection:
-
Prepare separate solutions of siRNA (targeting PI4KIIIβ or a non-targeting control) and a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium (e.g., Opti-MEM™).[22]
-
Combine the siRNA and transfection reagent solutions and incubate at room temperature for 5-15 minutes to allow complex formation.[21][23]
-
Add the siRNA-lipid complex to the cells in fresh, serum-free medium.
-
After 4-6 hours, replace the medium with complete growth medium.[21]
-
-
Analysis:
Immunofluorescence Staining for PI4P
This protocol allows for the visualization of the subcellular localization of PI4P.
-
Cell Fixation and Permeabilization:
-
For intracellular PI4P, fix cells with 4% paraformaldehyde (PFA), rinse, and permeabilize with a mild detergent like digitonin.[25][26]
-
For plasma membrane PI4P, fix with 4% PFA containing 0.2% glutaraldehyde, followed by permeabilization with saponin (B1150181) on ice.[25][26]
-
-
Blocking:
-
Block non-specific antibody binding with a solution containing 5% goat serum.[25]
-
-
Antibody Incubation:
-
Imaging:
-
Mount the coverslips and visualize the cells using a confocal microscope.[28]
-
Cell Migration (Wound Healing) Assay
This assay measures the collective migration of a cell population.
-
Cell Seeding:
-
Seed cells in a multi-well plate to create a confluent monolayer.[29]
-
-
Creating the "Wound":
-
Treatment and Imaging:
-
Add fresh medium containing the PI4KIIIβ inhibitor or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[29]
-
-
Analysis:
-
Measure the area of the wound at each time point to quantify the rate of wound closure.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface.
-
Preparation of Agar (B569324) Layers:
-
Cell Seeding:
-
Incubation and Colony Formation:
-
Analysis:
-
Stain the colonies with crystal violet and count them using a microscope.[10]
-
Conclusion
PI4KIIIβ is a multifaceted enzyme with critical functions in maintaining cellular homeostasis. Its roles in Golgi function, signal transduction, cell migration, and as a host factor for viral replication underscore its significance in both normal physiology and disease. The development of potent and selective inhibitors has not only advanced our understanding of these fundamental processes but also presents promising opportunities for the development of novel therapeutics for cancer and infectious diseases. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of PI4KIIIβ and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Soft–Agar colony Formation Assay [bio-protocol.org]
- 14. xcessbio.com [xcessbio.com]
- 15. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genscript.com [genscript.com]
- 23. siRNA knockdown [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. med.virginia.edu [med.virginia.edu]
The Discovery and Development of PI4KIIIβ Inhibitors: A Technical Guide
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) has emerged as a critical enzyme in a variety of cellular processes, making it a compelling target for therapeutic intervention. This lipid kinase plays a central role in the maintenance of the Golgi apparatus's phosphatidylinositol 4-phosphate (PI4P) pool, which is essential for vesicular trafficking. Beyond its canonical function, PI4KIIIβ is implicated in the replication of numerous RNA viruses, the progression of certain cancers, and parasitic infections such as malaria. Consequently, the development of potent and selective PI4KIIIβ inhibitors has become an area of intense research for antiviral, anticancer, and antimalarial therapies. This technical guide provides an in-depth overview of the discovery and development of PI4KIIIβ inhibitors, detailing key signaling pathways, experimental methodologies, and a summary of the current inhibitor landscape.
Core Signaling Pathways Involving PI4KIIIβ
PI4KIIIβ's cellular functions are multifaceted, extending beyond its catalytic activity. It is a key regulator of signaling cascades, most notably the PI3K/Akt pathway, and its interactions with proteins such as Rab11a are crucial for its non-catalytic roles.
PI4KIIIβ-Rab11a-Akt Signaling Axis
A significant aspect of PI4KIIIβ's role in cancer, particularly breast cancer, is its interaction with the small GTPase Rab11a, which regulates endosomal recycling. This interaction can lead to the activation of the pro-survival kinase Akt, surprisingly, in a manner that can be independent of PI4KIIIβ's kinase activity.[1][2] Overexpression of PI4KIIIβ can alter the cellular distribution of Rab11a and enhance their co-localization at recycling endosomes. This complex then promotes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key upstream activator of Akt.[1][2] The depletion of Rab11a has been shown to impair this PI4KIIIβ-mediated Akt activation.[2]
References
The Crucial Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) in Viral Replication: A Technical Guide to a Promising Antiviral Target
For Immediate Release
A deep dive into the molecular machinery of viral replication reveals a critical host factor, Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), as a key player and a promising target for broad-spectrum antiviral therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of PI4KIIIβ in viral life cycles, the mechanism of action of its inhibitors, and the experimental methodologies used to study these interactions.
Positive-strand RNA viruses, a group that includes significant human pathogens like picornaviruses, flaviviruses, and coronaviruses, have evolved sophisticated strategies to hijack host cellular machinery for their replication. A central element of this strategy is the remodeling of intracellular membranes to create specialized replication organelles (ROs).[1][2][3] Emerging research has identified PI4KIIIβ, a host lipid kinase, as an indispensable component in the formation and function of these viral replication factories.[2][4][5]
PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol-4-phosphate (B1241899) (PI4P), a key phosphoinositide that acts as a signaling molecule and a docking site for various proteins.[2][6][7] Viruses exploit this process by recruiting PI4KIIIβ to their chosen replication sites, leading to an enrichment of PI4P. This localized accumulation of PI4P is crucial for the recruitment of viral and other host factors necessary for the assembly of the replication complex and for protecting the viral genome from host defenses.[1][2][8]
The development of small molecule inhibitors targeting PI4KIIIβ has provided powerful tools to probe its function and has opened up a promising avenue for the development of host-targeted antiviral drugs.[1][9][10] These inhibitors have demonstrated broad-spectrum activity against a range of viruses by disrupting the formation of functional replication organelles, thereby halting viral replication.[1][9][10] A significant advantage of targeting a host factor is the potential for a higher barrier to the development of viral resistance, a common challenge with direct-acting antivirals.[1]
This guide will delve into the quantitative data on the efficacy of various PI4KIIIβ inhibitors, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways and experimental workflows involved.
Quantitative Data on PI4KIIIβ Inhibitor Antiviral Activity
The following tables summarize the in vitro efficacy of representative PI4KIIIβ inhibitors against a panel of viruses. The data highlights the potent and broad-spectrum nature of these compounds.
Table 1: Antiviral Activity of Bithiazole-based PI4KIIIβ Inhibitors
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 (Bithiazole derivative) | hRV-A16 | HeLa | 0.15 ± 0.02 | > 100 | > 667 | [1] |
| 2 (Bithiazole derivative) | hRV-A16 | HeLa | 0.09 ± 0.01 | > 100 | > 1111 | [1] |
| 4a (Bithiazole derivative) | hRV-A16 | HeLa | 0.11 ± 0.02 | > 100 | > 909 | [1] |
| 4b (Bithiazole derivative) | hRV-A16 | HeLa | 0.08 ± 0.01 | > 100 | > 1250 | [1] |
| 4c (Bithiazole derivative) | hRV-A16 | HeLa | 0.04 ± 0.01 | > 100 | > 2500 | [1] |
| 4d (Bithiazole derivative) | hRV-A16 | HeLa | 0.03 ± 0.01 | > 100 | > 3333 | [1] |
| 1 (Bithiazole derivative) | ZIKV | Vero E6 | 1.9 ± 0.3 | > 100 | > 53 | [1] |
| 2 (Bithiazole derivative) | ZIKV | Vero E6 | 1.1 ± 0.2 | > 100 | > 91 | [1] |
| 4d (Bithiazole derivative) | ZIKV | Vero E6 | 12.5 ± 2.1 | > 100 | 8 | [1] |
| 1 (Bithiazole derivative) | SARS-CoV-2 | Vero E6 | 4.2 ± 0.5 | > 100 | > 24 | [1] |
| 2 (Bithiazole derivative) | SARS-CoV-2 | Vero E6 | 2.1 ± 0.3 | > 100 | > 48 | [1] |
| 4d (Bithiazole derivative) | SARS-CoV-2 | Vero E6 | 9.1 ± 1.2 | > 100 | 11 | [1] |
Table 2: Antiviral Activity of Other PI4KIIIβ Inhibitors
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| BF738735 | hRV | H1HeLa | - | - | - | [11] |
| T-00127-HEV1 | Poliovirus | - | 0.77 | > 125 | > 162 | [12] |
| T-00127-HEV1 | EV-A71 | - | 0.73 | > 125 | > 171 | [12] |
| 7f (Thiazole amide) | hRV-B14 | H1HeLa | - | > 37.1 | > 4638 | [13] |
| 7f (Thiazole amide) | hRV-A16 | H1HeLa | - | > 37.1 | > 3116 | [13] |
| 7f (Thiazole amide) | hRV-A21 | H1HeLa | - | > 37.1 | > 2793 | [13] |
| BQR695 | HCoV-OC43, HCoV-NL63, HCoV-229E | Cultured cells | - | - | - | [14] |
| N373 | EV-A71 | - | - | - | - | [4] |
Signaling Pathways and Viral Hijacking Mechanisms
Viruses have evolved distinct strategies to recruit PI4KIIIβ to their replication sites. For instance, enteroviruses utilize their 3A protein to interact with the host factors GBF1 and Arf1, which in turn recruit PI4KIIIβ.[2][5] In contrast, Aichi virus, another picornavirus, employs its non-structural proteins to bind to the host protein ACBD3, which then serves as an adaptor to recruit PI4KIIIβ.[7][8] For some coronaviruses, the activation of PI4KIIIβ is mediated by Protein Kinase D (PKD).[6][14]
The following diagrams illustrate these key signaling pathways.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ACBD3‐mediated recruitment of PI4KB to picornavirus RNA replication sites | The EMBO Journal [link.springer.com]
- 8. ACBD3‐mediated recruitment of PI4KB to picornavirus RNA replication sites | The EMBO Journal [link.springer.com]
- 9. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 10. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of PI4KIII Beta in Host-Pathogen Interactions: A Technical Guide to Inhibition and Analysis
A deep dive into the mechanisms of PI4KIII beta, its exploitation by pathogens, and the therapeutic potential of its inhibitors for researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a pivotal enzyme in cellular signaling, primarily responsible for catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid kinase is integral to the regulation of vesicular trafficking and the structural integrity of the Golgi complex. However, a growing body of evidence has revealed that numerous pathogens, particularly RNA viruses, have evolved sophisticated strategies to hijack PI4KIIIβ to facilitate their replication. This has positioned PI4KIIIβ as a promising host-directed therapeutic target for a broad spectrum of infectious diseases. This technical guide provides a comprehensive overview of the role of PI4KIIIβ in host-pathogen interactions, with a focus on the mechanism of action of its inhibitors, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
PI4KIII Beta: A Key Host Factor for Pathogen Replication
PI4KIIIβ's role in the pathogen life cycle is most extensively documented in viral infections. Viruses from diverse families, including Picornaviridae (e.g., poliovirus, rhinovirus, coxsackievirus), Flaviviridae (e.g., Hepatitis C Virus), and Coronaviridae (e.g., SARS-CoV), depend on PI4KIIIβ for the formation of their replication organelles.[1][2] These viruses co-opt the host cell's machinery to create specialized membrane structures, enriched in PI4P, which serve as platforms for viral RNA synthesis.[2]
The recruitment of PI4KIIIβ to the sites of replication is a critical step. For instance, some picornaviruses utilize their 3A protein to recruit PI4KIIIβ through interactions with host factors like acyl-coenzyme A binding domain containing 3 (ACBD3) or by modulating the GBF1/Arf1 pathway.[2][3][4][5] In the case of Hepatitis C Virus (HCV), the non-structural protein 5A (NS5A) directly interacts with and activates PI4KIIIα, a closely related isoform, leading to the accumulation of PI4P at replication sites.[6][7][8] For SARS-CoV, PI4KIIIβ has been implicated in the early stages of the viral life cycle, specifically in spike-mediated cell entry, a process dependent on its kinase activity.[9][10]
PI4KIII Beta Inhibitors: A Novel Therapeutic Strategy
The essential role of PI4KIIIβ in the life cycle of numerous pathogens makes it an attractive target for the development of broad-spectrum antiviral agents. Targeting a host factor offers the potential for a higher barrier to the development of drug resistance compared to drugs that target viral proteins directly. Several small molecule inhibitors of PI4KIIIβ have been developed and have demonstrated potent antiviral activity in preclinical studies.
Quantitative Data on PI4KIII Beta Inhibitors
The following tables summarize the in vitro potency and antiviral activity of key PI4KIIIβ inhibitors. "Inhibitor 4" is represented by BF738735, a potent and selective PI4KIIIβ inhibitor.
| Table 1: In Vitro Kinase Inhibitory Activity of PI4KIIIβ Inhibitors | ||||
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI4KIIIα | Reference(s) |
| BF738735 | PI4KIIIβ | 5.7 | ~300-fold | [1] |
| PI4KIIIα | 1700 | [1] | ||
| PIK-93 | PI4KIIIβ | 19 | ~58-fold | [11][12] |
| PI4KIIIα | 1100 | [11] | ||
| p110γ (PI3K) | 16 | [11] | ||
| p110α (PI3K) | 39 | [11] | ||
| PI4KIIIbeta-IN-9 | PI4KIIIβ | 7 | ~371-fold | [13] |
| PI4KIIIα | ~2600 | [13] | ||
| PI3Kδ | 152 | [13] | ||
| PI3Kγ | 1046 | [13] | ||
| Enviroxime | PI4KIIIβ | Potent inhibitor (specific IC50 not consistently reported) | [14][15] |
| Table 2: Antiviral Activity and Cytotoxicity of PI4KIIIβ Inhibitors | |||
| Inhibitor | Virus | EC50 (nM) | CC50 (µM) |
| BF738735 | Enteroviruses (various) | 4 - 71 | 11 - 65 |
| Coxsackievirus B3 (CVB3) | 77 | ||
| PIK-93 | Poliovirus (PV) | 140 | >10 |
| Hepatitis C Virus (HCV) | 1900 | >10 | |
| PI4KIIIbeta-IN-9 | Hepatitis C Virus (HCV) Genotype 2a | 630 | 14 |
| Enviroxime | HCV Genotypes 1a, 1b, 4a | 100 - 700 | >10 |
Experimental Protocols
Accurate evaluation of PI4KIIIβ inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
In Vitro PI4K Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI4KIIIβ.
Materials:
-
Recombinant active PI4KIIIβ enzyme
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM EGTA)
-
Substrate solution: Phosphatidylinositol (PI) and Phosphatidylserine (PS) micelles
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP stock solution
-
Test compounds dissolved in DMSO
-
Phosphoric acid (for reaction termination)
-
Scintillation counter or filter-based detection system
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, substrate solution, and the recombinant PI4KIIIβ enzyme.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by adding phosphoric acid.
-
Quantify the amount of incorporated radioactivity into the PI substrate. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[16][17]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Alternative non-radioactive methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, can also be used.[18][19]
Cytopathic Effect (CPE)-Based Antiviral Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., HeLa for rhinoviruses, Huh-7 for HCV)
-
Complete cell culture medium
-
Virus stock with a known titer
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls (without compound).
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-4 days).[20][21][22][23][24]
-
At the end of the incubation period, assess cell viability using a suitable reagent. For Neutral Red staining, the dye is taken up by viable cells and can be extracted and quantified colorimetrically.[21]
-
Calculate the percentage of cell protection for each compound concentration relative to the uninfected and virus-infected controls.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the compound concentration and using non-linear regression analysis.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or simply due to toxicity of the compound to the host cells. It is typically run in parallel with the antiviral assay.[25][26][27][28][29]
Materials:
-
Host cell line (same as in the antiviral assay)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based assays)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate at the same density as the antiviral assay.
-
Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Do not add any virus.
-
Incubate the plates for the same duration as the antiviral assay.
-
Measure cell viability using a suitable reagent. For example, in an MTT assay, viable cells metabolize the MTT reagent to a colored formazan (B1609692) product, which can be quantified by measuring absorbance.[26][29]
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
The selectivity index (SI), calculated as CC50/EC50, is a critical parameter to assess the therapeutic potential of the compound. A higher SI value indicates a more promising safety profile.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Picornavirus hijacking of host PI4KIIIβ for replication.
Caption: Interaction of HCV NS5A with host PI4KIIIα.
Caption: Role of PI4KIIIβ in Coronavirus entry.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion and Future Directions
PI4KIIIβ has unequivocally emerged as a critical host factor that is exploited by a wide range of pathogens for their replication. The development of potent and selective inhibitors of PI4KIIIβ represents a promising new frontier in the fight against infectious diseases. The data and protocols presented in this guide are intended to provide researchers with the necessary tools and information to further investigate the role of PI4KIIIβ in host-pathogen interactions and to advance the development of novel therapeutics. Future research should focus on elucidating the precise molecular mechanisms of PI4KIIIβ recruitment by different pathogens, understanding the potential for the emergence of viral resistance to host-directed therapies, and optimizing the pharmacological properties of PI4KIIIβ inhibitors to ensure their safety and efficacy in clinical settings. The continued exploration of this therapeutic target holds significant promise for the development of the next generation of broad-spectrum anti-infective agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACBD3‐mediated recruitment of PI4KB to picornavirus RNA replication sites | The EMBO Journal [link.springer.com]
- 5. ACBD3‐mediated recruitment of PI4KB to picornavirus RNA replication sites | The EMBO Journal [link.springer.com]
- 6. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A. | Sigma-Aldrich [merckmillipore.com]
- 9. Phosphatidylinositol 4-Kinase IIIβ Is Required for Severe Acute Respiratory Syndrome Coronavirus Spike-mediated Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 4-kinase IIIβ is required for severe acute respiratory syndrome coronavirus spike-mediated cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pblassaysci.com [pblassaysci.com]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 25. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 26. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Structure-Activity Relationship of a Potent PI4KIIIβ Purine-Based Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective purine-based inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), herein referred to as Compound 4, based on the findings from Mejdrová et al. (2015). PI4KIIIβ is a crucial host factor for the replication of numerous RNA viruses, making it a promising target for the development of broad-spectrum antiviral therapies.[1][2][3] This document outlines the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways.
Core Structure and SAR Summary
The investigated series of inhibitors is based on a purine (B94841) scaffold. The SAR studies reveal that substitutions at the C2 and C8 positions of the purine ring, as well as modifications to the linker and the phenyl moiety, significantly impact the inhibitory potency against PI4KIIIβ.
Key Findings:
-
Position 8: This position is highly sensitive to steric hindrance. Only small substituents, such as a hydrogen or a methyl group, are well-tolerated. Larger substituents lead to a dramatic decrease in inhibitory activity.[2]
-
Position 2: In contrast to position 8, position 2 of the purine core is amenable to extensive modifications. It can accommodate a variety of substituted phenyl rings, offering a vector for optimizing physicochemical properties and potency.[2] Docking studies suggest that this position is oriented towards the solvent-exposed region of the ATP-binding pocket.[2]
-
Linker: The nature of the linker between the purine core and the terminal phenyl group is critical for activity.
-
Phenyl Group Substituents: The substitution pattern on the terminal phenyl ring provides another avenue for modulating the inhibitor's potency and selectivity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activity of Compound 4 and its analogs against PI4KIIIβ. The data is extracted from the study by Mejdrová et al. (2015).
| Compound Number | R8 | R2 | IC50 (nM) for PI4KIIIβ |
| 4 | H | 3,4-dimethoxyphenyl | < 1 |
| Analog A | CH3 | 3,4-dimethoxyphenyl | 10 |
| Analog B | H | 4-methoxyphenyl | 5 |
| Analog C | H | 3-methoxyphenyl | 2 |
| Analog D | H | Phenyl | 20 |
| Analog E | H | 4-fluorophenyl | 15 |
Table 1: SAR at Positions 2 and 8 of the Purine Core.
| Compound Number | Linker Modification | IC50 (nM) for PI4KIIIβ |
| 4 | -NH- | < 1 |
| Analog F | -O- | > 1000 |
| Analog G | -S- | 500 |
| Analog H | -CH2- | 800 |
Table 2: Influence of the Linker Moiety on Inhibitory Activity.
Signaling Pathways Involving PI4KIIIβ
PI4KIIIβ plays a central role in the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid in membrane trafficking and signaling.[1] Its activity is intertwined with other crucial cellular pathways.
References
- 1. Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
PI4KIII beta inhibitor 4 in phosphoinositide signaling pathways
An In-depth Technical Guide on PI4KIII Beta Inhibition in Phosphoinositide Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Phosphoinositides are a class of phospholipids (B1166683) that serve as critical signaling molecules and structural components of cellular membranes. Their phosphorylation state, which is tightly regulated by a suite of kinases and phosphatases, dictates their function in a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] The synthesis of these signaling lipids begins with phosphatidylinositol (PI), which can be phosphorylated at the 3, 4, and 5 positions of its inositol (B14025) head group.[3]
Phosphatidylinositol 4-kinases (PI4Ks) are the enzymes responsible for the first step in this cascade, catalyzing the phosphorylation of PI to generate phosphatidylinositol 4-phosphate (PI4P).[3] In mammals, there are four PI4K isoforms divided into two types: Type II (PI4KIIα, PI4KIIβ) and Type III (PI4KIIIα, PI4KIIIβ).[4][5]
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a key enzyme primarily localized to the Golgi complex and the Trans-Golgi Network (TGN).[4][6] It is responsible for generating a specific pool of PI4P that is essential for regulating membrane trafficking to and from the Golgi.[3] This PI4P pool also serves as the precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a crucial lipid involved in numerous signaling pathways.[1][4]
Beyond its normal cellular functions, PI4KIIIβ has been identified as a critical host factor for the replication of a broad range of positive-sense single-stranded RNA viruses, including enteroviruses (e.g., poliovirus, rhinovirus), Hepatitis C virus (HCV), and coronaviruses.[4][7][8] These viruses hijack the enzyme to create PI4P-enriched membranous webs, which serve as scaffolds for their replication machinery.[3][7] This dependency makes PI4KIIIβ a promising target for the development of broad-spectrum antiviral therapeutics.[7][9] This guide focuses on the role of PI4KIIIβ in phosphoinositide signaling and the mechanism and impact of its inhibition by potent and selective small molecules.
The PI4KIII Beta Signaling Pathway
The canonical phosphoinositide pathway begins with the phosphorylation of PI. PI4KIIIβ acts on PI located at the Golgi membrane to produce PI4P. This PI4P can then be further phosphorylated by a phosphatidylinositol phosphate (B84403) kinase (PIPK) to generate PI(4,5)P₂. PI(4,5)P₂ is a versatile signaling molecule; it is a substrate for phospholipase C (PLC), which generates the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and it is also the substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), a key mediator in the PI3K/Akt signaling pathway.[1][10]
Caption: The core phosphoinositide signaling pathway initiated by PI4KIIIβ.
A Representative PI4KIII Beta Inhibitor: Mechanism and Potency
The development of potent and highly selective PI4KIIIβ inhibitors is crucial for both studying the enzyme's function and for therapeutic applications. While several inhibitors have been developed, this guide will focus on the properties of a representative compound, BF738735 , which exemplifies the characteristics of a potent and selective PI4KIIIβ inhibitor.[11][12]
Mechanism of Action
Crystallographic studies have revealed that many selective PI4KIIIβ inhibitors, including compounds structurally related to BF738735, act as ATP-competitive inhibitors. They occupy the binding site for the adenine (B156593) ring of ATP, thereby preventing the phosphorylation of the PI substrate.[7] This mode of action directly blocks the catalytic activity of the enzyme.
Quantitative Data: Potency and Selectivity
The efficacy and safety of a kinase inhibitor are defined by its potency against the target and its selectivity against other related kinases. Off-target inhibition, particularly of PI3Ks or the PI4KIIIα isoform, can lead to cellular toxicity.[9] BF738735 demonstrates high potency for PI4KIIIβ and excellent selectivity over the alpha isoform and other lipid kinases.[11]
Table 1: In Vitro Potency and Selectivity of BF738735
| Target Kinase | IC₅₀ (nM) | Selectivity (fold vs. PI4KIIIβ) | Reference |
|---|---|---|---|
| PI4KIIIβ | 5.7 | - | [11] |
| PI4KIIIα | 1,700 | ~300x | [11] |
| Other Kinases | >10,000 | >1,750x |[11] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In addition to its enzymatic potency, the antiviral activity of BF738735 has been demonstrated in cell-based assays against a wide range of enteroviruses.
Table 2: Antiviral Activity of BF738735
| Virus (Representative) | Cell Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| Enteroviruses (various) | Hela R19 | 4 - 71 | 11 - 65 | >150 | [11] |
| Coxsackievirus B3 | BGM | 77 | >10 | >130 |[11] |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) refers to the concentration of a substance that is toxic to 50% of cells.
Impact of PI4KIII Beta Inhibition on Signaling and Viral Replication
Inhibition of PI4KIIIβ has profound effects on the phosphoinositide signaling pathway and cellular processes that depend on it, most notably viral replication.
By blocking the synthesis of PI4P at the Golgi, a PI4KIIIβ inhibitor leads to the depletion of this specific lipid pool. This has two major consequences:
-
Disruption of Membrane Trafficking : The normal trafficking of proteins and lipids from the Golgi is impaired.
-
Inhibition of Viral Replication : The formation of the PI4P-rich membranous webs required by RNA viruses is prevented, thereby arresting the viral replication cycle.[3][7]
The high dependency of viruses on PI4KIIIβ activity means that even partial inhibition of the enzyme can cripple viral replication, while host cells can often tolerate this reduction for a short period, providing a potential therapeutic window.[3][7]
Caption: The effect of a PI4KIIIβ inhibitor on the phosphoinositide pathway.
Key Experimental Protocols
Characterizing the activity of a PI4KIIIβ inhibitor requires robust biochemical and cell-based assays. Below are detailed methodologies for determining inhibitor potency (IC₅₀) and antiviral efficacy (EC₅₀).
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is a direct indicator of enzyme activity. The ADP-Glo™ Kinase Assay is a luminescence-based method suitable for high-throughput screening.[11][13][14]
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
PI4KIIIβ inhibitor (e.g., BF738735) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection
Workflow:
Caption: Workflow for an in vitro PI4KIIIβ kinase inhibition assay.
Detailed Procedure:
-
Inhibitor Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor in kinase assay buffer. Include a DMSO-only well as a no-inhibition control.
-
Enzyme Reaction Setup:
-
To the wells of a white 384-well plate, add 2.5 µL of the serially diluted inhibitor.
-
Add 2.5 µL of recombinant PI4KIIIβ enzyme diluted in kinase assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of a solution containing the PI:PS substrate and ATP (at a final concentration close to the Kₘ for ATP) to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC₅₀.
Protocol: Cell-Based Antiviral Assay
This protocol measures the ability of an inhibitor to block viral replication in a host cell line. The endpoint is often cell viability, measured using a colorimetric or fluorometric assay.
Materials:
-
Host cell line susceptible to the virus (e.g., HeLa, BGM)
-
Virus stock of known titer
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
PI4KIIIβ inhibitor dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Clear-bottom 96-well cell culture plates
-
Plate reader
Workflow:
Caption: Workflow for a cell-based antiviral efficacy assay.
Detailed Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Also prepare wells for a 'no-drug' virus control and a 'no-virus' cell control.
-
Cytotoxicity Plate (Parallel Assay): Prepare a parallel plate with the same inhibitor dilutions but without adding the virus to determine the compound's cytotoxicity (CC₅₀).
-
Infection: Add the virus to the assay plate wells at an MOI that causes significant cell death within 48-72 hours.
-
Incubation: Incubate both the antiviral and cytotoxicity plates at 37°C in a CO₂ incubator until the virus control wells show >90% cytopathic effect.
-
Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions and measure the signal on a plate reader.
-
Analysis:
-
For the antiviral plate, calculate the percent protection for each inhibitor concentration. Plot the data to determine the EC₅₀.
-
For the cytotoxicity plate, calculate the percent cell death for each concentration. Plot the data to determine the CC₅₀.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the inhibitor's therapeutic window.
-
Conclusion and Future Directions
PI4KIIIβ is a validated and compelling drug target for the development of broad-spectrum antiviral agents.[7][9] Its essential role in the replication of numerous pathogenic RNA viruses provides a unique opportunity to develop host-targeted therapies that are less prone to the development of viral resistance compared to direct-acting antivirals.
The representative inhibitor discussed here, BF738735, highlights the feasibility of creating compounds with nanomolar potency and high selectivity.[11] Future drug development efforts will likely focus on:
-
Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of inhibitors to make them suitable for in vivo use.
-
Broadening the Antiviral Spectrum: Testing lead compounds against an even wider array of viruses to develop true pan-viral therapeutics.
-
Exploring Other Therapeutic Areas: Investigating the role of PI4KIIIβ in other diseases, such as cancer, where aberrant phosphoinositide signaling has been implicated.[15]
References
- 1. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphatidyl Inositol 4-Kinases [mdpi.com]
- 3. uochb.cz [uochb.cz]
- 4. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI4KB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
Target Validation of PI4KIIIβ: A Cornerstone for Broad-Spectrum Antiviral Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host lipid kinase, has emerged as a critical host factor for the replication of a broad range of pathogenic RNA viruses. These viruses, spanning families such as Picornaviridae (e.g., rhinoviruses, enteroviruses) and Flaviviridae (e.g., Hepatitis C virus), hijack PI4KIIIβ to remodel intracellular membranes and create specialized replication organelles enriched in phosphatidylinositol 4-phosphate (PI4P). This essential role in the viral life cycle has positioned PI4KIIIβ as a promising pan-antiviral drug target. Inhibition of PI4KIIIβ disrupts the formation of these replication sites, thereby potently suppressing viral replication. This guide provides a comprehensive overview of the target validation of PI4KIIIβ, including the underlying molecular mechanisms, detailed experimental protocols for its validation, and a summary of the current landscape of inhibitory compounds.
The Role of PI4KIIIβ in Viral Replication
Positive-sense single-stranded RNA (+RNA) viruses replicate their genomes on membranous structures within the host cell cytoplasm, termed replication organelles. The formation and function of these organelles are critically dependent on the manipulation of host cell lipid metabolism. A key player in this process is PI4KIIIβ, which catalyzes the phosphorylation of phosphatidylinositol to PI4P at the Golgi apparatus and other cellular membranes.
Viruses have evolved distinct strategies to recruit and activate PI4KIIIβ to their sites of replication. For many enteroviruses, the viral non-structural protein 3A interacts with host factors like acyl-coenzyme A binding domain containing 3 (ACBD3) or guanine (B1146940) nucleotide exchange factor 1 (GBF1) and ADP-ribosylation factor 1 (Arf1) to recruit PI4KIIIβ.[1][2][3] This recruitment leads to a localized enrichment of PI4P, which acts as a scaffold to recruit other viral and host proteins necessary for the assembly of the replication complex, including the viral RNA-dependent RNA polymerase.[4][5] In the case of Hepatitis C virus (HCV), the non-structural protein NS5A directly interacts with and activates PI4KIIIα and is also implicated to involve PI4KIIIβ in the formation of its "membranous web" replication structures.[2][6]
Target Validation: Evidence for PI4KIIIβ as a Druggable Antiviral Target
The validation of PI4KIIIβ as a bona fide antiviral target has been substantiated through genetic and pharmacological approaches.
2.1. Genetic Validation:
Small interfering RNA (siRNA)-mediated knockdown of PI4KIIIβ expression has been shown to potently inhibit the replication of a wide array of viruses, including rhinoviruses, poliovirus, coxsackievirus, and HCV.[2][7][8] This genetic depletion of the kinase directly demonstrates its essentiality for the viral life cycle.
2.2. Pharmacological Validation:
The development of small molecule inhibitors targeting PI4KIIIβ has provided further robust validation. These compounds have demonstrated potent antiviral activity against numerous viruses in cell culture models. The correlation between the enzymatic inhibitory activity of these compounds against PI4KIIIβ and their antiviral potency serves as strong evidence of on-target activity.
Quantitative Data on PI4KIIIβ Inhibitors
A variety of small molecule inhibitors targeting PI4KIIIβ have been identified and characterized for their antiviral activity. The following tables summarize the key quantitative data for some of these compounds.
| Compound | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| T-00127-HEV1 | Poliovirus (PV) | Pseudovirus Infection | 0.77 | >125 | >162 | [9] |
| PIK93 | Coxsackievirus B3 (CVB3) | CPE Reduction | - | - | - | [10] |
| GW5074 | Poliovirus (PV) | - | - | - | - | [9] |
| Compound 1 | Enteroviruses/Rhinoviruses | CPE Reduction | 0.004 - 0.071 | - | - | [11] |
| BF738735 | Human Rhinovirus 2 (hRV2) | - | - | - | - | [6] |
| Thiazole Amides (1a) | hRV-B14 | Cytopathogenic Assay | 0.32 | - | - | [12] |
| hRV-A16 | Cytopathogenic Assay | <0.25 | - | - | [12] | |
| hRV-A21 | Cytopathogenic Assay | 0.53 | - | - | [12] | |
| Thiazole Amides (7f) | hRV-B14 | MTT Assay | - | >100 | >4638 | [12] |
| hRV-A16 | MTT Assay | - | >100 | >3116 | [12] | |
| hRV-A21 | MTT Assay | - | >100 | >2793 | [12] | |
| BQR695 | Human Coronavirus (HCoV) | - | - | - | - | [13] |
| Compound | Kinase | IC50 (µM) | Reference |
| Thiazole Amides (7f) | PI4KIIIβ | 0.016 | [12] |
| PI4KIIIα | >10 | [12] | |
| Bithiazoles (1, 2, 4a-d) | PI4KIIIβ | Low µM | [6][14] |
| PI3KR1 | No effect | [6][14] | |
| BQR695 | PI4KIIIβ | 0.08 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of PI4KIIIβ as an antiviral target.
4.1. In Vitro PI4KIIIβ Kinase Assay
This assay measures the enzymatic activity of PI4KIIIβ and is crucial for determining the direct inhibitory effect of a compound on the kinase.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid substrate
-
ATP
-
Kinase reaction buffer (e.g., Invitrogen; #PV5373) with DTT
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase reaction buffer.
-
Add 2.5 µL of the diluted compound to the wells of a microplate.
-
Add 2.5 µL of PI4KIIIβ enzyme (e.g., 1042 ng/mL) in kinase reaction buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a substrate/ATP mixture containing PI:PS lipid substrate (e.g., 100 µM) and ATP (e.g., 10 µM) in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PI4KIIIβ kinase activity.[15]
4.2. Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound that inhibits viral replication by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., HeLa for rhinoviruses, Vero for coronaviruses)
-
Virus stock of known titer
-
Test compounds
-
Cell culture medium
-
Agarose (B213101) or other overlay medium
-
Crystal violet or other vital stain
Protocol:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Add the medium containing the different concentrations of the test compound.
-
Overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C until plaques are visible (typically 2-7 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[1][16]
4.3. Cytotoxicity Assay (MTT Assay)
This assay measures the toxicity of a compound to the host cells and determines the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a suitable density.
-
After 24 hours, add serial dilutions of the test compound to the wells.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[17][18]
4.4. siRNA Knockdown of PI4KIIIβ
This experiment genetically validates the requirement of PI4KIIIβ for viral replication.
Materials:
-
Host cell line
-
siRNA targeting PI4KIIIβ
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Virus stock
-
qRT-PCR or Western blotting reagents for knockdown validation
Protocol:
-
Seed host cells in plates.
-
Transfect the cells with siRNA targeting PI4KIIIβ or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for knockdown of the target protein.
-
Validate the knockdown efficiency by measuring PI4KIIIβ mRNA levels (qRT-PCR) or protein levels (Western blotting).
-
Infect the siRNA-treated cells with the virus of interest.
-
After a suitable incubation period, measure viral replication by a relevant method, such as plaque assay, qRT-PCR for viral RNA, or a reporter virus assay (e.g., luciferase).
-
A significant reduction in viral replication in cells treated with PI4KIIIβ siRNA compared to the control siRNA confirms the dependency of the virus on this host factor.[7][8]
Signaling Pathways and Experimental Workflows
5.1. Viral Hijacking of PI4KIIIβ Signaling Pathway
The following diagram illustrates the general mechanism by which enteroviruses hijack the host PI4KIIIβ pathway to facilitate their replication.
Caption: Enteroviral 3A protein recruits host PI4KIIIβ via GBF1/Arf1 or ACBD3 to generate PI4P-rich replication organelles.
5.2. Experimental Workflow for PI4KIIIβ Inhibitor Validation
The following diagram outlines the typical workflow for validating a potential PI4KIIIβ inhibitor as an antiviral agent.
Caption: Workflow for the validation of a PI4KIIIβ inhibitor, from initial screening to mechanistic studies.
Resistance to PI4KIIIβ Inhibitors
A critical aspect of developing host-targeting antivirals is understanding the potential for the emergence of drug resistance. While targeting a host protein is generally thought to present a higher barrier to resistance than targeting a viral protein, resistance to PI4KIIIβ inhibitors has been observed in vitro. For enteroviruses, resistance mutations have been mapped to the viral non-structural protein 3A.[10][11] These mutations do not restore the activity of the inhibited kinase but rather allow the virus to replicate in a PI4KIIIβ-independent manner, suggesting the virus can bypass its requirement for high levels of PI4P. Further research into these resistance mechanisms is crucial for the development of durable antiviral therapies.
Conclusion and Future Directions
The validation of PI4KIIIβ as a key host factor for the replication of numerous RNA viruses has established it as a high-value target for the development of broad-spectrum antiviral drugs. The existing body of evidence, from genetic knockdowns to the efficacy of small molecule inhibitors, provides a solid foundation for further drug discovery and development efforts. Future work should focus on the development of highly selective and potent PI4KIIIβ inhibitors with favorable pharmacokinetic and safety profiles. A deeper understanding of the mechanisms of resistance will also be critical in designing combination therapies that can overcome or prevent the emergence of drug-resistant viral variants. Ultimately, targeting PI4KIIIβ represents a promising strategy in the ongoing battle against viral diseases.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recruitment of PI4KIIIβ to Coxsackievirus B3 Replication Organelles Is Independent of ACBD3, GBF1, and Arf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coxsackievirus mutants that can bypass host factor PI4KIIIβ and the need for high levels of PI4P lipids for replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unipr.it [air.unipr.it]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 17. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. benchchem.com [benchchem.com]
Substrate Binding and Inhibition Kinetics of PI4KIIIβ Inhibitor BF738735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the substrate binding and inhibition kinetics of the potent and selective Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitor, BF738735. This document outlines the key quantitative data, experimental methodologies for its characterization, and the relevant signaling pathways, offering a valuable resource for researchers in drug discovery and cellular biology.
Introduction to PI4KIIIβ and its Inhibition
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, responsible for catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key lipid second messenger that regulates membrane trafficking and serves as a precursor for other important signaling molecules. Due to its essential role in the replication of various RNA viruses and its emerging role in cancer, PI4KIIIβ has become a significant target for therapeutic intervention.[2][3]
BF738735 is a potent and selective small molecule inhibitor of PI4KIIIβ, demonstrating significant promise in both antiviral and anticancer research.[4] Understanding its interaction with the enzyme and its kinetic profile is paramount for the development of novel therapeutics targeting this kinase.
Quantitative Inhibition Data
The inhibitory activity of BF738735 against PI4KIIIβ and its selectivity over other kinases have been quantitatively assessed. The following tables summarize the key data points.
Table 1: In Vitro Potency of BF738735 against PI4KIIIβ
| Parameter | Value | Species | Reference |
| IC₅₀ | 5.7 nM | Human | [4][5] |
Table 2: Kinase Selectivity Profile of BF738735
| Kinase | IC₅₀ | Fold Selectivity (vs. PI4KIIIβ) | Reference |
| PI4KIIIα | 1.7 µM | ~300-fold | [4][5] |
| Other Kinases (panel of 150) | >10 µM | >1750-fold | [4] |
Experimental Protocols
The determination of the inhibition kinetics of BF738735 relies on robust and reproducible experimental methodologies. The following is a detailed description of a standard in vitro kinase assay used for this purpose.
In Vitro PI4KIIIβ Kinase Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into the phosphatidylinositol (PI) substrate, allowing for the quantification of PI4KIIIβ activity and the determination of inhibitor potency.[4]
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate vesicles
-
[γ-³³P]ATP
-
Kinase reaction buffer (containing Triton X-100)
-
BF738735 (or other inhibitors) at various concentrations
-
Phosphoric acid (to terminate the reaction)
-
Microplate scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant PI4KIIIβ enzyme and the PI:PS substrate vesicles in the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of BF738735 (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction wells. Include a vehicle control (DMSO only).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 75-90 minutes) to allow for enzymatic activity.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Measure the amount of incorporated radioactivity using a microplate scintillation counter. The signal is proportional to the PI4KIIIβ activity.
-
Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
The inhibition of PI4KIIIβ by BF738735 has significant downstream effects on cellular signaling pathways, particularly those hijacked by viruses or dysregulated in cancer.
Role in Viral Replication
Many RNA viruses, including enteroviruses and rhinoviruses, require PI4KIIIβ to establish their replication organelles—membranous structures within the host cell where viral replication occurs.[1] PI4KIIIβ is recruited to these sites and generates high local concentrations of PI4P, which is essential for the recruitment of other viral and host factors necessary for replication.[1] BF738735, by inhibiting PI4KIIIβ, prevents the formation of these PI4P-rich microenvironments, thereby blocking viral replication.[4]
Role in Cancer
Recent studies have implicated PI4KIIIβ in cancer progression, particularly in lung adenocarcinoma with chromosome 1q amplification, where the PI4KB gene is located.[3] Overexpression of PI4KIIIβ can enhance secretion and activate pro-survival signaling pathways, such as the PI3K/Akt pathway, promoting tumor growth.[3] Inhibition of PI4KIIIβ in these cancer cells can induce apoptosis and suppress tumor progression, highlighting its potential as a therapeutic target in oncology.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and characterization of PI4KIIIβ inhibitors like BF738735.
Conclusion
BF738735 is a highly potent and selective inhibitor of PI4KIIIβ with significant potential for the development of novel antiviral and anticancer therapies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working on the characterization of this and other PI4KIIIβ inhibitors. Further investigation into the precise molecular interactions and the full range of cellular effects of BF738735 will be crucial for its translation into clinical applications.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
The Role of PI4KIII Beta Inhibitors in Broad-Spectrum Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The rapid mutation rates of viruses and the development of drug resistance necessitate novel antiviral strategies. One of the most promising approaches is the targeting of host cellular factors that are essential for viral replication, as these are less prone to mutation. Among these host targets, phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a key player in the replication of a broad range of viruses, making its inhibitors attractive candidates for the development of broad-spectrum antiviral agents. This technical guide provides an in-depth overview of PI4KIIIβ inhibitor 4 for antiviral research, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Central Role of PI4KIIIβ in Viral Replication
Phosphatidylinositol 4-kinases are a family of enzymes responsible for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a crucial lipid in cellular signaling and membrane trafficking.[1] Several positive-strand RNA viruses, including enteroviruses, rhinoviruses, and flaviviruses, have been shown to hijack the host cell's PI4KIIIβ to create specialized replication organelles (ROs).[1][2] These ROs are enriched in PI4P, which acts as a scaffold to recruit viral and host proteins necessary for the formation of the viral replication complex and to shield the viral genome from host immune responses.[1] By inhibiting PI4KIIIβ, small molecule inhibitors can disrupt the formation of these replication platforms, thereby halting viral proliferation.
Quantitative Efficacy of PI4KIIIβ Inhibitors
A growing body of research has demonstrated the potent and broad-spectrum antiviral activity of PI4KIIIβ inhibitors. The following tables summarize the in vitro efficacy of various PI4KIIIβ inhibitors against a range of viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Bithiazole Derivatives | ||||||
| Compound 1 | hRV2 | HeLa R19 | 0.18 | >10 | >55 | [2] |
| hRV14 | HeLa R19 | 0.11 | >10 | >90 | [2] | |
| ZIKV | Huh7 | 0.54 | >10 | >18 | [2] | |
| SARS-CoV-2 (DYRA) | Calu-3 | 0.43 | >10 | >23 | [2] | |
| SARS-CoV-2 (ENTRY-DYRA) | Calu-3 | 2.1 | >10 | >4.7 | [2] | |
| Compound 2 | hRV2 | HeLa R19 | 0.35 | >10 | >28 | [2] |
| hRV14 | HeLa R19 | 0.21 | >10 | >47 | [2] | |
| ZIKV | Huh7 | 0.49 | >10 | >20 | [2] | |
| SARS-CoV-2 (DYRA) | Calu-3 | 0.78 | >10 | >12 | [2] | |
| SARS-CoV-2 (ENTRY-DYRA) | Calu-3 | >10 | >10 | - | [2] | |
| BF738735 | hRV2 | HeLa R19 | 0.02 | 15 | 750 | [2] |
| hRV14 | HeLa R19 | 0.01 | 15 | 1500 | [2] | |
| EV-A71 | RD | 0.004 | 11 | 2750 | [3] | |
| CVB3 | BGM | 0.015 | 65 | 4333 | [3] | |
| Inhibitor 7f | hRV-B14 | HeLa | ≥0.0068 | >31.5 | ≥4638 | [4] |
| hRV-A16 | HeLa | >0.01 | >31.5 | >3116 | [4] | |
| hRV-A21 | HeLa | >0.011 | >31.5 | >2793 | [4] | |
| EV-A71 | - | - | - | - | [4] | |
| EV-D68 | - | - | - | - | [4] |
| Compound | Kinase | IC50 (µM) | Reference |
| Compound 1 | PI4KIIIβ | 0.041 | [2] |
| PI3KR1 | >10 | [2] | |
| Compound 2 | PI4KIIIβ | 0.023 | [2] |
| PI3KR1 | >10 | [2] | |
| BF738735 | PI4KIIIβ | 0.0057 | [5] |
| PI4KIIIα | 1.7 | [5] | |
| Inhibitor 7f | PI4KIIIβ | 0.016 | [4] |
| PI4KIIIα | >10 | [4] |
Core Experimental Protocols
Detailed and standardized methodologies are critical for the evaluation of antiviral compounds. The following sections provide comprehensive protocols for key experiments in the study of PI4KIIIβ inhibitors.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay determines the concentration of the inhibitor that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
96-well microtiter plates
-
Host cell line (e.g., HeLa, Vero, Huh-7)
-
Complete cell culture medium
-
PI4KIIIβ inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the PI4KIIIβ inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.
Viral Yield Reduction Assay (DYRA)
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
24- or 48-well plates
-
Host cell line
-
Virus stock of known titer
-
PI4KIIIβ inhibitor
-
Overlay medium (e.g., medium containing 1.2% Avicel or carboxymethylcellulose)
-
Crystal violet solution (0.5% in 20% ethanol)
Protocol:
-
Seed host cells in 24-well plates and grow to confluency.
-
Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add fresh medium containing serial dilutions of the PI4KIIIβ inhibitor.
-
Incubate for a full viral replication cycle (e.g., 24-72 hours).
-
Harvest the supernatant containing the progeny virus.
-
Perform a plaque assay (see below) on the harvested supernatant to determine the viral titer.
-
Calculate the 50% effective concentration (EC50) by determining the inhibitor concentration that reduces the viral yield by 50% compared to the untreated control.
Plaque Reduction Assay
This is a standard method to determine the viral titer and assess the antiviral activity of a compound.
Materials:
-
6- or 12-well plates with confluent host cells
-
Viral supernatant from DYRA or a stock virus of known titer
-
Overlay medium
-
Crystal violet solution
-
Formaldehyde
Protocol:
-
Prepare 10-fold serial dilutions of the virus-containing supernatant.
-
Infect confluent cell monolayers with 100 µL of each viral dilution for 1-2 hours.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubate until plaques (zones of cell death) are visible (typically 3-7 days).
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaque-forming units (PFU) and calculate the viral titer (PFU/mL).
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI substrate (e.g., L-α-phosphatidylinositol)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, PI substrate, and the PI4KIIIβ inhibitor at various concentrations.
-
Add the recombinant PI4KIIIβ enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the role of PI4KIIIβ and the action of its inhibitors, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for their broad-spectrum antiviral activity.
Caption: Viral hijacking of the host PI4KIIIβ signaling pathway.
Caption: Experimental workflow for evaluating PI4KIIIβ inhibitors.
Caption: Logical framework for PI4KIIIβ inhibitors as broad-spectrum antivirals.
Conclusion and Future Directions
The inhibition of the host factor PI4KIIIβ represents a compelling strategy for the development of broad-spectrum antiviral drugs. The data presented in this guide highlight the potent efficacy of PI4KIIIβ inhibitors against a variety of clinically relevant viruses. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of new chemical entities targeting this kinase. While the anti-hRV and anti-ZIKV activity of these inhibitors is directly linked to PI4KIIIβ inhibition, the precise mechanism against other viruses like SARS-CoV-2 may involve additional targets and requires further investigation.[2] Future research should focus on optimizing the selectivity and pharmacokinetic properties of PI4KIIIβ inhibitors to minimize potential off-target effects and improve their in vivo safety profiles. The continued exploration of this promising class of antivirals holds the potential to deliver much-needed therapeutic options for a wide range of viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019141694A1 - Pi4kiiibeta inhibitors - Google Patents [patents.google.com]
- 4. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sitesv2.anses.fr [sitesv2.anses.fr]
The Role of PI4KIIIβ in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in intracellular membrane trafficking and signaling. Emerging evidence has implicated PI4KIIIβ as a significant contributor to cancer cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of PI4KIIIβ's role in oncogenesis, focusing on its signaling pathways, the quantitative impact of its activity on cancer cells, and detailed protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting PI4KIIIβ in cancer therapy.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides. Among the four mammalian PI4Ks, PI4KIIIβ has garnered significant attention in cancer research due to its frequent dysregulation in various malignancies and its multifaceted roles in promoting cancer cell proliferation, survival, and metastasis.[1][2][3] This guide will delve into the molecular mechanisms through which PI4KIIIβ exerts its pro-tumorigenic functions and provide practical information for its investigation in a laboratory setting.
Signaling Pathways Involving PI4KIIIβ in Cancer
PI4KIIIβ influences cancer cell proliferation through both its kinase activity and its function as a scaffolding protein. Two primary pathways have been elucidated: the PI3K/Akt signaling cascade and the GOLPH3-mediated vesicular trafficking pathway.
Activation of the PI3K/Akt Signaling Pathway
PI4KIIIβ has been shown to activate the pro-survival PI3K/Akt pathway.[1][2] This activation can occur through both kinase-dependent and -independent mechanisms. In breast cancer, PI4KIIIβ interacts with the small GTPase Rab11a, which facilitates the activation of Akt.[1][2] This interaction promotes the production of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a key activator of Akt, leading to increased cell survival and proliferation.[1] Interestingly, a kinase-inactive version of PI4KIIIβ can still promote Akt activation, suggesting a scaffolding role in this process.[1][2]
Figure 1: PI4KIIIβ-mediated activation of the Akt signaling pathway.
Regulation of Vesicular Trafficking via GOLPH3
In lung adenocarcinoma, amplification of the chromosomal region 1q, which often includes the PI4KB gene (encoding PI4KIIIβ), is associated with heightened secretion of pro-tumorigenic factors.[4][5] PI4KIIIβ-generated PI4P at the Golgi apparatus recruits the oncoprotein Golgi phosphoprotein 3 (GOLPH3).[4][5] GOLPH3, in turn, links the Golgi to the cytoskeleton, facilitating the budding and transport of secretory vesicles containing growth factors and other molecules that promote tumor growth and metastasis.[4][5]
Figure 2: PI4KIIIβ-GOLPH3 axis in pro-tumorigenic secretion.
Quantitative Data on PI4KIIIβ in Cancer
The following tables summarize key quantitative findings from studies on PI4KIIIβ in cancer, providing a basis for understanding its clinical relevance and therapeutic potential.
| Cancer Type | Finding | Quantitative Value | Reference |
| Breast Cancer | Overexpression of PI4KIIIβ in primary tumors | ~20% of cases | [1][2] |
| Breast Cancer | Increase in Akt phosphorylation (Ser473 and Thr308) upon PI4KIIIβ overexpression in BT549 and MCF10A cells | ~2-fold increase | [1] |
| Breast Cancer | Decrease in Akt phosphorylation upon PI4KIIIβ siRNA knockdown in BT549 cells | ~40-50% decrease | [1] |
| Breast Cancer | Increase in PI(3,4,5)P3 abundance upon PI4KIIIβ overexpression | ~60% increase | [1] |
| Lung Adenocarcinoma | Amplification of the 1q chromosomal region (including PI4KB) | ~14% of cases | [4] |
| Lung Adenocarcinoma | Co-amplification of PI4KB and GOLPH3 | Frequent co-occurrence | [4] |
Table 1: Expression and Pathway Activation Data for PI4KIIIβ in Cancer.
| Inhibitor | Target | IC50 | Cancer Type/Cell Line | Effect | Reference |
| IN-9 | PI4KIIIβ | 7 nM | Lung adenocarcinoma cell lines | Induces apoptosis and suppresses tumor growth | [3][4] |
| PI4KIII beta inhibitor 5 | PI4KIIIβ | 19 nM | Small cell lung cancer (H446 xenograft) | Induces apoptosis, G2/M cell cycle arrest, and autophagy | [6][7] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19 nM (PI4KIIIβ) | Breast cancer (BT549 cells) | No effect on PI4KIIIβ-mediated Akt activation, indicating kinase-independent role | [1] |
| GSK-A1 | PI4KIIIα | ~3 nM (PtdIns(4,5)P2 resynthesis) | Not specified for cancer in this context | Potently decreases PI4P levels | [8] |
Table 2: In Vitro Efficacy of PI4KIIIβ Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PI4KIIIβ. The following sections provide protocols for key experiments.
Western Blotting for PI4KIIIβ and Phospho-Akt
This protocol is for detecting the expression levels of PI4KIIIβ and the phosphorylation status of its downstream target, Akt.
Figure 3: Workflow for Western Blotting.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-PI4KIIIβ, anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Figure 4: Workflow for MTT Cell Proliferation Assay.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with inhibitors, siRNAs, or other experimental conditions for the desired duration.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Immunoprecipitation Kinase Assay
This assay is used to measure the kinase activity of immunoprecipitated PI4KIIIβ.
Materials:
-
Cell lysate
-
Anti-PI4KIIIβ antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
[γ-³²P]ATP
-
Phosphatidylinositol (PI) substrate
Procedure:
-
Immunoprecipitation: Incubate cell lysate with anti-PI4KIIIβ antibody, followed by precipitation with Protein A/G agarose beads.
-
Washing: Wash the immunoprecipitates extensively to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing PI substrate and [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution.
-
Lipid Extraction and Analysis: Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Detection: Visualize the radiolabeled PI4P by autoradiography and quantify using densitometry.
Conclusion
PI4KIIIβ is a promising therapeutic target in oncology. Its roles in activating the PI3K/Akt pathway and promoting pro-tumorigenic secretion underscore its importance in cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of PI4KIIIβ and to develop novel therapeutic strategies targeting this kinase. Future research should continue to explore the intricate mechanisms of PI4KIIIβ in different cancer contexts and to identify and validate potent and specific inhibitors for clinical development.
References
- 1. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. One moment, please... [chondrex.com]
- 6. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Dual-Edged Sword: A Technical Guide to PI4KIII Beta Inhibitor 4 and its Pro-Autophagic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a lipid kinase with multifaceted roles in cellular signaling, trafficking, and pathogen replication. While its product, phosphatidylinositol 4-phosphate (PI4P), is implicated in the biogenesis of autophagosomes, the pharmacological modulation of PI4KIIIβ has revealed a complex interplay with the core autophagy machinery. This technical guide provides an in-depth analysis of PI4KIII beta inhibitor 4 (Compound 16) , a potent and selective inhibitor of PI4KIIIβ. Paradoxically, this inhibitor has been characterized as an inducer of autophagy. We dissect this observation, positing that its dominant mechanism of action in this context is the suppression of the canonical PI3K/AKT/mTOR signaling pathway, a master negative regulator of autophagy. This document furnishes quantitative data on the inhibitor's potency, detailed experimental protocols for assessing its impact on autophagy, and a proposed signaling pathway to elucidate its pro-autophagic effects.
Introduction to PI4KIIIβ and Autophagy
Autophagy is a highly conserved catabolic process essential for cellular homeostasis, involving the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling. The regulation of autophagy is intricate, with the Class I Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway serving as a central inhibitory hub. When this pathway is active, mTORC1 phosphorylates and inactivates the ULK1 complex, thereby suppressing autophagy initiation.
PI4KIIIβ synthesizes PI4P, a phosphoinositide crucial for the structural integrity and function of the Golgi apparatus. Emerging evidence has also placed PI4P at key nodes within the autophagy pathway. It is involved in the early stages of autophagosome formation and has been implicated in later stages, including lysosome reformation from autolysosomes. Furthermore, certain non-canonical forms of autophagy, such as those induced by oncogenic RAS, are dependent on PI4KIIIβ activity for the recruitment of downstream effectors like WIPI2.[1][2] This suggests that direct inhibition of PI4KIIIβ might be expected to impair autophagic flux.
This compound: A Profile
This compound, also referred to as Compound 16, is a selective small-molecule inhibitor of PI4KIIIβ. Its primary biochemical activity is the potent and direct inhibition of the kinase's catalytic function.
Quantitative Data: Potency and Efficacy
The following table summarizes the key quantitative data for this compound. While specific data on its autophagic effects from peer-reviewed literature is not available, the table includes its known biochemical potency and representative data illustrating the expected impact on autophagy markers based on its proposed mechanism of PI3K/AKT pathway inhibition.
| Parameter | Value | Reference / Note |
| Target | Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) | [1][3] |
| IC₅₀ | 5 nM (0.005 µM) | [1][3] |
| Reported Cellular Effect | Induces Autophagy, Apoptosis, and Cell Cycle Arrest | [1][3] |
| Proposed Mechanism | Inhibition of the PI3K/AKT signaling pathway | [1][3] |
| LC3-II Fold Increase | 3.5 ± 0.5 fold (at 100 nM, 24h) | Representative data |
| p62/SQSTM1 Degradation | 60% ± 8% reduction (at 100 nM, 24h) | Representative data |
| WIPI2 Puncta / Cell | 15 ± 4 (at 100 nM, 4h) vs. 2 ± 1 (Control) | Representative data |
Note: LC3-II, p62, and WIPI2 data are representative examples based on the expected outcome of PI3K/AKT pathway inhibition and should be experimentally verified for this specific compound.
Signaling Pathway: The Pro-Autophagic Mechanism of a PI4KIIIβ Inhibitor
The induction of autophagy by this compound is best understood as a consequence of its potent inhibitory effect on the PI3K/AKT/mTOR pathway. This action overrides the direct, localized requirement for PI4KIIIβ activity in some autophagic processes. The inhibitor effectively lifts the primary brake on the autophagy machinery.
Caption: Proposed pathway for autophagy induction by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the autophagic response to treatment with this compound.
Western Blot for LC3-I/II and p62/SQSTM1
This assay measures the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II, and the degradation of the autophagy receptor p62. An increase in the LC3-II/LC3-I (or LC3-II/loading control) ratio and a decrease in p62 levels indicate an increase in autophagic flux.
Workflow Diagram:
Caption: Workflow for LC3 and p62 Western Blot analysis.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) to achieve 70-80% confluency on the day of lysis.
-
Treatment: Treat cells with this compound at desired concentrations (e.g., a dose-response from 10 nM to 500 nM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Autophagic Flux Measurement (Optional but Recommended): For the last 2-4 hours of the inhibitor treatment, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a parallel set of wells. This will block the degradation of autophagosomes, causing LC3-II to accumulate and providing a measure of autophagic flux.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane. For optimal separation of LC3-I and LC3-II, use a 15% polyacrylamide gel. For p62, a 10% gel is sufficient.
-
Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3, rabbit anti-p62, and a loading control like mouse anti-β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize LC3-II and p62 levels to the loading control.
Immunofluorescence for WIPI2 Puncta
WIPI proteins are PI3P effectors that are recruited to the nascent phagophore during autophagy initiation. Visualizing the formation of WIPI2-positive puncta by immunofluorescence is a key method for identifying the early stages of autophagosome formation.
Methodology:
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate to achieve 50-60% confluency.
-
Treatment: Treat cells with this compound (e.g., 100 nM) for a shorter time course suitable for observing early events (e.g., 2-4 hours). Include a positive control (e.g., starvation with EBSS for 2 hours) and a vehicle control.
-
Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Quench PFA with 50 mM NH₄Cl in PBS for 10 minutes. Permeabilize cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with rabbit anti-WIPI2 antibody (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of WIPI2 puncta per cell using automated image analysis software.
Conclusion and Future Directions
This compound presents a fascinating case of a targeted inhibitor inducing a cellular process that is, in some contexts, dependent on its own target. The evidence points towards a potent off-target or pathway-level effect on the PI3K/AKT/mTOR axis, which serves as the dominant mechanism for autophagy induction. This highlights the importance of comprehensive cellular characterization of kinase inhibitors beyond their primary biochemical targets.
For researchers in drug development, this compound offers a tool to induce autophagy through a well-established pathway. Future studies should focus on confirming the PI3K/AKT inhibitory activity directly and exploring the therapeutic potential of this dual-action profile in diseases where autophagy induction is beneficial, such as in certain neurodegenerative disorders or as a combination strategy in cancer therapy. Understanding the structural basis for the inhibitor's effect on the PI3K/AKT pathway will be crucial for the development of next-generation compounds with tailored activity profiles.
References
Methodological & Application
Application Notes and Protocols for the Experimental Use of PI4KIII Beta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) inhibitors. The protocols outlined below are designed to assist researchers in evaluating the efficacy and mechanism of action of these inhibitors in various cellular and in vivo models.
Introduction
Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for other phosphoinositides. PI4KIIIβ is implicated in a variety of cellular processes, including membrane trafficking from the Golgi apparatus, cytoskeletal organization, and signal transduction. Its involvement in the replication of several RNA viruses and in the progression of certain cancers has made it an attractive target for drug development.
PI4KIIIβ inhibitors are small molecules designed to block the kinase activity of the enzyme, thereby depleting cellular PI4P levels and disrupting downstream signaling pathways. These inhibitors are being investigated for their therapeutic potential as antiviral and anticancer agents. The following protocols provide detailed methodologies for assessing the biological effects of PI4KIIIβ inhibitors.
Data Presentation
The following tables summarize quantitative data for exemplary PI4KIIIβ inhibitors from various experimental assays.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Assay Method |
| PI4KIII beta inhibitor 5 | PI4KIIIβ | 19 | Biochemical Assay |
| BF738735 | PI4KIIIβ | 5.7 | In Vitro Activity Assay |
| PI4KIII beta inhibitor 3 | PI4KIIIβ | 5.7 | Biochemical Assay |
| IN-9 | PI4KIIIβ | - | Not Specified |
| BQR-695 | PI4KIIIβ | 80 | Biochemical Assay |
Table 2: Cellular Activity of PI4KIIIβ Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Effective Concentration | Treatment Time |
| PI4KIII beta inhibitor 5 | H446 (Small Cell Lung Cancer) | Apoptosis, Cell Cycle, Autophagy | Induction of apoptosis, G2/M arrest, autophagy | Not Specified | Not Specified |
| BF738735 | Various (Enterovirus/Rhinovirus infected) | Antiviral Assay | EC50 | 4 - 71 nM | 3 - 4 days |
| IN-9 | 1q-amplified Lung Cancer Cells | Cell Proliferation | IC50 | Micromolar range | 4 days |
| CRT0066101 (PKD inhibitor affecting PI4KIIIβ) | MRC-5 (Human Lung Fibroblast) | Antiviral Assay | Inhibition of viral replication | 3 µM | 24 hours |
| PI4KIII beta inhibitor 3 | Mixed Lymphocytes | Immunosuppression | IC50 (MLR) | 3 nM | Not Specified |
Table 3: In Vivo Efficacy of PI4KIIIβ Inhibitors
| Inhibitor | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| PI4KIII beta inhibitor 5 | H446 Xenograft | Not Specified | Significant antitumor activity |
| PI4KIII beta inhibitor 3 | Collagen-Induced Arthritis Mouse Model | 40 mg/kg/day | Delayed onset and decreased severity of arthritis |
| BF738735 | Not Specified | 5 mg/kg and 25 mg/kg | Dose-dependent inhibition of viral replication |
Signaling Pathways and Experimental Workflows
PI4KIIIβ Signaling Pathway
Application Notes and Protocols for the Development of Cell-Based Assays for PI4KIIIβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and the replication of several RNA viruses.[1][2] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for other phosphoinositides. The essential role of PI4KIIIβ in viral replication has made it an attractive target for the development of broad-spectrum antiviral therapies. Furthermore, its involvement in cancer-related signaling pathways, such as the PI3K/AKT pathway, has highlighted its potential as a therapeutic target in oncology.
These application notes provide detailed protocols for developing and implementing robust cell-based assays to identify and characterize inhibitors of PI4KIIIβ. The described assays are designed to assess the direct inhibition of PI4KIIIβ activity, its impact on viral replication, and its effect on cancer cell viability.
Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. It is primarily localized to the Golgi apparatus where it generates a pool of PI4P. This PI4P is essential for the recruitment of various effector proteins that regulate Golgi structure and function, as well as vesicular trafficking. In the context of viral infections, many RNA viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched membrane structures that serve as scaffolds for their replication complexes.[1] In cancer, PI4KIIIβ has been shown to influence the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Experimental Workflow for Inhibitor Screening
The development of a cell-based assay for PI4KIIIβ inhibitors typically follows a structured workflow. This process begins with a primary screen to identify potential inhibitors from a compound library, followed by secondary assays to confirm their activity and determine their potency. Subsequent assays are then employed to elucidate the mechanism of action and assess the inhibitor's effect in a more physiologically relevant context, such as viral replication or cancer cell proliferation.
Data Presentation
The following tables summarize representative quantitative data for known PI4KIIIβ inhibitors. This data is intended to serve as a reference for expected outcomes from the described assays.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| PIK93 | PI4KIIIβ | ADP-Glo | 19 | [3] |
| BF738735 | PI4KIIIβ | Radiometric [γ-33P]ATP | 5.7 | [4] |
| UCB9608 | PI4KIIIβ | Biochemical Assay | 11 | [3] |
| T-00127-HEV1 | PI4KIIIβ | Biochemical Assay | 60 | [3] |
Table 2: Antiviral Activity Data
| Compound | Virus | Cell Line | Assay Format | EC50 (nM) | Reference |
| BF738735 | Coxsackievirus B3 (CVB3) | BGM | CPE-based | 77 | [5] |
| AL-9 | Hepatitis C Virus (HCV) Genotype 1b | Huh7 | Replicon Assay | 290 | [3] |
| T-00127-HEV1 | Enterovirus 71 (EV71) | RD | CPE-based | 730 | [3] |
Table 3: Cell Viability/Cytotoxicity Data
| Compound | Cell Line | Assay Format | CC50 (µM) | Reference |
| BF738735 | BGM | CellTiter 96 AQueous One | 65 | [5] |
| BF738735 | HeLa Rh | CellTiter 96 AQueous One | 47 | [5] |
| BF738735 | HeLa R19 | CellTiter 96 AQueous One | 11 | [5] |
Experimental Protocols
PI4KIIIβ In Vitro Kinase Assay (ADP-Glo™)
This assay quantitatively measures the activity of PI4KIIIβ by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% DTT)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare Reagents:
-
Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.
-
Prepare the PI substrate by resuspending it in the Kinase Buffer to the desired concentration (e.g., 100 µM).
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the PI4KIIIβ enzyme in Kinase Buffer to the appropriate concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of the assay plate.
-
Add 10 µL of the PI substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted PI4KIIIβ enzyme solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Antiviral Replication Assay (CPE-based)
This assay assesses the ability of a compound to inhibit viral replication by measuring the protection of host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., HeLa for rhinoviruses, Vero for enteroviruses)
-
Virus stock with a known titer (e.g., Coxsackievirus B3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
96-well clear-bottom tissue culture plates
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Plate reader with luminescence or absorbance detection capabilities
Protocol:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the culture medium from the cell monolayers.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 100 µL of the medium containing the serially diluted inhibitor to the respective wells. Include a virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor).
-
-
Incubation and CPE Observation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in approximately 90% of the virus-only control wells.
-
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 100 µL of CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the cell-only control.
-
Determine the EC50 value (the concentration that protects 50% of the cells from CPE) by fitting the dose-response data.
-
In parallel, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same concentrations of the inhibitor to assess its toxicity.
-
PI4P Immunofluorescence Staining
This assay visualizes the intracellular localization and relative abundance of PI4P, the direct product of PI4KIIIβ activity, in response to inhibitor treatment.
Materials:
-
Cells grown on glass coverslips (e.g., HeLa or A549)
-
Test inhibitor
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PI4P antibody (e.g., from Echelon Biosciences)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer (e.g., 1:200) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the PI4P signal in the Golgi region of the cells using image analysis software (e.g., ImageJ).
-
Compare the PI4P levels in inhibitor-treated cells to the vehicle-treated control cells.
-
Cancer Cell Viability Assay
This assay determines the effect of PI4KIIIβ inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Cell culture medium
-
96-well clear-bottom tissue culture plates
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add 100 µL of the medium containing the serially diluted inhibitor to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Quantification of Cell Viability:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition) by fitting the dose-response data.
-
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay for Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) Inhibitors
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2][3] This enzymatic activity is crucial for various cellular processes, including the maintenance of the Golgi apparatus structure, vesicular trafficking, and the regulation of signaling pathways.[4][5][6][7] PI4P serves as a precursor for the synthesis of other critical phosphoinositides like phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), which in turn is a substrate for PI3-kinase (PI3K) in the activation of the pro-survival Akt signaling pathway.[2][5]
Emerging evidence has implicated PI4KIIIβ as a significant therapeutic target in oncology and virology.[2][6][8] The enzyme is overexpressed in a subset of human breast cancers and its activity can promote tumor progression.[2][8] Furthermore, a variety of RNA viruses, including enteroviruses and rhinoviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched membrane structures essential for their replication.[4][7][9] Consequently, the discovery and characterization of potent and selective PI4KIIIβ inhibitors are of high interest in drug development.
These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency and selectivity of inhibitors against human PI4KIIIβ. The primary method described is the ADP-Glo™ Kinase Assay, a robust, non-radioactive, luminescence-based assay suitable for high-throughput screening (HTS).
PI4KIIIβ Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide signaling cascade. It phosphorylates PI to produce PI4P, which is a critical step for the subsequent synthesis of PI(4,5)P2 and PI(3,4,5)P3, the latter being a potent activator of the PI3K/Akt pathway that promotes cell growth, proliferation, and survival.
Caption: PI4KIIIβ phosphorylates PI to PI4P, initiating a cascade leading to Akt activation.
Quantitative Data on PI4KIIIβ Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several known small molecule inhibitors against PI4KIIIβ and the related isoform PI4KIIIα. The selectivity ratio indicates the preference of the compound for PI4KIIIβ over PI4KIIIα.
| Compound Name | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Selectivity (α/β) | Reference |
| BF738735 | 5.7 | 1,700 | ~298 | [7][10] |
| PI4KIIIbeta-IN-10 | 3.6 | - | - | [11] |
| PI4KIIIbeta-IN-9 | 7 | - | - | [11][12] |
| PIK-93 | 19 | - | - | [11][12][13] |
| MI 14 | 54 | >100,000 | >1850 | [11][13] |
| T-00127-HEV1 | 60 | - | - | [12] |
| KR-27370 (7f) | 16 | >10,000 | >625 | [11][14] |
| PI4KIII beta inhibitor 5 | 19 | - | - | [15][16] |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration, substrate concentration). Data are compiled from multiple sources for comparison.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol details the steps for measuring PI4KIIIβ activity and its inhibition using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9][14][17][18]
1. Materials and Reagents
-
Recombinant human PI4KIIIβ enzyme (e.g., Invitrogen, #PV5277)
-
Lipid Substrate: Phosphatidylinositol:Phosphatidylserine (PI:PS) vesicles (e.g., Invitrogen, #5122)
-
ATP, molecular biology grade
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test Inhibitor (e.g., "Inhibitor 4") serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
2. Experimental Workflow
Caption: Workflow for the PI4KIIIβ ADP-Glo in vitro kinase assay.
3. Detailed Procedure
-
Compound Plating:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Transfer 1 µL of each inhibitor concentration to the wells of a white assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Enzyme Preparation:
-
Thaw the recombinant PI4KIIIβ enzyme on ice.
-
Dilute the enzyme to the desired working concentration (e.g., 3-5 ng/µL) in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 12.5 µL of the diluted PI4KIIIβ enzyme solution to each well containing the test inhibitor.
-
Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
-
Substrate Addition & Reaction Initiation:
-
Prepare a substrate/ATP mixture containing PI:PS lipid substrate and ATP in kinase reaction buffer. The final concentration in the reaction should be close to the Km for each (e.g., 20 µM PI:PS and 10 µM ATP).[14]
-
Add 12.5 µL of the substrate/ATP mixture to each well to start the reaction. The total reaction volume is now 25 µL.
-
Incubate the plate at room temperature for 60 minutes.[14]
-
-
Reaction Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and then uses the new ATP to drive a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
4. Alternative Assay Formats
-
Radiometric Assay: The traditional method involves using [γ-³³P]ATP or [γ-³²P]ATP as a phosphate (B84403) donor.[10] After the reaction, the radiolabeled lipid product (³³P-PI4P) is separated from the unreacted ATP, and the incorporated radioactivity is measured using a scintillation counter.[10][18]
-
Competitive ELISA: This assay quantifies the amount of PI(4)P produced in the kinase reaction.[19] The reaction mixture is transferred to a plate pre-coated with a PI(4)P-binding protein. A PI(4)P detector antibody is added, and the signal, which is inversely proportional to the amount of PI(4)P produced, is measured colorimetrically or fluorometrically.[19]
Principle of ATP-Competitive Inhibition
Most small molecule kinase inhibitors, including those targeting PI4KIIIβ, function by competing with ATP for binding to the enzyme's active site.[9][13] By occupying the ATP-binding pocket, the inhibitor prevents the transfer of the gamma-phosphate from ATP to the phosphatidylinositol substrate, thereby blocking the production of PI4P.
Caption: ATP-competitive inhibitors block the active site of PI4KIIIβ, preventing phosphorylation.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 7. uochb.cz [uochb.cz]
- 8. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PI4K | DC Chemicals [dcchemicals.com]
- 14. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
Application Note: High-Throughput Screening for Antiviral Agents Targeting PI4KIII Beta
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host factor for the replication of a broad range of RNA viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses), coronaviruses, and flaviviruses.[1][2][3] Viruses hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched organelles, which serve as scaffolds for viral replication complexes.[4][5][6] This dependency on a host cell enzyme makes PI4KIIIβ an attractive target for the development of broad-spectrum antiviral drugs with a high barrier to resistance.[7][8] This application note describes a robust and reliable protocol for screening compound libraries to identify novel inhibitors of PI4KIIIβ with antiviral activity, using "Inhibitor 4" as a representative compound.
Principle of the Assay
This protocol utilizes a cell-based assay to measure the inhibition of viral replication in the presence of a test compound. The antiviral activity of the PI4KIIIβ inhibitor is determined by quantifying the reduction in viral load or viral-induced cytopathic effect (CPE). A parallel cytotoxicity assay is performed to ensure that the observed antiviral effect is not due to general toxicity of the compound.
Data Presentation
Table 1: In Vitro Antiviral Activity of Representative PI4KIIIβ Inhibitors
| Compound | Target Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| BF738735 | Enteroviruses/Rhinoviruses | Various | 4 - 71 | 11 - 65 | >155 | [7][9] |
| Bithiazole derivatives | Human Rhinovirus 2 (hRV2) | HeLa | Low µM | Not specified | Not specified | [8][10] |
| Human Rhinovirus 14 (hRV14) | HeLa | Low µM | Not specified | Not specified | [8][10] | |
| Zika Virus (ZIKV) | Vero | Not specified | Not specified | Not specified | [8][10] | |
| SARS-CoV-2 | Caco-2 | Low µM | Not specified | Not specified | [10][11] | |
| BQR695 | Human Coronavirus (HCoV-OC43, HCoV-NL63, HCoV-229E) | MRC-5/Vero-E6 | Not specified | >9 µM | Not specified | [12][13] |
| Compound 7f | Human Rhinovirus B14 (hRV-B14) | H1-HeLa | 8 | >50 | >4638 | [14] |
| Human Rhinovirus A16 (hRV-A16) | H1-HeLa | 6.8 | >50 | >3116 | [14] | |
| Human Rhinovirus A21 (hRV-A21) | H1-HeLa | 7.6 | >50 | >2793 | [14] | |
| Enterovirus 71 (EV-A71) | RD | 11 | >100 | >9091 | [2] | |
| Coxsackievirus B3 (CVB3) | H1-HeLa | 31 | >50 | >1511 | [2] | |
| T-00127-HEV1 | Poliovirus (PV) | RD | 780 | >500 | >641 | [15] |
Table 2: Kinase Inhibition Profile of Representative PI4KIIIβ Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| BF738735 | PI4KIIIβ | 5.7 | [7][9][16] |
| PI4KIIIα | 1700 | [7][16] | |
| Compound 7f | PI4KIIIβ | 16 | [14] |
| PI4KIIIα | >10,000 | [14] | |
| T-00127-HEV1 | PI4KIIIβ | 260 | [15] |
Experimental Protocols
1. Cell Culture and Virus Propagation
-
Cell Lines: Select a cell line susceptible to the virus of interest (e.g., HeLa cells for rhinoviruses, Vero E6 cells for coronaviruses, RD cells for enteroviruses).[11][13][15]
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stocks: Propagate virus stocks by infecting susceptible cells. Harvest the virus when significant cytopathic effect (CPE) is observed. Titer the virus stock using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to determine the viral titer in plaque-forming units per milliliter (PFU/mL) or TCID50/mL.
2. Antiviral Screening Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed susceptible cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of "Inhibitor 4" and other test compounds in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compounds in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-4 days.[7] A typical MOI is 0.01 to 1.
-
Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include a virus control (infected cells with no compound) and a cell control (uninfected cells with no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 4 days, or until complete CPE is observed in the virus control wells.[7]
-
Quantification of Antiviral Activity: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.
3. Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds.
-
Procedure: Follow the same procedure as the antiviral assay, but do not add the virus to the wells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index (SI): The SI is a measure of the therapeutic window of the compound and is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
4. Secondary Assays (Mechanism of Action)
-
Time-of-Addition Assay: To determine the stage of the viral life cycle targeted by the inhibitor, add the compound at different time points relative to infection (pre-infection, during infection, and post-infection).[16]
-
PI4P Staining: To confirm that the antiviral activity is due to the inhibition of PI4KIIIβ, treat cells with the compound and then stain for PI4P using a specific antibody. A reduction in PI4P levels in the Golgi apparatus is indicative of PI4KIIIβ inhibition.[8]
-
Quantitative RT-PCR (qRT-PCR): To quantify the reduction in viral RNA replication, infect cells and treat them with the compound. After a single replication cycle (e.g., 8-12 hours), extract total RNA and perform qRT-PCR using primers specific for a viral gene.[13]
-
Plaque Reduction Assay: This assay provides a more direct measure of the reduction in infectious virus particles. Infect cell monolayers and overlay them with a semi-solid medium containing different concentrations of the compound. After incubation, stain the cells to visualize and count the plaques.
Visualizations
Caption: Workflow for antiviral screening using a PI4KIII beta inhibitor.
Caption: Role of PI4KIII beta in viral replication and its inhibition.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4KIII Beta Inhibitor 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and the formation of replication organelles for a variety of RNA viruses.[1][2][3] Specifically, the isoform Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has been identified as a key host factor for the replication of numerous positive-sense RNA viruses, including enteroviruses, rhinoviruses, and Hepatitis C virus (HCV).[1][2][4] This has led to the development of specific inhibitors targeting PI4KIIIβ as potential broad-spectrum antiviral agents.[5][6]
This document provides detailed application notes and protocols for the use of a representative PI4KIII beta inhibitor, referred to here as "PI4KIII beta inhibitor 4," in a cell culture setting. The protocols and data presented are based on published information for well-characterized PI4KIIIβ inhibitors such as BF738735 and others.
Mechanism of Action
PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and other cellular membranes.[6][7][8] PI4P is a critical component of membrane identity and serves as a precursor for the synthesis of other important phosphoinositides like phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[7][9] By inhibiting PI4KIIIβ, these small molecules reduce the production of PI4P, thereby disrupting the integrity of viral replication organelles and interfering with downstream signaling pathways that are dependent on these lipids.[7][10] Notably, this can affect the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[7][9] The inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation reaction.[5]
Data Presentation: Quantitative Inhibitor Activity
The following tables summarize the in vitro activity of several potent and selective PI4KIIIβ inhibitors against their target kinase and various viruses.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Name | Target | IC50 (nM) | Selectivity Notes |
| BF738735 | PI4KIIIβ | 5.7 | ~300-fold more potent for PI4KIIIβ than PI4KIIIα (IC50 = 1.7 µM).[4][11] |
| PI4KIIIbeta-IN-9 | PI4KIIIβ | 7 | Also inhibits PI3Kδ (IC50 = 152 nM) and PI3Kγ (IC50 = 1046 nM).[12] |
| UCB9608 | PI4KIIIβ | 11 | Selective over PI3KC2 α, β, and γ lipid kinases.[13][14] |
| PIK-93 | PI4KIIIβ | 19 | Also inhibits PI3Kγ (IC50 = 16 nM) and PI3Kα (IC50 = 39 nM).[15][16] |
| T-00127-HEV1 | PI4KIIIβ | 60 | Selective inhibitor of PI4KB activity.[15][16] |
| BQR-695 | human PI4KIIIβ | 80 | Also inhibits Plasmodium variant of PI4KIIIβ (IC50 = 3.5 nM).[13][16] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound Name | Virus (Cell Line) | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| BF738735 | Enteroviruses & Rhinoviruses (various) | 4 - 71 | 11 - 65 | High [11] |
| Coxsackievirus B3 (HeLa) | 77 | 61 | ~792 | |
| AL-9 | HCV Genotype 1b | 290 | Not specified | Not specified[15] |
| HCV Genotype 2a | 750 | Not specified | Not specified[15] |
Experimental Protocols
Preparation of Inhibitor Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
Materials:
-
PI4KIIIβ inhibitor (e.g., BF738735)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the PI4KIIIβ inhibitor in DMSO.[17] For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Ensure the inhibitor is completely dissolved. Gentle warming or vortexing may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage (up to 1-2 years, check manufacturer's recommendation).[11][12]
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with a PI4KIIIβ inhibitor.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PI4KIIIβ inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in a multi-well plate at a density that will ensure they are approximately 70-80% confluent at the time of treatment.[17]
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PI4KIIIβ inhibitor in complete cell culture medium from the DMSO stock solution.[18] It is important to ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is typically ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and wash once with PBS if necessary.
-
Add the medium containing the desired concentrations of the inhibitor to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experiment.
Antiviral Replication Assay (Single-Cycle)
This protocol is designed to assess the effect of the inhibitor on a single round of viral replication.
Materials:
-
Host cells susceptible to the virus of interest (e.g., HeLa, Huh-7)
-
Virus stock with a known titer
-
PI4KIIIβ inhibitor
-
Complete cell culture medium
-
96-well plates
Protocol:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Infect the cells with the virus at a low multiplicity of infection (MOI).
-
After the infection period (e.g., 1 hour), remove the viral inoculum and wash the cells with PBS.
-
Add fresh culture medium containing various concentrations of the PI4KIIIβ inhibitor or a vehicle control.
-
Incubate for a period corresponding to a single replication cycle (e.g., 8 hours for some enteroviruses).[4]
-
After incubation, lyse the cells (e.g., by freeze-thawing) to release intracellular virus particles.[4]
-
Determine the total virus titer in the lysate by endpoint titration (e.g., TCID50 assay) or another suitable method like a plaque assay or qPCR for viral RNA.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral replication by 50%.
Cytotoxicity Assay
It is essential to determine the cytotoxicity of the inhibitor to ensure that any observed antiviral effects are not due to cell death.
Materials:
-
Cells of the same type used in the antiviral assays
-
PI4KIIIβ inhibitor
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK8)[10][17]
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with the same serial dilutions of the PI4KIIIβ inhibitor used in the antiviral assays, including a vehicle control.
-
Incubate for the same duration as the antiviral experiment (e.g., 72 hours).[17]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the inhibitor that reduces cell viability by 50%.
-
The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the inhibitor.
Visualizations
Caption: PI3K/Akt signaling pathway and the role of PI4KIIIβ.
Caption: General workflow for cell-based inhibitor assays.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019141694A1 - Pi4kiiibeta inhibitors - Google Patents [patents.google.com]
- 3. Phosphatidylinositol 4-kinases: Function, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uochb.cz [uochb.cz]
- 7. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. PI4KIII beta inhibitor 3 | PI3K | TargetMol [targetmol.com]
Determining the Effective Concentration of a PI4KIII Beta Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of a potent and selective Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitor. The protocols outlined below are essential for researchers in virology, oncology, and cell biology aiming to characterize the therapeutic potential of PI4KIIIβ inhibitors.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a crucial lipid second messenger and a precursor for other important phosphoinositides, playing a key role in signal transduction, membrane trafficking, and cytoskeletal organization.[2][3] The type III isoforms, PI4KIIIα and PI4KIIIβ, are of particular interest as they are often hijacked by viruses for their replication and have been implicated in cancer progression.[3][4]
PI4KIIIβ inhibitors are small molecules designed to specifically block the enzymatic activity of PI4KIIIβ, thereby reducing PI4P levels.[2] This disruption of PI4P homeostasis can inhibit the replication of a broad spectrum of viruses and suppress tumor growth, making PI4KIIIβ an attractive therapeutic target.[3][5] Determining the precise effective concentration of a PI4KIIIβ inhibitor is a critical step in its preclinical development.
Mechanism of Action
PI4KIIIβ inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrate, phosphatidylinositol.[2][5] This leads to a decrease in the cellular pool of PI4P, particularly at the Golgi apparatus where PI4KIIIβ is predominantly localized.[2] The reduction in PI4P disrupts the formation of viral replication organelles and can interfere with signaling pathways that are dependent on phosphoinositides, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[2][3][6]
Caption: PI4KIIIβ Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of representative potent and selective PI4KIIIβ inhibitors.
Table 1: In Vitro Kinase Inhibition
| Inhibitor Name | Target | IC50 (nM) | Selectivity vs. PI4KIIIα | Reference |
| BF738735 (Compound 1) | PI4KIIIβ | 5.7 | ~300-fold | [7] |
| PI4KIIIbeta-IN-9 | PI4KIIIβ | 7 | >370-fold | [1][8] |
| KR-27370 | PI4KIIIβ | 3.1 | 5-fold | [6][9] |
| PI4KIII beta inhibitor 3 | PI4KIIIβ | 5.7 | Not specified | [9] |
Table 2: Antiviral and Cytotoxic Activity
| Inhibitor Name | Virus (Cell Line) | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| BF738735 | Enteroviruses/Rhinoviruses | 4 - 71 | 11 - 65 | High | [7] |
| BF738735 | Coxsackievirus B3 (multicycle) | 77 | Not specified | Not specified | [7] |
| AL-9 | HCV Genotype 1b | 290 | Not specified | Not specified | |
| AL-9 | HCV Genotype 2a | 750 | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol determines the 50% inhibitory concentration (IC50) of a compound against recombinant PI4KIIIβ enzyme.
Caption: Workflow for In Vitro Kinase IC50 Determination.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
PI4KIIIβ inhibitor test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the PI4KIIIβ inhibitor in kinase buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI4KIIIβ enzyme and PI substrate to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Convert the raw luminescence data to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay (Yield Reduction Assay)
This protocol determines the 50% effective concentration (EC50) of the inhibitor in preventing viral replication in a cell-based model.
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero, Calu-3)
-
Virus stock of known titer (e.g., Rhinovirus, Enterovirus, SARS-CoV-2)
-
Cell culture medium (e.g., MEM or DMEM with FBS)
-
PI4KIIIβ inhibitor test compound
-
96-well clear-bottom plates
-
Method for quantifying viral yield (e.g., plaque assay, TCID50, RT-qPCR)
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the PI4KIIIβ inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions or vehicle control.
-
Incubate for 1-2 hours.
-
Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After incubation, collect the cell supernatant or lysate.
-
Quantify the amount of infectious virus particles or viral RNA in each sample using a suitable method.
-
Determine the percent reduction in viral yield for each inhibitor concentration relative to the vehicle control.
-
Plot the percent reduction against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
Protocol 3: Cellular PI4P Level Quantification (Immunofluorescence)
This protocol assesses the on-target effect of the inhibitor by measuring the reduction of PI4P levels in cells.
Materials:
-
Adherent cell line (e.g., H23, HeLa)
-
PI4KIIIβ inhibitor test compound
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against PI4P (e.g., mouse anti-PI4P IgM)
-
Secondary antibody (e.g., fluorescently labeled anti-mouse IgM)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of the PI4KIIIβ inhibitor or vehicle for a defined period (e.g., 16-24 hours).[10]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-PI4P antibody diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope, focusing on the Golgi region for PI4P staining.
-
Quantify the fluorescence intensity of PI4P staining in the Golgi of multiple cells for each treatment condition.
-
Calculate the dose-dependent reduction in PI4P levels to confirm the inhibitor's mechanism of action.
By following these protocols, researchers can effectively determine the potency and cellular efficacy of PI4KIIIβ inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Treatment Duration for PI4KIII Beta Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal treatment duration of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors in various experimental settings. The information compiled is based on a review of in vitro and in vivo studies, offering guidance for research in virology, oncology, and cell biology.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the production of phosphatidylinositol 4-phosphate (PI4P).[1][2][3] This lipid product plays a significant role in membrane trafficking and the formation of replication organelles for several RNA viruses, making PI4KIIIβ a compelling target for antiviral therapies.[2][3] Additionally, its involvement in signaling pathways like PI3K/Akt has implicated it in cancer progression.[4] The optimal duration of inhibitor treatment is critical for achieving desired experimental outcomes while minimizing off-target effects and potential cytotoxicity.
Data Presentation: Summary of Treatment Durations
The effective duration of PI4KIIIβ inhibitor treatment varies significantly depending on the experimental system and the specific endpoint being measured. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Enzyme Inhibition Assays
| Inhibitor Name/ID | Assay Type | Incubation Time | Key Findings |
| BF738735 | In vitro kinase assay ([γ-33P]ATP) | 75-90 minutes | IC50 of 5.7 nM against PI4KIIIβ.[5] |
| Various | ADP-Glo kinase assay | 1.5 hours | Characterization of novel selective PI4KIIIβ inhibitors.[6] |
| PIK-93 | In vitro kinase assay | Not Specified | IC50 of 19 nM against PI4KIIIβ.[1] |
Table 2: Cell-Based Assays - Antiviral Activity
| Inhibitor Name/ID | Cell Line | Virus | Treatment Duration | Key Findings |
| Bithiazole inhibitors | Calu-3 | SARS-CoV-2 | 72 hours | Inhibition of viral replication.[7] |
| BF738735 | HeLa | Human Rhinovirus 14 | 2-3 days | EC50 of 31 nM.[5] |
| BF738735 | Various | Enteroviruses, Rhinoviruses | 3-4 days | Broad-spectrum antiviral activity with EC50 values from 4 to 71 nM.[5] |
| BQR-695 | MRC-5 | Human Coronavirus | 24 hours | Significant diminishment of viral replication.[8] |
Table 3: Cell-Based Assays - Anticancer and Cellular Function Studies
| Inhibitor Name/ID | Cell Line | Assay Type | Treatment Duration | Key Findings |
| IN-9 | Lung adenocarcinoma cells | Proliferation (WST-1) | 4 days | Dose-dependent inhibition of cell proliferation.[9] |
| IN-9 | Lung adenocarcinoma cells | Colony Formation | 7 days | Reduction in colony formation.[9] |
| IN-9 | Lung adenocarcinoma cells | Migration/Invasion | 16 hours | Inhibition of cell migration and invasion.[9] |
| IN-9 | Lung adenocarcinoma cells | Apoptosis (Annexin V) | 24 hours | Induction of apoptosis.[9] |
| Geldanamycin (Hsp90 inhibitor affecting PI4KIIβ stability) | HeLa | Protein stability | 1-24 hours | Time-dependent loss of PI4KIIβ.[10][11] |
Table 4: In Vivo Studies
| Inhibitor Name/ID | Animal Model | Treatment Duration | Key Findings |
| Unnamed PI4KIIIβ inhibitor | Rats | 4 days | Reduced T-cell-mediated B-cell activation and antibody formation.[7][12] |
| Compound A (IN-9 analog) | Nude mice (orthotopic lung tumors) | 7 days | Reduced primary tumor size and fewer metastases.[9] |
| F1 (PI4KA inhibitor) | Mice | 14 days | Toxicity study to evaluate adverse effects.[6] |
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Kinase Activity Assay
This protocol is adapted from methods used to characterize inhibitors like BF738735.[5]
Objective: To determine the direct inhibitory effect of a compound on PI4KIIIβ enzymatic activity.
Materials:
-
Recombinant PI4KIIIβ enzyme
-
Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles
-
Assay Buffer: Tris-HCl buffer with Triton X-100
-
[γ-33P]ATP or [γ-32P]ATP
-
ATP solution
-
Test inhibitor (e.g., PI4KIII beta inhibitor 4)
-
Phosphoric acid (to terminate the reaction)
-
Scintillation counter
Procedure:
-
Dilute the recombinant PI4KIIIβ enzyme and the PI/PS substrate in the assay buffer.
-
Add the test inhibitor at various concentrations to the enzyme/substrate mixture.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction mixture for 75-90 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter to quantify PI4P production.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value.
Protocol 2: Antiviral Replication Assay
This protocol is a general method based on studies of various RNA viruses.[5][7]
Objective: To assess the effect of a PI4KIIIβ inhibitor on viral replication in a cell-based assay.
Materials:
-
Host cell line permissive to the virus of interest (e.g., HeLa, Calu-3)
-
Virus stock
-
Cell culture medium and supplements
-
Test inhibitor
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, CPE evaluation)
Procedure:
-
Seed the host cells in multi-well plates and grow to a confluent monolayer.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells.
-
Add fresh culture medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubate the plates for a period relevant to the virus's replication cycle (e.g., 24, 48, or 72 hours).[7][8]
-
At the end of the incubation, quantify viral replication using the chosen method. For cytopathic effect (CPE) assays, this can be done over 2-4 days.[5]
-
Determine the EC50 value of the inhibitor.
Protocol 3: Cell Proliferation Assay
This protocol is based on studies investigating the anticancer effects of PI4KIIIβ inhibitors.[9]
Objective: To evaluate the impact of a PI4KIIIβ inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Proliferation assay reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for an extended period, typically 3 to 7 days, to allow for multiple rounds of cell division.[9]
-
At the end of the treatment period, add the proliferation assay reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI4KIIIβ Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uochb.cz [uochb.cz]
- 3. Phosphatidylinositol 4-kinases: Function, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Stabilization of Phosphatidylinositol 4-Kinase Type IIβ by Interaction with Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol-4 kinase III beta and oxysterol-binding protein accumulate unesterified cholesterol on poliovirus-induced membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Staining Protocol for Monitoring Cellular Effects of PI4KIII beta Inhibitor 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P), a crucial phosphoinositide that primarily defines the membranes of the Golgi apparatus.[1][2] PI4P acts as a precursor for other key signaling lipids, including PI(4,5)P2, and is integral to membrane trafficking, Golgi structure, and the regulation of signaling pathways such as the PI3K/Akt pathway.[3][4][5] Due to its role in these fundamental cellular processes and its hijacking by various RNA viruses for replication, PI4KIIIβ has emerged as a significant therapeutic target in oncology and virology.[2][5][6]
PI4KIII beta inhibitor 4 is a selective and potent small molecule inhibitor of PI4KIIIβ.[7] Studies have shown that inhibition of PI4KIIIβ can lead to the disruption of the PI3K/Akt signaling axis, resulting in cell cycle arrest, autophagy, and apoptosis in cancer cells.[7][8]
This application note provides a detailed immunofluorescence (IF) protocol to visualize and quantify the cellular effects of treating cells with this compound. Immunofluorescence is a powerful technique for observing changes in protein localization, expression levels, and the activation state of signaling molecules following inhibitor treatment.
Signaling Pathway and Experimental Workflow
Caption: PI4KIIIβ signaling pathway and point of inhibition.
Caption: Experimental workflow for immunofluorescence analysis.
Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., H446, NIH3T3)
-
Culture Medium: As required for the chosen cell line
-
Glass Coverslips: Sterile, #1.5 thickness
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBST (PBS + 0.1% Tween-20)[12]
-
Primary Antibodies: e.g., Rabbit anti-phospho-Akt (Ser473), Mouse anti-GM130 (Golgi marker)
-
Secondary Antibodies: Fluorophore-conjugated antibodies, e.g., Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium [10]
-
Microscope Slides
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[10]
Day 1: Cell Seeding
-
Sterilize glass coverslips (e.g., with ethanol) and place one in each well of a multi-well plate (e.g., 24-well plate).[13]
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.[14]
-
Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
Day 2: Inhibitor Treatment and Staining
-
Inhibitor Treatment:
-
Prepare working concentrations of this compound in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.[15]
-
Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours) to assess time-dependent effects.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different species for multiplexing) in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody solution.[11]
-
Day 3: Secondary Antibody Incubation and Mounting
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point on, protect the samples from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.[13]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each. A nuclear counterstain like DAPI can be included in the second wash.
-
Perform one final rinse with PBS.
-
Carefully remove the coverslip from the well and mount it cell-side down onto a microscope slide with a drop of antifade mounting medium.[10]
-
Seal the edges with nail polish if necessary and allow it to dry.
-
-
Imaging:
-
Visualize the samples using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images using consistent settings (e.g., exposure time, laser power) across all experimental groups for accurate comparison.
-
Data Presentation and Expected Results
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure fluorescence intensity, protein co-localization, or changes in cellular morphology. The data below is representative of potential outcomes.
| Treatment Group | Target Protein | Parameter Measured | Result (Arbitrary Fluorescence Units ± SD) |
| Vehicle Control (DMSO) | p-Akt (Ser473) | Mean Cytoplasmic Intensity | 150.5 ± 12.3 |
| This compound (1 µM) | p-Akt (Ser473) | Mean Cytoplasmic Intensity | 45.2 ± 8.9 |
| Vehicle Control (DMSO) | GM130 | Golgi Morphology | Intact, perinuclear ribbon |
| This compound (1 µM) | GM130 | Golgi Morphology | Fragmented, dispersed cisternae |
Inhibition of PI4KIIIβ is expected to decrease the phosphorylation of Akt, which can be visualized as a reduction in the fluorescence signal of a p-Akt specific antibody. Furthermore, as PI4P is critical for Golgi integrity, treatment may lead to fragmentation of the Golgi apparatus, observable by staining for Golgi markers like GM130.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing; antibody concentration too high. | Increase blocking time to 90 minutes; increase the number and duration of wash steps; titrate primary and secondary antibodies to find the optimal dilution.[15] |
| Weak or No Signal | Antibody concentration too low; permeabilization inefficient; target protein not expressed. | Increase antibody concentration or incubation time (overnight at 4°C); confirm permeabilization method is appropriate for the target's location; verify protein expression via Western Blot. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during all steps; use an antifade mounting medium; acquire images efficiently. |
| Cell Detachment | Harsh washing steps; fixation issues. | Be gentle during washing steps; ensure buffers are at the correct temperature; optimize fixation method (e.g., try methanol (B129727) fixation if compatible with the antibody).[9][17] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uochb.cz [uochb.cz]
- 3. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ibidi.com [ibidi.com]
- 10. arigobio.com [arigobio.com]
- 11. usbio.net [usbio.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 14. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Immunocytochemistry protocol | Abcam [abcam.com]
- 17. biotium.com [biotium.com]
Application Notes and Protocols for Cellular Delivery of PI4KIII beta Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, playing a key role in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for important second messengers like PI(4,5)P2 and PI(3,4,5)P3.[1][2] Its involvement in fundamental cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction has made it a significant target in various therapeutic areas, including cancer and virology.[3][4][5] PI4KIII beta inhibitor 4 is a selective inhibitor of PI4KIIIβ with a reported IC50 of 0.005 µM.[6] This inhibitor has been shown to induce tumor cell apoptosis, cell cycle arrest, and autophagy by targeting the PI3K/AKT signaling pathway.[6]
These application notes provide detailed protocols for the cellular delivery and evaluation of this compound, offering guidance for in vitro experimental design.
Data Presentation
Inhibitor Properties and Efficacy
| Inhibitor Name | IC50 (PI4KIIIβ) | Other Targets (IC50) | Cell Line Examples | Cellular Effect (EC50/CC50) | Reference |
| This compound | 0.005 µM | PI3K/AKT pathway inhibition | Not specified | Induces apoptosis, cell cycle arrest, autophagy | [6] |
| BF738735 | 5.7 nM | PI4KIIIα (1.7 µM) | HeLa | EC50 (antiviral): 4-71 nM; CC50: 11-65 µM | [1][7] |
| PI4KIIIbeta-IN-9 | 7 nM | PI3Kδ (152 nM), PI3Kγ (1046 nM), PI4KIIIα (2.6 µM) | Huh-7 | IC50 (antiviral): 630 nM; CC50: 14 µM | [8] |
| PI4KIIIbeta-IN-10 | 3.6 nM | PI3KC2γ (~1 µM), PI3Kα (~10 µM), PI4KIIIα (~3 µM) | HEK293T | Not specified | [2][9] |
| UCB9608 | 11 nM | Selective over PI3KC2 α, β, and γ | Not specified | Not specified | [7] |
Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway and its subsequent influence on the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. Inhibition of PI4KIIIβ disrupts this cascade.
Caption: PI4KIIIβ signaling and inhibition.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
For in vitro cellular experiments, PI4KIII beta inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the inhibitor powder and DMSO to room temperature.
-
Calculate the amount of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but follow the manufacturer's recommendations.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Cellular Delivery (Direct Administration)
This protocol describes the direct application of the inhibitor to cultured cells.
Materials:
-
Cultured cells of interest (e.g., HeLa, Huh-7)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of the inhibitor (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream analysis, such as a cytotoxicity assay (Protocol 3) or a functional assay.
Protocol 3: Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of the inhibitor.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
96-well plate reader
Procedure:
-
Following the incubation period with the inhibitor, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Correct the absorbance values by subtracting the background absorbance from wells without cells.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression to calculate the CC50 value.
Advanced Cellular Delivery Methods (Considerations)
While direct administration of a DMSO-solubilized inhibitor is common, advanced delivery methods can be employed to enhance solubility, stability, and targeted delivery, particularly for in vivo applications.
Nanoparticle-Based Delivery
General Workflow for Nanoparticle Formulation:
-
Selection of Nanocarrier: Choose a suitable biodegradable and biocompatible polymer (e.g., PLGA) or lipid-based system.
-
Encapsulation: Employ techniques like nanoprecipitation, emulsification-solvent evaporation, or self-assembly to encapsulate the inhibitor within the nanoparticles.[12]
-
Characterization: Characterize the nanoparticles for size, surface charge, morphology, encapsulation efficiency, and drug loading.
-
In Vitro Release Study: Determine the release kinetics of the inhibitor from the nanoparticles in a physiologically relevant buffer.
-
Cellular Uptake and Efficacy Studies: Evaluate the uptake of the inhibitor-loaded nanoparticles by the target cells and assess their therapeutic efficacy using assays similar to those described above.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: In vitro inhibitor testing workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nanoparticle-mediated targeting of phosphatidylinositol-3-kinase signaling inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Novel PI4KIIIβ Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ or PI4KB) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] This process is a crucial first step in the synthesis of other important signaling lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][3] PI4KIIIβ is primarily located at the Golgi apparatus and plays a significant role in regulating vesicular trafficking from the Golgi to the plasma membrane.[1][4] Emerging evidence implicates PI4KIIIβ in various diseases. It is overexpressed in a subset of breast tumors and can activate the pro-survival Akt signaling pathway.[5][6] Furthermore, a wide range of single-stranded RNA viruses, including human rhinoviruses, coxsackieviruses, and hepatitis C virus (HCV), hijack PI4KIIIβ to create PI4P-enriched membranous webs that serve as platforms for viral replication.[1][2][7] Parasite homologs are also essential for the proliferation of malaria and cryptosporidiosis parasites.[8] Consequently, PI4KIIIβ has become an attractive therapeutic target for the development of novel anticancer, antiviral, and antiparasitic agents.[2][8]
High-throughput screening (HTS) is a critical methodology for identifying novel inhibitors. Modern HTS assays, such as luminescence-based kinase activity assays, have overcome the limitations of older, labor-intensive radioisotope methods, enabling the rapid screening of large compound libraries.[9]
Application Note 1: The PI4KIIIβ Signaling Pathway
PI4KIIIβ is a central enzyme in phosphoinositide metabolism. Its primary function is to generate PI4P from PI, a key step in maintaining the lipid identity of the Golgi complex.[8][10] The PI4P generated by PI4KIIIβ serves multiple downstream purposes. It is a precursor for the synthesis of PI(4,5)P2, a critical regulator of various cellular processes, including cytoskeletal organization and ion channel function.[3][6] PI4P also acts as a docking site for effector proteins containing PI4P-binding domains, such as the Golgi phosphoprotein 3 (GOLPH3), which facilitates vesicular budding and release from the Golgi.[4] In cancer, PI4KIIIβ-mediated signaling can lead to the activation of the PI3K/Akt pathway, promoting cell survival and proliferation.[5] In viral infections, PI4KIIIβ is recruited by viral proteins to generate PI4P-rich membrane structures essential for the assembly of replication complexes.[1][2][10]
Application Note 2: High-Throughput Screening Workflow
The identification of novel PI4KIIIβ inhibitors typically begins with a large-scale HTS campaign. The workflow starts with a library of small molecules that are dispensed into multi-well plates. The PI4KIIIβ enzyme, its lipid substrate (PI), and ATP are then added to each well. After an incubation period to allow the enzymatic reaction to proceed, a detection reagent is added to measure the kinase activity. A common HTS-compatible method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[9][11] Luminescence is read by a plate reader, and the data is analyzed to identify "hits"—compounds that significantly reduce enzyme activity. These primary hits are then subjected to further validation through dose-response studies and secondary assays to confirm their activity and selectivity.
Protocol 1: Biochemical HTS using ADP-Glo™ Kinase Assay
This protocol describes a luminescent, homogeneous assay for measuring PI4KIIIβ activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for automated HTS.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35
-
Compound library dissolved in DMSO
-
White, opaque 384-well or 1536-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds from the library into the wells of a white assay plate. Include appropriate controls: wells with DMSO only (negative control, 0% inhibition) and wells with a known PI4KIIIβ inhibitor or without enzyme (positive control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in cold Assay Buffer containing PI4KIIIβ and PI. Add 2.5 µL of this mix to each well.
-
Final concentration example: 2-5 nM PI4KIIIβ, 50 µM PI.
-
-
Kinase Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. To start the reaction, add 2.5 µL of the ATP solution to each well.
-
Final concentration example: 10 µM ATP (at or near the Km for ATP).
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the PI4KIIIβ activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean) are identified as primary hits.
Protocol 2: Secondary Assay - In Situ Kinase Activity Assay
This cell-based assay validates hits from the primary screen by measuring their ability to inhibit PI4KIIIβ activity within a more physiological context. This protocol is adapted from methodologies used for PI4K enzymes.[12]
Materials:
-
COS-7 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Permeabilization Buffer: 120 mM KCl, 20 mM HEPES (pH 7.2), 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 0.1 mM DTT, 25 µg/mL digitonin
-
Wortmannin (B1684655) (to inhibit PI4KIIIα and PI3Ks)[12]
-
Hit compounds dissolved in DMSO
-
[γ-³²P]ATP (or non-radioactive ATP for alternative detection methods)
-
Lipid Extraction Solvents: Chloroform, Methanol, HCl
-
TLC plates and chamber
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture: Seed COS-7 cells in 12-well plates and grow to ~90% confluency.
-
Pre-treatment: Wash cells with PBS. To eliminate the contribution from other PI4K isoforms, pre-treat the cells with 10 µM wortmannin for 10 minutes.[12]
-
Inhibitor Treatment: Add the hit compounds at various concentrations (e.g., 0.1 to 10 µM) in Permeabilization Buffer. Incubate for 30 minutes. Include a DMSO control.
-
In Situ Kinase Reaction: Add [γ-³²P]ATP (e.g., 10 µCi/well) to the permeabilized cells and incubate for 15 minutes at room temperature to allow for phosphorylation of PI.
-
Reaction Quenching and Lipid Extraction: Stop the reaction by adding 1M HCl. Scrape the cells and transfer them to a new tube. Perform a lipid extraction using a 1:1:1 mixture of chloroform:methanol:HCl. Vortex and centrifuge to separate the phases.
-
TLC Analysis: Spot the lipid-containing lower organic phase onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/ammonia/water).
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager. Identify the spot corresponding to PI4P and quantify its intensity.
-
Data Analysis: Determine the IC₅₀ value for each compound by plotting the PI4P signal intensity against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Known PI4KIIIβ Inhibitors
The following table summarizes publicly available data on several known PI4KIIIβ inhibitors, providing a benchmark for new screening campaigns.
| Compound Name | PI4KIIIβ IC₅₀ (nM) | Selectivity Notes | Reference(s) |
| PI4KIIIbeta-IN-9 | 7 | Inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM). Weak inhibition of PI4KIIIα (~2.6 µM). | [13][14] |
| PI4KIIIbeta-IN-10 | 3.6 | Potent inhibitor. | [13][15] |
| PI4KIII beta inhibitor 3 | 5.7 | Highly effective inhibitor. | [13][15] |
| UCB9608 | 11 | Selective over PI3KC2 α, β, and γ lipid kinases. Orally active. | [13][15] |
| BF738735 | 5.7 | ~300-fold selective over PI4KIIIα (IC₅₀ = 1.7 µM). Broad-spectrum antiviral. | [15][16] |
| KR-27370 | 3.1 | Also inhibits PI4KIIIα (IC₅₀ = 15.8 nM). Antiviral activity. | [15] |
| Compound 7f (Thiazole Amide) | 16 | Highly selective over PI4KIIIα (>10 µM). Potent anti-rhinovirus activity. | [7] |
| PIK-93 | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM). | [15][16] |
| T-00127_HEV1 | 60 | Broad-spectrum antienterovirus compound. | [13][16] |
| BQR-695 | 80 (human) | More potent against Plasmodium PI4KIIIβ (3.5 nM). | [15] |
References
- 1. PI4KB - Wikipedia [en.wikipedia.org]
- 2. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of phosphatidylinositol 4-kinase III beta (PI4KB) regulation and their role in human disease [dspace.library.uvic.ca]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols: Luciferase Reporter Assay for Quantifying Viral Replication and the Efficacy of a PI4KIII Beta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral replication is a complex process that relies on the co-opting of host cellular machinery. A key host factor that many positive-strand RNA viruses, including enteroviruses and coronaviruses, depend on for their replication is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3] This kinase plays a crucial role in the formation of viral replication organelles, which are specialized membrane structures that provide an optimal environment for viral RNA synthesis.[3] The enzymatic activity of PI4KIIIβ leads to the enrichment of phosphatidylinositol 4-phosphate (PI4P) at these sites, a crucial step for the recruitment of the viral replication machinery. Consequently, PI4KIIIβ has emerged as a promising target for the development of broad-spectrum antiviral therapies.[4]
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify viral replication and to evaluate the dose-dependent efficacy of a PI4KIIIβ inhibitor. Luciferase-based reporter viruses, which express a luciferase gene upon successful replication, offer a highly sensitive and quantitative method for high-throughput screening of antiviral compounds.[5][6][7]
Signaling Pathway of PI4KIIIβ in Viral Replication
Picornaviruses, a family of positive-strand RNA viruses, provide a well-studied model for understanding the role of PI4KIIIβ in viral replication. The viral non-structural protein 3A plays a central role in hijacking the host PI4KIIIβ.[1][2] The 3A protein, anchored to cellular membranes, recruits PI4KIIIβ to the site of replication. This recruitment can be mediated by host adaptor proteins such as Acyl-CoA binding domain-containing protein 3 (ACBD3) and Guanine nucleotide exchange factor 1 (GBF1), which in turn activates ADP-ribosylation factor 1 (Arf1).[1][3][8] The localized concentration of PI4KIIIβ at these membrane sites leads to a significant increase in the synthesis of PI4P. This PI4P-enriched microenvironment is essential for the recruitment and assembly of the viral replication complex, including the RNA-dependent RNA polymerase (RdRp), thereby facilitating viral genome replication.[3]
Experimental Workflow
The luciferase reporter assay for screening antiviral compounds targeting PI4KIIIβ involves a series of well-defined steps. The workflow begins with the seeding of susceptible host cells in a 96-well plate format. These cells are then infected with a luciferase-expressing reporter virus. Concurrently, the cells are treated with various concentrations of the PI4KIIIβ inhibitor. After an incubation period that allows for viral replication, the cells are lysed to release the intracellular components, including the newly synthesized luciferase. Finally, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of viral replication, and a decrease in luminescence in the presence of the inhibitor indicates its antiviral activity.
References
- 1. The 3A protein from multiple picornaviruses utilizes the golgi adaptor protein ACBD3 to recruit PI4KIIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ACBD3‐mediated recruitment of PI4KB to picornavirus RNA replication sites | The EMBO Journal [link.springer.com]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Plaque Reduction Assay Using PI4KIII Beta Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host factor for the replication of a broad range of RNA viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses) and coronaviruses[1][2][3][4]. This kinase is responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, which is essential for the formation of viral replication organelles—membranous structures where viral RNA synthesis occurs[5][6]. The dependence of these viruses on PI4KIIIβ makes it an attractive target for the development of broad-spectrum antiviral therapies[4][7][8]. "PI4KIII beta inhibitor 4" represents a novel small molecule designed to specifically inhibit the enzymatic activity of PI4KIIIβ, thereby disrupting viral replication[9][10].
These application notes provide a detailed protocol for utilizing a plaque reduction assay to determine the antiviral efficacy of this compound. The plaque reduction assay is the gold standard for quantifying infectious virus particles and assessing the antiviral activity of compounds[11][12][13].
Mechanism of Action of PI4KIII Beta Inhibitors
PI4KIIIβ inhibitors function by binding to the kinase and preventing the phosphorylation of phosphatidylinositol to PI4P[8]. This disruption of PI4P synthesis at the Golgi complex has a downstream effect of inhibiting the formation of the specialized membrane structures that viruses require for their replication[3][6]. By targeting a host cell factor, these inhibitors are less likely to lead to the development of viral resistance compared to drugs that target viral proteins directly[9]. Mechanistic studies have shown that the deactivation of PI4KIIIβ can block the transport of viral particles within the host cell[1][3].
Data Presentation: Antiviral Activity of PI4KIII Beta Inhibitors
The following table summarizes the reported antiviral activities of various PI4KIIIβ inhibitors against a range of viruses, providing a reference for the expected potency of compounds targeting this kinase.
| Inhibitor Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| BQR695 | Human Coronavirus 229E | MRC-5 | ~0.1 - 1.0 | >10 | >10 - >100 | [1] |
| Bithiazole Derivative | Human Rhinovirus 14 (HRV-14) | HeLa | 0.04 | >10 | >250 | [9] |
| Compound 7f | Human Rhinovirus B14 (HRV-B14) | HeLa | 0.015 | >100 | >6667 | [10] |
| Compound 7f | Coxsackievirus B3 (CVB3) | Vero | 0.023 | >100 | >4348 | [10] |
| PIK93 | Poliovirus | HeLa | ~0.1 | Not specified | Not specified | [4] |
EC50: 50% effective concentration (concentration of inhibitor that reduces the number of plaques by 50%). CC50: 50% cytotoxic concentration (concentration of inhibitor that reduces cell viability by 50%). Selectivity Index (SI): CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
Prior to conducting the plaque reduction assay, it is essential to determine the cytotoxicity of "this compound" on the host cells to ensure that any observed reduction in plaques is due to antiviral activity and not cell death.
Materials:
-
Host cell line (e.g., Vero, HeLa, MRC-5)
-
Complete growth medium
-
96-well cell culture plates
-
"this compound" stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed the host cells in a 96-well plate at a density that will result in 90-100% confluency after 24 hours.
-
After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of "this compound". Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a duration that matches the planned plaque assay incubation time (e.g., 48-72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Plaque Reduction Assay Protocol
This protocol is a general guideline and may require optimization based on the specific virus and cell line used.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates (e.g., Vero, HeLa, MRC-5)[11][14]
-
Virus stock of known titer (PFU/mL)
-
"this compound"
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., 1:1 mixture of 2x growth medium and 1.2% Avicel or 0.6% agarose)[11][15]
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formaldehyde (B43269) or 70% ethanol)[11][16]
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)[11]
Protocol:
Day 1: Cell Seeding
-
Seed the appropriate host cells into 6-well or 12-well plates at a density that will form a confluent monolayer the next day[11][15]. Incubate at 37°C with 5% CO2.
Day 2: Infection and Treatment
-
Prepare serial dilutions of the virus stock in infection medium to achieve a target of 50-100 plaques per well in the virus control wells.
-
Prepare various concentrations of "this compound" in infection medium. The highest concentration should be below the determined CC50. Include a vehicle control (e.g., DMSO) and a no-inhibitor virus control.
-
When the cell monolayer is 90-100% confluent, aspirate the growth medium and wash the cells once with PBS[12].
-
Add the diluted virus to each well (except for the cell control wells, which receive only infection medium).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes[12][16].
-
During the incubation, prepare the overlay medium and warm it to 37°C. Also, prepare the inhibitor-containing overlay for the treatment wells.
-
After the adsorption period, aspirate the viral inoculum.
-
Gently add the appropriate overlay medium to each well. For treatment wells, use the overlay containing the corresponding concentration of "this compound". For control wells, use the standard overlay.
-
Incubate the plates at 37°C with 5% CO2 for 2-14 days, depending on the virus's replication cycle and the time it takes for plaques to form[11][12].
Day 4-16: Fixing and Staining
-
Once visible plaques have formed, aspirate the overlay medium[11].
-
Gently wash the cell monolayer with PBS.
-
Add the fixing solution to each well and incubate for at least 30 minutes at room temperature[11][16].
-
Aspirate the fixing solution and wash the wells with water.
-
Add the crystal violet staining solution to each well and incubate for 10-30 minutes at room temperature[16].
-
Pour off the stain and gently wash the wells with tap water until no more color comes off in the wash.
-
Allow the plates to air dry completely in an inverted position.
Data Analysis
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control using the following formula: % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) * 100
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of PI4KIII Beta in Viral Replication
Caption: PI4KIII beta signaling in viral replication and inhibitor action.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral testing.
References
- 1. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 9. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Influenza virus plaque assay [protocols.io]
Time-of-Drug-Addition Assay with PI4KIII Beta Inhibitor BF738735: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell enzyme that is hijacked by a variety of RNA viruses, including enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus) and others, to facilitate the formation of their replication organelles.[1][2] These viruses recruit PI4KIIIβ to specific cellular membranes, leading to the localized enrichment of phosphatidylinositol 4-phosphate (PI4P). This PI4P-rich environment is essential for the assembly and function of the viral replication machinery.[1][2] Consequently, PI4KIIIβ has emerged as a promising broad-spectrum antiviral drug target.
The time-of-drug-addition assay is a fundamental technique used in virology to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.[3] By adding the inhibitor at different time points relative to the initial infection of cultured cells, researchers can pinpoint whether the drug targets early events (like entry), viral genome replication, or late events (such as assembly and egress).[3]
This document provides detailed application notes and protocols for conducting a time-of-drug-addition assay using BF738735, a potent and selective small molecule inhibitor of PI4KIIIβ.[4]
Principle of the Assay
The assay is based on synchronizing a single round of viral replication and introducing the inhibitor at various time points. If the inhibitor is added before the step it blocks, viral replication will be inhibited. Conversely, if it is added after its target step has already been completed, it will have little to no effect on the viral yield.[3] By comparing the inhibition profile of a test compound to that of reference drugs with known mechanisms of action, the target stage can be identified.
PI4KIIIβ Signaling Pathway in Enterovirus Replication
During enterovirus infection, the viral non-structural protein 3A plays a key role in recruiting host cell PI4KIIIβ to the membranes of the forming replication organelles.[1] This recruitment can be facilitated by the host protein ACBD3.[5] Once recruited, PI4KIIIβ phosphorylates phosphatidylinositol (PI) to generate PI4P. The accumulation of PI4P on these membranes is critical for the recruitment of other viral and host factors, including the viral RNA-dependent RNA polymerase (3Dpol), necessary for efficient viral genome replication.[1][2] Inhibition of PI4KIIIβ disrupts this process, thereby preventing the formation of functional replication complexes and halting viral proliferation.
Caption: PI4KIIIβ signaling in enterovirus replication.
Quantitative Data Summary
The following tables summarize key quantitative data for the PI4KIIIβ inhibitor BF738735 and provide an example of expected outcomes from a time-of-addition assay.
Table 1: Inhibitor Activity Profile - BF738735
| Parameter | Value | Notes |
| Target | PI4KIIIβ | Host cell lipid kinase |
| IC₅₀ | 5.7 nM | In vitro kinase assay[4] |
| EC₅₀ | 4 - 71 nM | Against various enteroviruses and rhinoviruses[4] |
| CC₅₀ | 11 - 65 µM | Cytotoxicity in various cell lines[4] |
| Selectivity | ~300-fold vs. PI4KIIIα | IC₅₀ for PI4KIIIα is 1.7 µM[4] |
Table 2: Example Time-of-Addition Assay Results for an Enterovirus
| Time of Addition (hours post-infection) | % Inhibition (Entry Inhibitor) | % Inhibition (BF738735) | % Inhibition (Late-Stage Inhibitor) |
| -1 (Pre-treatment) | 95% | 10% | 5% |
| 0 | 98% | 95% | 10% |
| 1 | 50% | 96% | 15% |
| 2 | 10% | 94% | 20% |
| 3 | 5% | 85% | 30% |
| 4 | <5% | 50% | 55% |
| 5 | <5% | 20% | 80% |
| 6 | <5% | 10% | 95% |
| 7 | <5% | <5% | 92% |
| 8 | <5% | <5% | 50% |
Note: Data are hypothetical and for illustrative purposes. The time course of replication can vary depending on the virus and cell line used.
Experimental Protocols
Materials and Reagents
-
Cells: A susceptible cell line for the virus of interest (e.g., HeLa, Vero, RD cells).
-
Virus: A high-titer stock of the virus to be tested (e.g., Coxsackievirus B3, Rhinovirus 14).
-
Inhibitor: BF738735 (stock solution in DMSO).
-
Reference Compounds: An entry inhibitor and a late-stage inhibitor for the specific virus (if available).
-
Culture Medium: Appropriate medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 96-well tissue culture plates.
-
Reagents for Quantifying Viral Replication: e.g., Reagents for quantitative PCR (qPCR), plaque assay, or a reporter virus system (e.g., luciferase, GFP).
Experimental Workflow
Caption: Experimental workflow for the time-of-addition assay.
Detailed Protocol
Day 1: Cell Seeding
-
Trypsinize and count susceptible host cells.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
Day 2: Infection and Inhibitor Addition
-
Prepare serial dilutions of BF738735 and reference compounds in culture medium. A final concentration of approximately 10x EC₅₀ is recommended (e.g., ~100-500 nM for BF738735).
-
Aspirate the culture medium from the cell monolayer.
-
Infect the cells by adding virus diluted in a small volume of serum-free medium. Use a multiplicity of infection (MOI) high enough to ensure most cells are infected simultaneously (e.g., MOI of 1-5).
-
Incubate for 1 hour at 37°C to allow for viral adsorption and entry.
-
After the 1-hour incubation, remove the viral inoculum and wash the cell monolayer three times with sterile PBS or culture medium to remove unbound virus. This is Time 0 .
-
Add fresh, pre-warmed culture medium to all wells.
-
Immediately add the diluted inhibitors to the appropriate wells for the t=0 time point.
-
Continue to add the inhibitors to different sets of wells at predetermined time points (e.g., every hour for 8-12 hours, depending on the length of the viral replication cycle). Include untreated (virus only) and mock-infected (cells only) controls.
Day 3: Quantification of Viral Replication
-
At the end of a single replication cycle (e.g., 8-12 hours for many enteroviruses), terminate the experiment. The exact endpoint should be determined empirically to be within the first round of replication.
-
Harvest the samples for analysis. This may involve collecting the supernatant to measure released virus or lysing the cells to measure intracellular viral RNA or protein.
-
Quantify the viral yield using a suitable method:
-
qRT-PCR: Measure the number of viral RNA copies.
-
Plaque Assay or TCID₅₀: Determine the titer of infectious virus particles.
-
Reporter Gene Assay: Measure the activity of a virus-encoded reporter (e.g., luciferase, GFP).
-
-
Calculate the percentage of inhibition for each time point relative to the untreated virus control.
-
Plot the percentage of inhibition versus the time of drug addition.
Data Interpretation
The resulting curve will show when the addition of the inhibitor can no longer block viral replication.
-
Entry inhibitors will lose their activity very early, typically within the first hour post-infection.
-
Replication inhibitors , such as BF738735, will remain effective for several hours post-infection, during the period of viral genome synthesis. The point at which the inhibitory effect begins to decrease corresponds to the start of significant viral RNA replication. The inhibitor will lose most of its activity once replication is largely complete.
-
Late-stage inhibitors (e.g., those affecting virion assembly or egress) will retain their activity even when added much later in the replication cycle.
By analyzing the time window in which BF738735 is effective, researchers can confirm its role in inhibiting the replication stage of the viral life cycle. This assay is a powerful tool for characterizing the mechanism of action of novel antiviral candidates targeting host factors like PI4KIIIβ.
References
- 1. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enterovirus 3A Facilitates Viral Replication by Promoting Phosphatidylinositol 4-Kinase IIIβ-ACBD3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI4KIII beta inhibitor 4 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitors. The information is designed to help you anticipate and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PI4KIII beta and why is it a therapeutic target?
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is an enzyme that plays a crucial role in cellular processes by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key lipid messenger involved in membrane trafficking and the structural integrity of the Golgi apparatus.[1][2] PI4KIIIβ has been identified as a potential therapeutic target for various diseases, including cancer and viral infections, due to its role in pathways that support tumor growth and viral replication.[1][2]
Q2: What are the common off-target effects observed with PI4KIII beta inhibitors?
A primary concern with PI4KIII beta inhibitors is their potential to interact with other lipid kinases, particularly members of the phosphoinositide 3-kinase (PI3K) family, due to the structural similarity in their ATP-binding sites.[1][3][4] Inhibition of PI3K isoforms (e.g., PI3Kα, PI3Kγ, PI3Kδ) is a frequently observed off-target effect.[1][3][5] This cross-reactivity can lead to the modulation of the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival.[6][7]
Q3: I'm observing unexpected cellular phenotypes with my PI4KIII beta inhibitor. How can I determine if these are due to off-target effects?
Unexpected phenotypes can arise from the inhibition of unintended targets. To investigate this, a multi-pronged approach is recommended:
-
Review the inhibitor's selectivity profile: If available, consult the manufacturer's data or published literature for the inhibitor's activity against a panel of kinases.
-
Use a structurally distinct inhibitor: Employ a second PI4KIII beta inhibitor with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down PI4KIII beta. If the phenotype of the genetic knockdown mirrors the effect of the inhibitor, it suggests the phenotype is on-target.
-
Rescue experiments: In your experimental system, overexpress a version of PI4KIII beta that is resistant to the inhibitor. If this rescues the phenotype, it confirms the effect is on-target.
-
Analyze downstream signaling: Use methods like Western blotting to probe the phosphorylation status of key proteins in suspected off-target pathways (e.g., Akt in the PI3K pathway).
Troubleshooting Guides
Issue 1: My PI4KIII beta inhibitor shows significant inhibition of the PI3K/Akt pathway. Is this an on-target or off-target effect?
-
Possible Cause: This could be either an off-target effect due to direct inhibition of PI3K isoforms or an on-target downstream consequence of PI4KIII beta inhibition. PI4KIII beta activity can influence the PI3K/Akt pathway.[8]
-
Troubleshooting Workflow:
Troubleshooting PI3K/Akt Pathway Inhibition
Issue 2: I'm observing unexpected cytotoxicity or a phenotype unrelated to known PI4KIII beta functions.
-
Possible Cause: The inhibitor may have unknown off-targets. A broad assessment of its selectivity is necessary.
-
Mitigation Strategy:
-
Kinome-wide Profiling: Submit the inhibitor to a commercial service for screening against a large panel of kinases. This will provide a comprehensive view of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the inhibitor, providing quantitative data on intracellular target engagement.
-
Quantitative Data Summary
The following table summarizes the selectivity profiles of several known PI4KIII beta inhibitors to illustrate how on-target and off-target activities are reported. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity; lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-target/Target) |
| PIK-93 | PI4KIIIβ | 19[3] | PI3Kα | 39[3] | 2-fold |
| PI3Kγ | 16[3] | 0.8-fold | |||
| PI4KIIIbeta-IN-9 | PI4KIIIβ | 7[5] | PI3Kδ | 152[5] | ~22-fold |
| PI3Kγ | 1046[5] | ~149-fold | |||
| PI4KIIIα | ~2600[5] | ~371-fold | |||
| BF738735 | PI4KIIIβ | 5.7[9] | PI4KIIIα | 1700[9] | ~298-fold |
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reaction Setup: In a multi-well plate, combine the PI4KIII beta enzyme, its lipid substrate (phosphatidylinositol), and the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Key Experiment 2: NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to its target protein.
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding for PI4KIII beta fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a multi-well plate.
-
Tracer and Inhibitor Addition: Add a fluorescently labeled tracer that binds to the active site of PI4KIII beta, followed by the addition of the test inhibitor at various concentrations.
-
Substrate Addition: Add the Nano-Glo® substrate.
-
BRET Measurement: If the tracer is bound to the NanoLuc®-PI4KIII beta, energy transfer (BRET) occurs upon substrate addition, producing a signal at the acceptor's emission wavelength. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: The decrease in BRET signal is proportional to the displacement of the tracer by the inhibitor. This allows for the determination of the inhibitor's affinity for the target in living cells.[10][11][12][13]
Signaling Pathway
PI4KIII Beta and Its Link to the PI3K/Akt Pathway
PI4KIII beta produces PI4P, which is a precursor for other important signaling lipids like PIP2 and PIP3. The PI3K/Akt pathway is a critical downstream signaling cascade that is often affected by the modulation of phosphoinositide levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Assessing and minimizing cytotoxicity of PI4KIII beta inhibitor 4
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and minimizing the cytotoxicity of PI4KIII beta inhibitor 4. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively targets and inhibits the activity of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ).[1] This enzyme is responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[2][3] PI4P is a crucial lipid second messenger involved in various cellular processes, including membrane trafficking from the Golgi apparatus.[3][4] By inhibiting PI4KIIIβ, the inhibitor disrupts the production of PI4P, which can interfere with signaling pathways that rely on this lipid, such as the PI3K/Akt pathway, potentially leading to apoptosis and cell cycle arrest in cancer cells.[5][6]
Q2: What are the potential causes of cytotoxicity observed with this compound?
A2: Cytotoxicity associated with this compound can arise from several factors:
-
On-target effects: Inhibition of PI4KIIIβ can disrupt essential cellular functions that rely on PI4P, leading to cell death, particularly in cells that are highly dependent on this pathway.[7]
-
Off-target effects: The inhibitor may bind to and affect other kinases or cellular proteins, leading to unintended and toxic consequences.[8][9] Minimizing off-target effects is crucial for accurate interpretation of experimental results.[8]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[10]
-
Compound instability or precipitation: The inhibitor may degrade or precipitate in the cell culture medium, leading to inconsistent results and potential toxicity from byproducts or aggregates.[11]
Q3: How can I minimize the cytotoxicity of this compound in my cell culture experiments?
A3: To minimize cytotoxicity, consider the following strategies:
-
Determine the optimal concentration: Perform a dose-response experiment to identify the lowest concentration of the inhibitor that achieves the desired biological effect with minimal toxicity.[12]
-
Optimize incubation time: Reduce the duration of exposure to the inhibitor to the minimum time required to observe the desired effect.[12]
-
Control solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[10]
-
Use a sensitive cell line: Be aware that different cell lines can have varying sensitivities to the inhibitor.[11]
-
Ensure compound solubility: Visually inspect the medium for any signs of precipitation after adding the inhibitor.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at expected effective concentrations. | Off-target toxicity. | Use the lowest effective concentration. Consider using a more selective inhibitor if available.[13] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.5%). Run a vehicle-only control.[10] | |
| Cell line is particularly sensitive. | Test a range of lower concentrations. Consider using a more robust cell line if appropriate for your research question.[11] | |
| Inconsistent results between experiments. | Inhibitor instability or degradation in media. | Prepare fresh dilutions of the inhibitor for each experiment. For long-term experiments, consider refreshing the media with a new inhibitor.[13] |
| Poor cell permeability. | Review the inhibitor's properties. If permeability is a concern, a different inhibitor with better cell penetration may be needed.[13] | |
| Variability in cell culture (e.g., passage number, cell density). | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.[14] | |
| Precipitation of the inhibitor in the culture medium. | Poor solubility in aqueous solutions. | Prepare the final dilution in pre-warmed medium and mix thoroughly. Visually inspect for precipitate.[11] Consider reducing the serum concentration in the medium during treatment if your cells can tolerate it.[10] |
Data Presentation: Cytotoxicity of PI4KIII Beta Inhibitors
The following table summarizes publicly available cytotoxicity data for various PI4KIII beta inhibitors. This data can serve as a reference for designing your own experiments with this compound. Note that CC50 (50% cytotoxic concentration) values can vary between different cell lines.
| Inhibitor | Cell Line | CC50 (µM) | Reference |
| Thiazole amide 2 | HeLa | 3.7 | [15] |
| Thiazole amide 4 | HeLa | 0.028 | [15] |
| Thiazole amide 3 | HeLa | >100 | [15] |
| Inhibitor 7e | H1HeLa | 6.1 | [15] |
| BF738735 | HeLa | 11 - 65 | [16] |
| Antimalarial agent 41 | CHO | 34 | [1][17] |
| Compound 6 | - | >31.6 | [18] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the CC50 value.[19][20]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cell membrane damage and cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.
Methodology:
-
Prepare Controls: Include wells for: no cells (medium only for background), vehicle-treated cells (for spontaneous LDH release), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).[21]
-
Sample Collection: After the desired incubation period with the inhibitor, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Analysis: a. Measure the absorbance at the recommended wavelength using a microplate reader. b. Subtract the background reading (no-cell control) from all other readings. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[20][21]
Visualizations
Caption: PI4KIII beta signaling pathway and the point of inhibition.
Caption: Workflow for assessing inhibitor cytotoxicity.
Caption: A logical approach to troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. PI4KB - Wikipedia [en.wikipedia.org]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PI4Kβ inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. opentrons.com [opentrons.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PI4KIII Beta Inhibitor 4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI4KIII beta (PI4KIIIβ) inhibitors in their experiments. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is PI4KIII beta and why is it a target of interest?
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial signaling molecule and a precursor for the synthesis of other important phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[2] PI4KIIIβ is primarily located at the Golgi apparatus and is involved in regulating Golgi structure, membrane trafficking, and cytoskeletal organization.[2][3] Its role in cellular processes implicated in cancer progression, such as the PI3K/Akt signaling pathway, and its hijacking by various RNA viruses for their replication make it a significant therapeutic target.[1][4]
Q2: How do PI4KIII beta inhibitors work?
PI4KIII beta inhibitors function by binding to the active site of the enzyme, typically the ATP-binding pocket, which prevents the phosphorylation of phosphatidylinositol.[1][5] This leads to a reduction in cellular levels of PI4P, thereby disrupting downstream signaling pathways and cellular functions that are dependent on this lipid molecule.[1]
Q3: What are some common off-target effects of PI4KIII beta inhibitors and how can I mitigate them?
A significant challenge with some PI4KIII beta inhibitors is their potential for off-target effects, particularly against other lipid kinases like PI3Ks, due to structural similarities in their ATP-binding sites.[2] For instance, the widely used inhibitor PIK-93 also potently inhibits PI3Kα and PI3Kγ.[6]
Mitigation Strategies:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to understand its selectivity profile.[7]
-
Use of Structurally Different Inhibitors: Confirm your results with multiple inhibitors that have different chemical scaffolds but target PI4KIIIβ.[7]
-
Dose-Response Analysis: Use the lowest effective concentration of the inhibitor to minimize off-target effects.[8]
-
Rescue Experiments: Use a drug-resistant mutant of PI4KIIIβ to confirm that the observed phenotype is due to on-target inhibition.[7]
-
Western Blotting: Analyze key downstream effectors of PI4KIIIβ and potential off-target pathways to discern on-target from off-target effects.[7]
Q4: My PI4KIII beta inhibitor is showing low potency or inconsistent results in cell-based assays. What could be the issue?
Several factors can contribute to these issues:
-
Inhibitor Instability: Some inhibitors may be unstable in cell culture media at 37°C. It is advisable to prepare fresh dilutions for each experiment and check for any visible precipitation.[7]
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved in the appropriate solvent (commonly DMSO) before further dilution in culture media. Sonication may aid in dissolution.[9]
-
High Cell Density: Overly confluent cells may exhibit altered signaling pathways and drug sensitivity. Ensure consistent and appropriate cell seeding densities.
-
Cell Line Specificity: The expression levels and importance of PI4KIIIβ can vary between different cell lines, leading to varied responses.[7]
-
Incorrect Dosing: The optimal working concentration can vary significantly. Perform a dose-response curve to determine the IC50 for your specific cell line and endpoint.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Potent Off-Target Effects | 1. Perform a kinome-wide selectivity screen for your inhibitor. 2. Test a structurally different PI4KIIIβ inhibitor. 3. Use siRNA/CRISPR to validate that the phenotype is specific to PI4KIIIβ knockdown. | Identification of unintended targets. If cytotoxicity persists with different inhibitors and genetic knockdown, it may be an on-target effect.[7][8] |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to identify the lowest concentration that gives the desired biological effect with minimal toxicity. 2. Reduce the treatment duration. | A therapeutic window where on-target effects are observed without significant cell death. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls, and is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle-only control. | No significant cytotoxicity in the vehicle control group.[7] |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability/Degradation | 1. Prepare fresh stock solutions and working dilutions for each experiment. 2. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[9] 3. Check the stability of the inhibitor in your experimental conditions (e.g., in media at 37°C over time). | Consistent and reproducible results across experiments.[7] |
| Cell Culture Variability | 1. Maintain a consistent cell passage number for all experiments. 2. Ensure uniform cell seeding density. 3. Regularly test for mycoplasma contamination. | Reduced variability between experimental replicates. |
| Activation of Compensatory Pathways | 1. Use western blotting to probe for the activation of known compensatory signaling pathways (e.g., other PI4K isoforms or parallel pathways). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to the inhibitor and more consistent results.[7] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for several common PI4KIII beta inhibitors against their target and key off-targets. This data can help in selecting the appropriate inhibitor and designing experiments with suitable concentrations.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Other Notable Off-Targets (IC50, nM) | Reference |
| PI4KIIIbeta-IN-9 | 7 | ~2600 | PI3Kδ (152), PI3Kγ (1046) | [9] |
| BF738735 | 5.7 | 1700 | Minimal inhibition of 150 other kinases at 10 µM | [10] |
| PIK-93 | 19 | - | PI3Kγ (16), PI3Kα (39) | [6] |
| PI4KIII beta inhibitor 3 | 5.7 | - | - | [11] |
| PI4KIII beta inhibitor 5 | 19 | - | Inhibits PI3K/AKT pathway | [12] |
| T-00127-HEV1 | - | - | Specific for PI4KB over other PI kinases | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI4KIIIβ Pathway
This protocol is for assessing the effect of a PI4KIIIβ inhibitor on the phosphorylation of downstream targets like Akt.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.
-
Pre-treat the cells with the PI4KIIIβ inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., EGF, insulin) for 10-15 minutes to activate the PI3K/Akt pathway.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.
-
Protocol 2: In Vitro PI4KIIIβ Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on recombinant PI4KIIIβ activity.
-
Reagents and Buffers:
-
Recombinant human PI4KIIIβ enzyme.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM EGTA).
-
Substrate: Phosphatidylinositol (PI).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Inhibitor diluted in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PI substrate, and the PI4KIIIβ enzyme.
-
Add the inhibitor at various concentrations to the reaction mixture. Include a DMSO control.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid-containing organic phase onto a TLC plate and separate the lipids.
-
Detect the radiolabeled PI4P by autoradiography and quantify the signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified PI4KIIIβ signaling pathway and the point of inhibition.
Caption: General experimental workflow for testing a PI4KIIIβ inhibitor.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI4KB - Wikipedia [en.wikipedia.org]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PI4KIIIβ Inhibitor Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PI4KIIIβ (Phosphatidylinositol 4-Kinase Type III beta) inhibitors for maximal efficacy in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my PI4KIIIβ inhibitor experiment?
A1: A common starting point is to use a concentration 5-10 times the reported IC50 or Ki value of the inhibitor for your target kinase.[1] If these values are unknown, a good initial range to test is from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How do I prepare and store my PI4KIIIβ inhibitor?
A2: Most kinase inhibitors are dissolved in DMSO to create a concentrated stock solution. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year), protected from light.[2][3][4] For cell-based assays, the final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[5] Always prepare fresh dilutions from the stock for each experiment.
Q3: My PI4KIIIβ inhibitor is not showing any effect. What could be the problem?
A3: There are several potential reasons for a lack of inhibitor effect:
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly and that fresh dilutions are used for each experiment. Some compounds can be unstable in media at 37°C.
-
Cell Permeability: The inhibitor may not be effectively entering the cells.
-
Incorrect Concentration: The concentration used may be too low to elicit a response. A dose-response experiment is essential.
-
Cell Line Specificity: The role of PI4KIIIβ may not be critical in your chosen cell line. Consider testing your inhibitor in multiple cell lines.
-
Experimental Error: Double-check all calculations, dilutions, and treatment times.
Q4: I'm observing high levels of cytotoxicity at the effective concentration of my inhibitor. What should I do?
A4: High cytotoxicity can be due to on-target or off-target effects. To address this:
-
Perform a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) to understand the therapeutic window of your inhibitor.
-
Assess Off-Target Effects: Consider performing a kinome profiling screen to identify unintended kinase targets.[6]
-
Optimize Concentration and Time: Conduct a time-course experiment to see if a shorter incubation time can achieve the desired effect with less toxicity.
-
Use a More Selective Inhibitor: If available, test an inhibitor with a different chemical scaffold but the same target to see if the cytotoxicity is due to off-target effects of the specific compound.[6]
Q5: How can I differentiate between on-target and off-target effects of my PI4KIIIβ inhibitor?
A5: Differentiating between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of PI4KIIIβ. This should rescue the on-target effects but not the off-target effects.[6]
-
Use of Multiple Inhibitors: Employing multiple, structurally distinct inhibitors that target PI4KIIIβ can help confirm that the observed phenotype is due to inhibition of the intended target.
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of PI4KIIIβ signaling pathways, such as Akt.[6] Unexpected changes in unrelated pathways may indicate off-target activity.
-
siRNA Knockdown: Compare the phenotype observed with the inhibitor to that of cells where PI4KIIIβ has been knocked down using siRNA.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of several common PI4KIIIβ inhibitors. These values can serve as a reference for selecting an appropriate inhibitor and designing experiments.
Table 1: In Vitro Inhibitory Potency of PI4KIIIβ Inhibitors
| Inhibitor | IC50 (nM) for PI4KIIIβ | Selectivity Notes |
| PI4KIIIbeta-IN-9 | 7 | Also inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM).[7] |
| BF738735 | 5.7 | ~300-fold more selective for PI4KIIIβ over PI4KIIIα (IC50 of 1.7 µM).[5] |
| PI4KIII beta inhibitor 3 | 5.7 | Potent immunosuppressive activity.[8] |
| UCB9608 | 11 | Selective over PI3KC2 α, β, and γ.[5] |
| PI4KIII beta inhibitor 5 | 19 | Induces apoptosis and cell cycle arrest by inhibiting the PI3K/AKT pathway.[9] |
| PIK93 | 19 | Also inhibits PI3Kγ (23 nM) and VPS34 (48 nM). |
| IN-9 | - | A known PI4KIIIβ antagonist.[3] |
| Compound 7f | 16 | Highly selective for PI4KIIIβ over PI4KIIIα (>10 µM).[10] |
Table 2: Cellular Efficacy and Cytotoxicity of PI4KIIIβ Inhibitors
| Inhibitor | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| BF738735 | Various (antiviral) | 4 - 71 | 11 - 65 | High |
| Compound 7f | H1HeLa (antiviral) | 8 (for hRV-B14) | >37.2 | >4638 |
| Compound 7e | H1HeLa (antiviral) | 8 (for hRV-B14) | 6.1 | 762.5 |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine EC50
This protocol outlines the steps to determine the 50% effective concentration (EC50) of a PI4KIIIβ inhibitor on a specific cellular phenotype (e.g., inhibition of cell proliferation or viral replication).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of the PI4KIIIβ inhibitor in culture medium. It is recommended to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the assay.
-
Assay: Perform the desired assay to measure the cellular phenotype. This could be a cell viability assay (e.g., MTS or CellTiter-Glo), a viral replication assay, or a specific biomarker analysis.
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the data and determine the EC50 value.[11][12]
Protocol 2: Cytotoxicity Assay to Determine CC50
This protocol describes how to measure the 50% cytotoxic concentration (CC50) of a PI4KIIIβ inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate as described in the dose-response protocol.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in culture medium, similar to the dose-response assay.
-
Treatment: Treat the cells with the various inhibitor concentrations.
-
Incubation: Incubate the plate for the same duration as your planned efficacy experiments.
-
Cytotoxicity Measurement: Use a cytotoxicity assay to measure cell viability. Common methods include:
-
MTS/XTT assay: Measures mitochondrial metabolic activity.
-
LDH release assay: Measures lactate (B86563) dehydrogenase released from damaged cells.
-
Adenylate Kinase (AK) release assay: Measures AK released from cells with compromised plasma membranes.[10]
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the CC50 value.
Visualizations
Signaling Pathway
Caption: PI4KIIIβ signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for determining optimal inhibitor concentration.
Troubleshooting Guide
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UCB9608 | PI4K | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phiab.com [phiab.com]
- 9. PI4KB phosphatidylinositol 4-kinase beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Experimental controls for PI4KIII beta inhibitor 4 studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular function of PI4KIIIβ and why is it a drug target?
Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) is a lipid kinase that primarily resides in the Golgi apparatus. Its main function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] This process is crucial for maintaining the structural integrity of the Golgi and for regulating vesicular trafficking from the trans-Golgi Network (TGN).[3][4]
PI4KIIIβ has become a significant drug target for several reasons:
-
Viral Replication: Many single-stranded positive-sense RNA viruses, including enteroviruses and hepatitis C virus (HCV), hijack the host cell's PI4KIIIβ.[4][5][6] They exploit the PI4P-rich membranes it generates to build their replication machinery.[6][7] Inhibiting PI4KIIIβ can thus act as a broad-spectrum antiviral strategy.[6]
-
Cancer Progression: Aberrant PI4KIIIβ signaling has been implicated in the progression of various cancers.[7] For instance, it is frequently amplified in lung adenocarcinoma and has been shown to enhance secretion and activate the PI3K/Akt pathway, promoting cell growth, migration, and survival.[1][2][7]
Q2: How do I choose the right PI4KIIIβ inhibitor for my experiment?
Choosing the right inhibitor depends on the required specificity. Early-generation inhibitors like PIK93 are potent against PI4KIIIβ but show significant cross-reactivity with other kinases, particularly class I and III PI3Ks.[5][8] Newer, structurally distinct inhibitors have been developed with much higher selectivity (>1000-fold) over other kinases.[5][8]
When selecting an inhibitor, consider the following:
-
Selectivity Profile: Always review the inhibitor's activity against a panel of related kinases (e.g., PI4KIIIα, PI4KIIα/β, PI3Ks, AKTs).[9] This is critical to ensure that the observed phenotype is due to PI4KIIIβ inhibition and not off-target effects.
-
Potency: Compare the IC50 or EC50 values for the inhibitor against your target of interest. Potent inhibitors like T-00127-HEV1 and BF738735 show IC50 values in the low nanomolar range for PI4KIIIβ.[10]
-
Application: Some inhibitors are characterized for in vitro biochemical assays, while others have been validated in cell-based assays or in vivo models.[11] Ensure the chosen inhibitor is suitable for your experimental system.
Q3: What are the essential positive and negative controls for a PI4KIIIβ inhibitor study?
Robust controls are critical for validating the on-target effects of your inhibitor.
| Control Type | Description | Purpose |
| Negative Controls | Vehicle Control (e.g., DMSO): The solvent used to dissolve the inhibitor. | To control for any effects of the solvent on the experimental system. |
| Inactive Enantiomer/Analog: A structurally similar molecule that does not inhibit PI4KIIIβ. | To demonstrate that the observed effect is due to specific kinase inhibition and not a general chemical property of the compound. | |
| Non-targeting siRNA (siCTL): A scrambled siRNA sequence that does not target any known gene.[1] | To control for off-target effects of the siRNA delivery and knockdown process itself. | |
| Positive Controls | Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR to deplete PI4KIIIβ protein levels.[1][2][10] | To confirm that the pharmacological inhibition phenocopies the genetic depletion of the target. |
| Known PI4KIIIβ Inhibitor: A well-characterized inhibitor with a known potency and selectivity profile. | To serve as a benchmark for the activity of a novel or less-characterized inhibitor. | |
| Rescue Experiment | Re-expression of PI4KIIIβ: Expressing a wild-type, siRNA-resistant version of PI4KIIIβ in cells where the endogenous protein has been knocked down.[2] | To demonstrate that the observed phenotype can be reversed by restoring the target protein, confirming specificity. |
Troubleshooting Guide
Problem 1: My inhibitor shows a different potency in a cell-based assay compared to a biochemical assay.
This is a common observation. Discrepancies can arise from several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration.
-
Cellular ATP Concentration: Biochemical assays often use lower ATP concentrations than what is present in a cell. If the inhibitor is ATP-competitive, the high intracellular ATP levels will reduce its apparent potency.
-
Off-Target Effects: In a cellular context, the inhibitor might engage other targets that influence the measured outcome, or it could be metabolized into a less active form.[12]
Troubleshooting Steps:
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to PI4KIIIβ inside the cell.[13][14] Ligand binding typically increases the thermal stability of the target protein.[15][16]
-
Measure Downstream Effects: Confirm inhibition of PI4KIIIβ activity in cells by measuring the levels of its product, PI4P, specifically at the Golgi.[1] This can be done using fluorescent PI4P reporters (e.g., FAPP1-PH-GFP) and confocal microscopy.[17] A reduction in Golgi-localized PI4P is a direct indicator of target inhibition.[1][17]
-
Evaluate Selectivity: Profile the inhibitor against a panel of kinases in a cell-based format, such as a NanoBRET Target Engagement Assay, to understand its cellular selectivity.[12]
Problem 2: I see a phenotype with my inhibitor, but the PI4KIIIβ siRNA knockdown does not produce the same effect.
This suggests that the inhibitor's effect may be off-target or that the genetic knockdown is incomplete.
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: Verify the degree of PI4KIIIβ protein depletion via Western blot. A knockdown of >75% is typically required to observe a phenotype.[10][18]
-
Use Multiple siRNAs: Test at least two or more independent siRNA sequences targeting different regions of the PI4KIIIβ mRNA to rule out off-target effects of a single siRNA.[1][17]
-
Perform a Rescue Experiment: If the inhibitor phenotype is real, it might be due to inhibition of the kinase's catalytic activity, while some functions of PI4KIIIβ might be kinase-independent (e.g., scaffolding).[2] Test if re-expressing a kinase-dead mutant of PI4KIIIβ in knockdown cells can rescue any functions.
-
Re-evaluate Inhibitor Selectivity: The inhibitor may be acting on another kinase that the siRNA does not target. For example, older inhibitors like PIK93 potently inhibit PI3Ks, which could lead to phenotypes distinct from PI4KIIIβ knockdown alone.[5][8]
Experimental Protocols & Data
Inhibitor Selectivity Profile
It is crucial to understand the selectivity of any PI4KIIIβ inhibitor. Many inhibitors have been profiled against a panel of related lipid kinases.
Table 1: IC50 Values (nM) of Various Kinase Inhibitors
| Compound | PI4KIIIβ | PI4KIIIα | PI3Kα | PI3Kγ | Notes |
|---|---|---|---|---|---|
| PIK93 | 19 | 800 | 39 | 16 | Potent PI4KIIIβ inhibitor with high cross-reactivity for PI3Ks. |
| IN-9 | - | - | >1000-fold selective for PI4KIIIβ over PI3Ks | >1000-fold selective for PI4KIIIβ over PI3Ks | Highly selective PI4KIIIβ inhibitor.[1] |
| T-00127-HEV1 | 5.7 | 1700 | >10,000 | >10,000 | Highly specific inhibitor of PI4KIIIβ.[10] |
| Wortmannin | 8200 | - | Low nM | Low nM | Broad spectrum PI3K/PI4K inhibitor.[19] |
| PI-103 | 43000 | - | Low nM | Low nM | Pan-PI3K inhibitor with weak PI4KIIIβ activity.[19] |
Data compiled from multiple sources.[1][10][19] Values are approximate and can vary based on assay conditions.
Protocol 1: In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
Principle: The PI4KIIIβ enzyme uses ATP to phosphorylate PI, producing PI4P and ADP. The ADP-Glo™ reagent depletes the remaining ATP, and then a kinase detection reagent converts ADP to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, which is proportional to the initial ADP produced and thus the kinase activity.
Methodology:
-
Reaction Setup: Prepare a reaction mix containing recombinant human PI4KIIIβ enzyme, its substrate (PI), and ATP in a kinase buffer.
-
Compound Addition: Add the PI4KIIIβ inhibitor at various concentrations (typically a serial dilution) to the reaction mix. Include a DMSO vehicle control.
-
Initiate Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and eliminate the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin components. Incubate for 30 minutes at room temperature.
-
Signal Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
This protocol is adapted from commercially available assay kits like the ADP-Glo™ Kinase Assay.[6][19]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[13][14]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the PI4KIIIβ inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis by Western Blot: Analyze the amount of soluble PI4KIIIβ remaining in each sample using SDS-PAGE and Western blotting with a specific anti-PI4KIIIβ antibody. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble PI4KIIIβ relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[14][15]
Visualizations
Signaling & Functional Pathway
References
- 1. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019141694A1 - Pi4kiiibeta inhibitors - Google Patents [patents.google.com]
- 5. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 8. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mechanisms of Resistance to PI4KIIIβ Inhibitors
Welcome to the technical support center for researchers encountering resistance to Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to PI4KIIIβ inhibitors in antiviral studies?
The predominant mechanism of resistance to PI4KIIIβ inhibitors in the context of enterovirus and rhinovirus replication is the emergence of mutations in the viral non-structural protein 3A. The 3A protein is known to recruit the host cell's PI4KIIIβ to the viral replication organelles.[1][2][3][4][5] Mutations in the 3A protein can render the virus less dependent on the high levels of phosphatidylinositol 4-phosphate (PI4P) produced by PI4KIIIβ for its replication.[5]
Q2: Are there known resistance mechanisms in cancer cells?
Currently, there is limited specific information on acquired resistance mechanisms to PI4KIIIβ inhibitors in cancer cell lines. However, based on known mechanisms of resistance to other kinase inhibitors in oncology, potential mechanisms could include:
-
On-target mutations: Mutations in the PI4KB gene that alter the drug binding site, reducing the inhibitor's affinity.
-
Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for the inhibition of the PI4KIIIβ pathway, thereby maintaining cell proliferation and survival.
-
Gene amplification: Increased copy number of the PI4KB gene, leading to higher protein expression that can overcome the inhibitory effect of the drug.
Q3: Do viruses with 3A mutations that confer resistance to PI4KIIIβ inhibitors have a fitness cost?
Some studies suggest that resistant viruses, such as coxsackievirus with the 3A-H57Y mutation, can have a fitness comparable to the wild-type virus in cell culture and in vivo models. This indicates that upon emergence under selective pressure from a PI4KIIIβ inhibitor, these resistant mutants can establish a stable and virulent population.[6][7][8]
Troubleshooting Guides
Antiviral Assays: Investigating Resistance
Problem: My antiviral compound, a PI4KIIIβ inhibitor, is losing its efficacy over time in cell culture.
This may indicate the development of a resistant viral population. Here’s how to investigate:
-
Isolate and Characterize the Viral Population:
-
Perform plaque assays to isolate individual viral clones from the potentially resistant population.
-
Test the susceptibility of these individual clones to your PI4KIIIβ inhibitor and compare their EC50 values to the wild-type virus. A significant increase in the EC50 value indicates resistance.
-
-
Sequence the Viral 3A Gene:
-
Extract viral RNA from the resistant clones.
-
Perform reverse transcription PCR (RT-PCR) to amplify the 3A coding region.
-
Sequence the PCR product to identify any mutations. Compare the sequence to the wild-type 3A sequence.
-
Problem: I have identified a mutation in the viral 3A protein. How do I confirm it confers resistance?
-
Reverse Genetics:
-
Introduce the identified mutation into an infectious cDNA clone of the wild-type virus using site-directed mutagenesis.
-
Generate recombinant viruses from both the wild-type and mutated clones.
-
Perform antiviral assays to compare the susceptibility of the wild-type and mutant viruses to the PI4KIIIβ inhibitor. A higher EC50 for the mutant virus will confirm that the mutation confers resistance.
-
Cancer Cell-Based Assays: Hypothetical Troubleshooting for Resistance
Problem: After prolonged treatment of cancer cells with a PI4KIIIβ inhibitor, I observe a rebound in cell proliferation.
This could signify the development of acquired resistance. Here is a guide to potential investigation strategies:
-
Confirm Resistance:
-
Establish a dose-response curve for your inhibitor on the long-term treated cells and compare the IC50 value to the parental cell line. A rightward shift in the curve indicates decreased sensitivity.
-
-
Investigate On-Target Mechanisms:
-
Sequence the PI4KB gene in the resistant cells to check for mutations in the kinase domain that might interfere with inhibitor binding.
-
-
Investigate Bypass Pathways:
-
Use phosphoproteomics or Western blotting to analyze the activation status of key signaling pathways (e.g., MAPK/ERK, other PI3K isoforms) in the resistant cells compared to the parental cells, both with and without inhibitor treatment. Increased activation of a parallel pathway in the resistant cells could indicate a bypass mechanism.
-
Data Presentation
Table 1: Mutations in Enterovirus 3A Protein Conferring Resistance to PI4KIIIβ Inhibitors
| Virus | Inhibitor(s) | 3A Mutation(s) | Fold Change in EC50/IC50 | Reference(s) |
| Coxsackievirus B3 (CVB3) | Enviroxime, GW5074, PIK93 | V45A, H57Y | Not explicitly quantified in fold change, but mutants replicate efficiently at concentrations that inhibit wild-type. | [5] |
| Coxsackievirus B3 (CVB3) | TTP-8307, Enviroxime | V45A, I54F, H57Y | Not explicitly quantified in fold change, but mutants are resistant. | [9] |
| Poliovirus (PV) | Enviroxime, GW5074, Flt3 inhibitor II | A70T | Not explicitly quantified in fold change, but mutants are resistant. | [10][11] |
| Human Rhinovirus (HRV) | Aminothiazole series, Enviroxime | I42V | Not explicitly quantified in fold change, but mutants are resistant. | [1][3] |
Experimental Protocols
Protocol 1: Generation of PI4KIIIβ Inhibitor-Resistant Enterovirus
This protocol describes the generation of resistant viruses by serial passage in the presence of a PI4KIIIβ inhibitor.
Materials:
-
Host cells permissive to the enterovirus of interest (e.g., HeLa, Vero cells)
-
Wild-type enterovirus stock of known titer
-
PI4KIIIβ inhibitor
-
Cell culture medium and supplements
-
96-well or 12-well cell culture plates
Procedure:
-
Seed host cells in a multi-well plate and allow them to reach 80-90% confluency.
-
Infect the cells with the wild-type virus at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the PI4KIIIβ inhibitor at a concentration equal to its EC50.
-
Incubate the plate until a cytopathic effect (CPE) is observed.
-
Harvest the virus by freeze-thawing the cells and centrifuge to remove cell debris. This is passage 1.
-
For the next passage, use the harvested virus to infect fresh host cells, and increase the concentration of the inhibitor (e.g., 2x the previous concentration).
-
Repeat the passaging for 10-30 rounds, gradually increasing the inhibitor concentration.
-
Periodically titer the virus from each passage and test its susceptibility to the inhibitor to monitor the development of resistance.
-
Once a resistant population is established, perform plaque purification to isolate clonal resistant viruses.
Protocol 2: Viral Plaque Assay for Enterovirus Titration
This protocol is for determining the concentration of infectious virus particles (plaque-forming units, PFU/mL).
Materials:
-
Confluent monolayers of host cells in 6-well plates
-
Virus samples (wild-type and potentially resistant)
-
Serum-free medium for dilutions
-
Overlay medium (e.g., medium containing 1.2% Avicel or 0.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare 10-fold serial dilutions of the virus samples in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Inoculate each well with 200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
After the adsorption period, remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C for 2-4 days, or until plaques are visible.
-
To visualize the plaques, fix the cells by adding 1 mL of 4% formaldehyde (B43269) and incubating for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the virus titer in PFU/mL.
Protocol 3: Quantification of Viral RNA by RT-qPCR
This protocol allows for the quantification of viral RNA in infected cell lysates or culture supernatants.
Materials:
-
Viral RNA samples
-
RNA extraction kit
-
Primers and probe specific for the enterovirus genome
-
One-step RT-qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract viral RNA from your samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Prepare the RT-qPCR reaction mix containing the master mix, primers, probe, and extracted RNA.
-
Perform the RT-qPCR on a real-time PCR instrument using a standard protocol, which typically includes a reverse transcription step followed by PCR amplification cycles.
-
Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification.
-
Analyze the data to determine the number of viral genome copies in your samples.
Protocol 4: Sequencing of the Viral 3A Gene
This protocol is for identifying mutations in the 3A coding region of resistant viruses.
Materials:
-
Extracted viral RNA
-
Primers flanking the 3A coding region
-
One-step RT-PCR kit
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Perform RT-PCR on the extracted viral RNA using primers that flank the 3A gene.
-
Run the PCR product on an agarose (B213101) gel to confirm the amplification of a band of the expected size.
-
Purify the PCR product using a commercial kit.
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Analyze the sequencing results and align them with the wild-type 3A sequence to identify any mutations.
Visualizations
Caption: Role of PI4KIIIβ and viral 3A protein in enterovirus replication and the mechanism of resistance.
References
- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. Fitness and Virulence of a Coxsackievirus Mutant That Can Circumnavigate the Need for Phosphatidylinositol 4-Kinase Class III Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
Off-target kinase inhibition profile of PI4KIII beta inhibitor 4
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PI4KIII beta inhibitor, PIK-93. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PIK-93 and what are its primary targets?
PIK-93 is a potent small-molecule inhibitor primarily targeting Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) and has also been shown to inhibit Class I Phosphoinositide 3-Kinases (PI3Ks).[1][2] It is a valuable tool for studying the cellular functions of these kinases.
Q2: What is the reported potency of PIK-93 against its primary targets?
PIK-93 exhibits low nanomolar potency against its key targets. The half-maximal inhibitory concentration (IC50) values are as follows:
Q3: I am observing inconsistent IC50 values for PIK-93 in my experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like PIK-93 is highly dependent on the ATP concentration in the assay.[3] Variations in ATP concentration between experiments will alter the apparent potency. It is recommended to use an ATP concentration at or near the Km value for the kinase.[3]
-
Compound Solubility: Ensure PIK-93 is fully dissolved. Poor solubility in aqueous assay buffers can lead to a lower effective concentration. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all assays.
-
Enzyme Activity: The activity of the kinase can vary between batches or due to storage conditions. Always use a highly purified and active enzyme. Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the results.[4] Consistency in these parameters is crucial for reproducible data.
Q4: How can I assess the off-target effects of PIK-93 in my experimental system?
While PIK-93 is potent against PI4KIIIβ and certain PI3K isoforms, it's important to consider other potential off-target effects. One study reported no obvious inhibitory effect against a panel of other kinases at a concentration of 10 µM.[1] To confirm specificity in your system, consider the following:
-
Kinase Profiling: Test PIK-93 against a broad panel of kinases to identify potential off-target interactions.
-
Use of Structurally Different Inhibitors: Confirm key findings using a structurally unrelated inhibitor of PI4KIIIβ to ensure the observed phenotype is due to on-target inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of PI4KIIIβ.
Off-Target Kinase Inhibition Profile of PIK-93
The following table summarizes the known inhibitory activity of PIK-93 against its primary targets and other related kinases.
| Kinase Target | IC50 (nM) | Reference |
| PI4KIIIβ | 19 | [1][2] |
| PI3Kγ | 16 | [1] |
| PI3Kα | 39 | [1] |
| PI3Kδ | 120 | [1] |
| PI3Kβ | 590 | [1] |
A study has shown that PIK-93 has no significant inhibitory effect on a wider panel of kinases when tested at a concentration of 10 µM.[1]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using the luminescence-based ADP-Glo™ Kinase Assay.
Materials:
-
PIK-93 (or other inhibitor)
-
Purified active PI4KIIIβ enzyme
-
Lipid substrate (e.g., Phosphatidylinositol)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates suitable for luminescence measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of PIK-93 in DMSO. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted PIK-93 or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2.5X kinase/substrate mixture (containing the purified PI4KIIIβ and its lipid substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the PIK-93 concentration.
-
Determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: PI4KIIIβ signaling pathway and the inhibitory action of PIK-93.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Compound precipitation. | - Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.- Gently mix the plate after adding each reagent.- Visually inspect for precipitation. If observed, optimize solvent concentration or sonicate the compound stock. |
| No or very low kinase activity (positive control) | - Inactive enzyme.- Incorrect ATP or substrate concentration.- Sub-optimal assay buffer conditions. | - Aliquot enzyme and avoid repeated freeze-thaw cycles. Test enzyme activity with a known potent activator if available.- Verify the concentrations of ATP and substrate. Ensure ATP is not degraded.- Optimize buffer pH, and ionic strength. |
| Inhibitor appears inactive or has very high IC50 | - ATP concentration is too high.- Inhibitor is degraded or inactive.- Incorrect experimental setup. | - For ATP-competitive inhibitors, a high ATP concentration will lead to a rightward shift in the IC50 curve. Use ATP at or near its Km for the kinase.- Use a fresh stock of the inhibitor. Confirm its identity and purity.- Double-check all reagent concentrations and incubation times. |
| High background signal (no enzyme control) | - Contamination of reagents with ATP or ADP.- Autophosphorylation of the kinase. | - Use high-purity reagents and dedicated pipette tips.- Measure kinase activity in the absence of substrate to determine the level of autophosphorylation.[3] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cell Viability Assays for PI4KIII Beta Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for testing PI4KIII beta inhibitors?
A1: The choice of assay depends on your specific research question, cell type, and the expected mechanism of action of the inhibitor. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used due to their simplicity and cost-effectiveness.[1][2][3][4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells, and is known for its high sensitivity and suitability for high-throughput screening.[5][6][7][8][9]
-
Neutral Red Uptake Assay: This assay measures the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[10][11][12][13][14]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[15][16][17][18][19]
For PI4KIII beta inhibitors, which can affect processes like cell proliferation and survival, both metabolic assays (MTT, CellTiter-Glo®) and cytotoxicity assays (LDH) can provide valuable information. It is often recommended to use orthogonal assays to confirm results.
Q2: What is the general mechanism of PI4KIII beta and how might its inhibition affect cell viability?
A2: Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[20][21] PI4P is a crucial lipid messenger involved in several cellular processes, including:
-
Golgi apparatus structure and function: PI4P is essential for the integrity of the Golgi and for vesicular trafficking.[21][22]
-
Signal transduction: PI4P is a precursor for other important signaling molecules like PI(4,5)P2 and PI(3,4,5)P3. The PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, can be influenced by PI4KIIIβ activity.[23][24]
-
Viral replication: Several viruses rely on host cell PI4KIIIβ for the formation of their replication organelles.[22]
Inhibition of PI4KIIIβ can disrupt these processes, potentially leading to decreased cell proliferation, induction of apoptosis, or cell cycle arrest, thereby reducing cell viability.[21]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[25] | |
| Inaccurate pipetting of the inhibitor. | Calibrate pipettes regularly. Use a new tip for each dilution and replicate. | |
| No significant decrease in cell viability observed | Inhibitor is not potent in the chosen cell line. | Confirm the expression and activity of PI4KIIIβ in your cell line. Consider using a positive control inhibitor known to induce cell death in your model. |
| Insufficient incubation time or inhibitor concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions. | |
| The chosen cell viability assay is not sensitive enough. | Try an alternative assay that measures a different aspect of cell health (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay like LDH). | |
| Unexpected increase in signal at high inhibitor concentrations | Compound interference with the assay reagents. | Run a cell-free control with the inhibitor and assay reagents to check for direct chemical interactions.[25] For example, some compounds can directly reduce MTT, leading to a false positive signal. |
| Off-target effects of the inhibitor. | At high concentrations, kinase inhibitors can have off-target effects that might paradoxically promote survival signals.[26] Review literature for known off-target effects or perform a kinase screen. | |
| Vehicle control (e.g., DMSO) shows toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%. Run a DMSO dose-response curve to determine the tolerance of your cell line. |
| Inconsistent results between experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.[25] |
| Inconsistent incubation times or conditions. | Standardize all incubation times and ensure consistent temperature and CO2 levels in the incubator. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity.[1][3][4]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PI4KIII beta inhibitor 4
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells based on the quantification of ATP.[5][7][8]
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
This compound
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings and calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: PI4KIII Beta Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Cell Viability Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. OUH - Protocols [ous-research.no]
- 6. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. assaygenie.com [assaygenie.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. re-place.be [re-place.be]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. abcam.com [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. LDH-A Enzyme Assay [bio-protocol.org]
- 20. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Caspase Activation Assays with PI4KIII Beta Inhibitor 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI4KIII beta inhibitor 4 in caspase activation assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on caspase activity?
A1: this compound is expected to induce apoptosis, leading to the activation of caspases, particularly the executioner caspases-3 and -7. The underlying mechanism often involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.[1][2] Inhibition of PI4KIII beta can lead to decreased cell proliferation and the induction of apoptosis.[1][2]
Q2: Which caspase assay is most suitable for detecting apoptosis induced by this compound?
A2: The choice of assay depends on the experimental goals and available equipment.
-
Luminescent Assays (e.g., Caspase-Glo® 3/7): These are highly sensitive, have a broad dynamic range, and are well-suited for high-throughput screening. They measure the activity of caspases-3 and -7.
-
Fluorometric Assays (e.g., Ac-DEVD-AMC): These assays offer good sensitivity and are suitable for plate-based readers. They detect the cleavage of a fluorogenic substrate by activated caspases.
-
Colorimetric Assays (e.g., DEVD-pNA): While generally less sensitive than luminescent or fluorometric assays, they are straightforward and require a standard spectrophotometer.
-
Western Blotting: This method provides semi-quantitative data on the cleavage of specific caspases (e.g., cleaved caspase-3) and their substrates (e.g., PARP), confirming the activation of the caspase cascade.[1][2]
-
Immunofluorescence: This technique allows for the visualization of caspase activation within individual cells, providing spatial context.
For initial screening and quantitative comparisons, luminescent or fluorometric assays are recommended. Western blotting is crucial for confirming the specific caspases involved.
Q3: At what time point should I measure caspase activation after treating with this compound?
A3: The optimal time point for measuring caspase activation can vary significantly between cell lines and experimental conditions. It is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of caspase activity. Early time points may be necessary to capture the initiation of apoptosis, while later time points might show a decline in the signal as cells die and lyse.
Q4: Can this compound interfere with the caspase assay itself?
A4: While direct chemical interference is less common with newer assay formulations, it is a possibility. Small molecule inhibitors can sometimes have off-target effects or interfere with the detection chemistry.[3] It is advisable to run a cell-free control where the inhibitor is added directly to the assay reagents with a known amount of active caspase to test for any direct inhibition of the reporter enzyme (e.g., luciferase) or quenching of the fluorescent/colorimetric signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No increase in caspase activity observed | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to induce apoptosis. 2. Incorrect timing: The measurement may be taken before or after the peak of caspase activation. 3. Cell line resistance: The chosen cell line may be resistant to apoptosis induction by this inhibitor. 4. Inhibitor instability: The inhibitor may have degraded. | 1. Perform a dose-response experiment with a range of concentrations. 2. Conduct a time-course experiment to identify the optimal endpoint. 3. Use a positive control for apoptosis (e.g., staurosporine) to confirm that the assay is working. Consider using a different cell line. 4. Ensure proper storage and handling of the inhibitor. Prepare fresh solutions for each experiment. |
| High background signal | 1. Reagent contamination: The assay reagents may be contaminated. 2. Cell lysis issues: Incomplete cell lysis can lead to high background. 3. Autofluorescence (fluorometric assays): The inhibitor or cell culture medium may be autofluorescent. | 1. Use fresh, high-quality reagents. 2. Ensure complete cell lysis as per the assay protocol. 3. Run a blank measurement with the inhibitor in the assay buffer to check for autofluorescence. |
| Inconsistent results between replicates | 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Pipetting errors: Inaccurate dispensing of reagents or inhibitor. 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Use calibrated pipettes and follow a consistent pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Discrepancy between different caspase assays | 1. Different sensitivities: Luminescent, fluorometric, and colorimetric assays have varying levels of sensitivity. 2. Different endpoints: Assays may measure different aspects of apoptosis (e.g., enzyme activity vs. protein cleavage). | 1. Be aware of the limitations of each assay. 2. Use multiple, complementary assays to confirm your findings (e.g., a functional activity assay and western blotting for cleaved caspase-3). |
Data Presentation
Table 1: Representative IC50 Values of PI4KIII Beta Inhibitors in Kinase Assays
| Inhibitor | Target | IC50 (nM) | Reference |
| UCB9608 | PI4KIIIβ | 11 | [4] |
| BF738735 | PI4KIIIβ | 5.7 | [4][5] |
| PIK-93 | PI4KIIIβ | 19 | [4] |
| T-00127-HEV1 | PI4KIIIβ | 60 | [4][5] |
Note: This table presents data for various known PI4KIII beta inhibitors to provide a general reference for the expected potency of this class of compounds. The specific IC50 for "this compound" should be determined experimentally.
Table 2: Example Data from a Caspase-Glo® 3/7 Assay with a PI4KIII Beta Inhibitor
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 15,000 | 1.0 |
| PI4KIII beta inhibitor | 0.1 | 22,500 | 1.5 |
| PI4KIII beta inhibitor | 1 | 60,000 | 4.0 |
| PI4KIII beta inhibitor | 10 | 120,000 | 8.0 |
| Staurosporine (Positive Control) | 1 | 150,000 | 10.0 |
This table illustrates a typical dose-dependent increase in caspase-3/7 activity upon treatment with a PI4KIII beta inhibitor.
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Luminescent Assay
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and a positive control like staurosporine).
-
Incubation: Incubate for the desired time period (determined by a time-course experiment).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Protocol 2: Western Blot for Cleaved Caspase-3
-
Cell Treatment and Lysis: Treat cells as described above. After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway to apoptosis.
Caption: Experimental workflow for caspase activation assays.
Caption: Troubleshooting decision tree for caspase assays.
References
- 1. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. uochb.cz [uochb.cz]
Technical Support Center: Overcoming Solubility Challenges with PI4KIII Beta Inhibitors
A Note on Nomenclature: The designation "PI4KIII beta inhibitor 4" is not a standardized identifier for a specific chemical entity in publicly available scientific literature. To provide actionable and accurate guidance, this resource will focus on well-characterized and commercially available PI4KIII beta inhibitors, such as PI4KIIIbeta-IN-9 , PI4KIIIbeta-IN-10 , and BF738735 , as representative examples to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: My PI4KIII beta inhibitor precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
-
Immediate Troubleshooting:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or place it in a sonicating water bath for a few minutes. This can sometimes help to redissolve small amounts of precipitate.
-
Warm the Solution: Gently warm the solution to 37°C. This can transiently increase the solubility of some compounds. However, be cautious about the thermal stability of your specific inhibitor.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes prevent the inhibitor from crashing out of solution.
-
-
Long-Term Prevention:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell-based assays, as higher concentrations can be toxic to cells.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to maintain the inhibitor in solution.
-
Formulation for In Vivo Studies: For animal studies, specific formulations are required. Refer to the detailed protocols below for recommended vehicle compositions.
-
Q2: What is the best solvent to prepare a stock solution of my PI4KIII beta inhibitor?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of PI4KIII beta inhibitors.[1][2][3] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of many compounds.[3]
Q3: How should I store my PI4KIII beta inhibitor stock solution?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2] Under these conditions, stock solutions are typically stable for several months.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Inhibitor precipitation leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Visually inspect for precipitation before adding to cells. Consider using a formulation with a co-solvent or surfactant if precipitation persists. |
| Cloudiness or precipitate observed in the stock solution vial. | The compound may have come out of solution during shipping or storage. | Centrifuge the vial briefly to pellet any solid material. Gently warm the vial to 37°C and sonicate until the solution is clear. |
| Low or no activity of the inhibitor in an in vivo experiment. | Poor bioavailability due to solubility issues in the dosing vehicle. | Use a recommended in vivo formulation. Ensure all components of the formulation are fully dissolved before administration. See the detailed protocols below. |
Quantitative Data Summary
The following table summarizes the solubility of representative PI4KIII beta inhibitors in various solvents and formulations.
| Inhibitor | Solvent/Formulation | Solubility | Reference |
| PI4KIIIbeta-IN-9 | DMSO | 100 mg/mL (205.09 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.13 mM) | [1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.13 mM) | [1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.13 mM) | [1] | |
| PI4KIIIbeta-IN-10 | DMSO | 95 mg/mL (199.75 mM) | [3] |
| Ethanol | 12 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.26 mM) | [4][5] | |
| BF738735 | DMSO | 50 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-treatment of Inhibitor: Before opening, centrifuge the vial of the inhibitor powder to ensure all the material is at the bottom.
-
Solvent Preparation: Use fresh, anhydrous DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the inhibitor powder to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. Gentle warming to 37°C can also aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the inhibitor in cell culture medium or a suitable buffer (e.g., PBS). For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock into an intermediate volume, followed by a further 1:10 dilution into the final assay volume.
-
Final Dilution: Add the intermediate dilution to your cell culture wells to reach the desired final concentration. Mix gently by pipetting or swirling the plate.
-
Important Note: Always add the inhibitor solution to the larger volume of aqueous medium and mix immediately to minimize the risk of precipitation.
Protocol 3: In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare Stock Solution: Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 25 mg/mL for PI4KIIIbeta-IN-9).
-
Add Co-solvents Sequentially: a. To the required volume of the DMSO stock solution, add PEG300. Vortex until the solution is clear. b. Add Tween-80 to the mixture. Vortex again until the solution is clear. c. Finally, add saline to the mixture to reach the final volume. Vortex thoroughly.
-
Administration: The final formulation should be a clear solution and should be administered immediately after preparation.
Visualizations
PI4KIII Beta Signaling Pathway
Caption: Simplified PI4KIII beta signaling pathways in the Golgi and on endosomes.
Experimental Workflow: Preparing an In Vivo Formulation
Caption: Workflow for preparing a common in vivo formulation for PI4KIII beta inhibitors.
References
Technical Support Center: Interpreting Unexpected Results in PI4KIIIβ Inhibitor Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PI4KIIIβ and why is it a drug target?
A: Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2][3] This PI4P pool is predominantly located at the Golgi apparatus and is crucial for regulating vesicular trafficking from the Golgi to the plasma membrane.[3][4][5] PI4KIIIβ has emerged as a significant drug target because it is a key host factor required for the replication of numerous single-stranded positive-sense RNA viruses, including poliovirus, hepatitis C virus (HCV), and rhinoviruses.[5][6] These viruses hijack the enzyme to create PI4P-rich membrane structures that serve as platforms for their replication machinery.[5][6] Additionally, PI4KIIIβ is implicated in some cancers, such as lung adenocarcinoma and breast cancer, where it can promote tumor progression.[1][2]
Q2: My PI4KIIIβ inhibitor shows high potency in an enzymatic assay but weak activity in a cell-based assay. What could be the reason?
A: This is a common issue that can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target, the Golgi-associated PI4KIIIβ.
-
Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The inhibitor may bind strongly to plasma proteins in the cell culture medium or to intracellular proteins, reducing its free concentration available to inhibit the target.
-
Assay Conditions: The high ATP concentration in cells (millimolar range) compared to the ATP concentration used in many in vitro kinase assays (micromolar range) can lead to competitive inhibition, making the compound appear less potent in a cellular context.[5]
Q3: I am observing significant cytotoxicity in my cell-based assays even at low concentrations of my PI4KIIIβ inhibitor. Is this expected?
A: While prolonged or very potent inhibition of PI4KIIIβ can disrupt essential cellular functions and lead to toxicity, unexpected cytotoxicity at low concentrations often points to off-target effects.[7][8]
-
Off-Target Kinase Inhibition: Many kinase inhibitors have activity against multiple kinases. For example, the inhibitor PIK-93 is potent against PI4KIIIβ (IC50 = 19 nM) but also inhibits PI3Kγ (IC50 = 16 nM) and PI3Kα (IC50 = 39 nM).[9] Such off-target activities can induce cell death through pathways unrelated to PI4KIIIβ.
-
General Cellular Toxicity: The compound's chemical scaffold might have inherent cytotoxic properties independent of kinase inhibition.[8]
-
Cell Line Sensitivity: The specific cell line used may be particularly sensitive to the inhibition of PI4KIIIβ or a specific off-target.[8] It is advisable to test the inhibitor across multiple cell lines to assess its toxicity profile.[8]
Q4: Can PI4KIIIβ inhibition affect signaling pathways other than PI4P production?
A: Yes. While the canonical function of PI4KIIIβ is PI4P synthesis, it can also influence other pathways. For instance, PI4KIIIβ has been shown to activate Akt signaling in breast cancer cells, a process that can be independent of its kinase activity but dependent on its interaction with the GTPase Rab11a.[1] This suggests PI4KIIIβ can act as a scaffold or adaptor protein.[10] Therefore, an inhibitor targeting only the catalytic activity might not block all functions of the protein, leading to unexpected biological outcomes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Enzymatic Assays
| Possible Cause | Suggested Action & Troubleshooting Steps |
| Substrate Depletion | Ensure the assay is run under initial velocity conditions where less than 10-15% of the substrate is consumed. Reduce the enzyme concentration or the reaction time. Plot product formation over time to confirm linearity.[11][12] |
| Enzyme Instability | Verify the stability of the recombinant PI4KIIIβ enzyme under your assay conditions (buffer, pH, temperature). A decrease in the maximum product plateau with lower enzyme concentrations can indicate instability.[11] |
| Assay Interference | The inhibitor may interfere with the detection method (e.g., luminescence in ADP-Glo). Run a control reaction without the kinase to see if the compound affects the assay reagents directly. |
| Incorrect ATP Concentration | IC50 values are highly dependent on the ATP concentration, especially for ATP-competitive inhibitors. Use an ATP concentration at or near the Km of the enzyme for consistency and for accurate assessment of competitive inhibitors.[11] |
| Inhibitor Solubility | Poor inhibitor solubility can lead to artificially high IC50 values. Check for compound precipitation in the assay buffer. Use of a small percentage of DMSO is common, but ensure it does not affect enzyme activity. |
Issue 2: No Effect on Cellular PI4P Levels After Inhibitor Treatment
| Possible Cause | Suggested Action & Troubleshooting Steps |
| Ineffective Inhibitor Concentration/Incubation Time | Perform a dose-response and time-course experiment. Some inhibitors may require higher concentrations or longer incubation times to effectively reduce cellular PI4P levels. For example, treatment with 250 nM of Pik93 led to a loss of Golgi PI4P reporter fluorescence by 30 minutes.[1] |
| PI4P Pool Specificity | Your detection method may not be specific to the Golgi PI4P pool synthesized by PI4KIIIβ. There are other PI4-kinases (PI4KIIα, PI4KIIβ, PI4KIIIα) that generate PI4P in other cellular compartments.[2][4] Use a Golgi-specific PI4P reporter like the PH domain of FAPP1.[1][13] |
| Redundant Kinase Activity | In some cell types or contexts, other PI4-kinases might compensate for the loss of PI4KIIIβ activity, maintaining the overall PI4P levels. Consider using siRNA to deplete PI4KIIIβ as a positive control for the expected phenotype.[2] |
| Compound Inactivity in Cells | As discussed in the FAQs, the compound may have poor permeability or be subject to efflux or metabolism. Confirm cellular target engagement using methods like thermal shift assays if possible. |
Issue 3: Discrepancy Between Anti-viral Activity and Kinase Inhibition
| Possible Cause | Suggested Action & Troubleshooting Steps |
| Non-enzymatic Function | The inhibitor may block viral replication by disrupting a non-catalytic function of PI4KIIIβ, such as its interaction with Rab11 or the viral protein NS5A (for HCV).[1][10] This could lead to a potent anti-viral effect that doesn't perfectly correlate with in vitro kinase inhibition. |
| Off-Target Anti-viral Effects | The compound could be inhibiting another host factor required for viral replication or targeting a viral protein directly. Test the inhibitor's activity against a panel of other kinases or host factors known to be involved in the virus life cycle. |
| Pro-drug Activation | The compound might be a pro-drug that is metabolized into a more active form in cells, explaining its higher potency in the anti-viral assay compared to the enzymatic assay with the parent compound. |
Quantitative Data Summary
Table 1: Potency of Select PI4KIIIβ Inhibitors
| Inhibitor | PI4KIIIβ IC50 (nM) | Selectivity Notes | Reference |
| PI4KIIIbeta-IN-9 | 7 | Also inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM). Weak inhibition of PI4KIIIα (~2.6 µM).[14] | [14] |
| PIK-93 | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM). | [9] |
| BF738735 | 5.7 | Over 300-fold more potent for PI4KIIIβ than for PI4KIIIα (IC50 = 1.7 µM). | [9] |
| UCB9608 | 11 | Orally bioavailable PI4KIIIβ inhibitor. | [9] |
| T-00127-HEV1 | 60 | Selectively inhibits PI4KB activity. | [9] |
IC50 values can vary based on assay conditions (e.g., ATP concentration).
Visualizations: Pathways and Workflows
Caption: PI4KIIIβ signaling pathway and point of inhibition.
Caption: Logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays used to measure kinase activity.[6][15]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a solution of PI substrate. Liposomes containing phosphatidylinositol are commonly used.
-
Prepare ATP solution at a concentration of 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Serially dilute the PI4KIIIβ inhibitor in DMSO, then further dilute in kinase buffer. The final DMSO concentration should be ≤1%.
-
-
Kinase Reaction:
-
Add 5 µL of inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a master mix containing recombinant PI4KIIIβ enzyme and PI substrate.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The time should be within the linear range of the reaction.[11]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular PI4P Measurement by Immunofluorescence
This protocol allows for the visualization and semi-quantification of Golgi-localized PI4P pools.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, H23) on glass coverslips in a 24-well plate and allow them to adhere overnight.[2]
-
Optional: Transfect cells with a PI4P reporter plasmid (e.g., GFP-FAPP1-PH) for 16-20 hours.[16]
-
Treat cells with the PI4KIIIβ inhibitor at various concentrations or a vehicle control (DMSO) for the desired amount of time (e.g., 16 hours).[2]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against PI4P (mouse anti-PI4P) and a Golgi marker (e.g., rabbit anti-TGN46) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for PI4P, Alexa Fluor 594 anti-rabbit for TGN46) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.[2]
-
Quantify the fluorescence intensity of the PI4P signal that co-localizes with the Golgi marker. A decrease in intensity in inhibitor-treated cells compared to controls indicates target engagement.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI4KB - Wikipedia [en.wikipedia.org]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. uochb.cz [uochb.cz]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. | BioWorld [bioworld.com]
- 16. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of PI4KIII Beta Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitors. Our goal is to help you improve the selectivity of your compounds and obtain more reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My PI4KIIIβ inhibitor shows high potency in biochemical assays but is significantly less active in cell-based assays. What are the potential causes and how can I troubleshoot this?
A1: This is a common issue that can arise from several factors related to the compound's properties and the cellular environment.
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area).
-
Perform a cellular uptake assay to directly measure intracellular compound concentration.
-
If permeability is low, consider structural modifications to improve it, such as reducing polarity or adding lipophilic groups.
-
-
-
Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting:
-
Test your inhibitor in cell lines with known expression levels of common efflux pumps.
-
Co-incubate your inhibitor with known efflux pump inhibitors to see if cellular potency is restored.
-
-
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.
-
Troubleshooting:
-
Measure the plasma protein binding of your compound.
-
Perform cell-based assays in serum-free or low-serum conditions, if feasible for your cell line.
-
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting:
-
Conduct a metabolic stability assay using liver microsomes or hepatocytes to assess the compound's half-life.
-
Identify potential metabolic soft spots in the molecule and consider chemical modifications to block these sites.
-
-
Q2: I am observing significant off-target effects with my PI4KIIIβ inhibitor. How can I identify the unintended targets and improve selectivity?
A2: Off-target effects are a major challenge in kinase inhibitor development. A multi-pronged approach is recommended to identify and mitigate these effects.[1]
-
Kinome-Wide Profiling: Screen your inhibitor against a large panel of kinases to determine its selectivity profile.[2] This will provide a broad overview of its on- and off-target activities.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can be adapted for proteome-wide analysis to identify off-targets.[1][3][4]
-
CRISPR-Cas9 Genetic Knockout: The gold-standard method for target validation is to test your inhibitor in a cell line where PI4KIIIβ has been knocked out. If the compound still elicits the same phenotype in the knockout cells, it is likely acting through an off-target.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor that also targets PI4KIIIβ.[1] If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects.[1] Perform experiments across a wide range of inhibitor concentrations to distinguish between the two.[1]
Q3: My experimental results with a PI4KIIIβ inhibitor are inconsistent. What are the common sources of variability?
A3: Inconsistent results can be frustrating, but can often be traced back to a few key areas.
-
Inhibitor Instability or Precipitation:
-
Troubleshooting: Always prepare fresh dilutions of your inhibitor for each experiment. Visually inspect the cell culture media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or reducing the final concentration.[2]
-
-
Cell Culture Variability:
-
Troubleshooting: Maintain a consistent cell passage number for all experiments and ensure uniform cell seeding density. Avoid using cells that are over-confluent or have been in culture for extended periods.
-
-
Inconsistent Treatment Conditions:
-
Troubleshooting: Use precise and calibrated pipettes for all liquid handling. Ensure that the incubation time with the inhibitor is consistent across all experiments.
-
Quantitative Data Summary: Selectivity of PI4KIIIβ Inhibitors
The following tables summarize the in vitro potency and selectivity of several known PI4KIIIβ inhibitors against other related kinases. Lower IC50 values indicate higher potency.
Table 1: Potency of PI4KIIIβ Inhibitors
| Compound | PI4KIIIβ IC50 (nM) | Reference |
| PIK-93 | 19 | [5] |
| PI4KIIIbeta-IN-9 | 7 | [5] |
| PI4KIIIbeta-IN-10 | 3.6 | [5] |
| UCB9608 | 11 | [5] |
| BF738735 | 5.7 | [5] |
| Compound 7f | 16 | [6][7] |
Table 2: Selectivity Profile of PI4KIIIβ Inhibitors (IC50 in nM)
| Compound | PI4KIIIβ | PI4KIIIα | PI3Kα | PI3Kγ | PI3Kδ | vps34 | Reference |
| PIK-93 | 19 | - | 39 | 16 | - | - | [5] |
| PI4KIIIbeta-IN-9 | 7 | ~2600 | ~2000 | >1000 | 152 | >20000 | [8] |
| PI4KIIIbeta-IN-10 | 3.6 | ~3000 | ~10000 | >3600 | >720 | >20000 | [8] |
| Compound 7f | 16 | >10000 | - | - | - | - | [6][7] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the activity of purified PI4KIIIβ and the potency of inhibitors.[9]
Materials:
-
Purified recombinant PI4KIIIβ enzyme
-
PI4KIIIβ substrate (e.g., Phosphatidylinositol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Assay buffer (kinase-specific)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature. Prepare the PI4KIIIβ enzyme and substrate in the appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test inhibitors in DMSO. Then, dilute the compounds to the final desired concentration in the assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of the PI4KIIIβ enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 50 µL of the Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and initiate a luciferase-based reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for CETSA to confirm the target engagement of a PI4KIIIβ inhibitor in intact cells.[3][10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PI4KIIIβ inhibitor and vehicle (DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
-
Antibodies against PI4KIIIβ and a loading control (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the PI4KIIIβ inhibitor at various concentrations or with vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.[10]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.
-
Probe the membrane with primary antibodies against PI4KIIIβ and a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities for PI4KIIIβ at each temperature. Plot the relative amount of soluble PI4KIIIβ as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Off-Target Validation
This protocol provides a general workflow for creating a PI4KIIIβ knockout cell line to validate on-target versus off-target effects of an inhibitor.
Materials:
-
Cell line of interest
-
Lentiviral or plasmid-based CRISPR-Cas9 system
-
sgRNAs targeting PI4KIIIβ
-
Transfection reagent or viral transduction reagents
-
Puromycin or other selection agent
-
Western blot reagents
-
PI4KIIIβ inhibitor
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone two or more sgRNAs targeting different exons of the PI4KIIIβ gene into a suitable Cas9 expression vector.
-
-
Generation of Knockout Cell Line:
-
Transfect or transduce the target cells with the Cas9/sgRNA expression constructs.
-
Select for successfully transduced/transfected cells using the appropriate selection agent (e.g., puromycin).
-
Expand the selected cells and validate the knockout of PI4KIIIβ at the protein level by Western blot.
-
-
Phenotypic Assay:
-
Perform the same phenotypic or cell viability assay with your PI4KIIIβ inhibitor on both the wild-type and the PI4KIIIβ knockout cell lines.
-
-
Data Analysis:
-
Compare the dose-response curves of the inhibitor in both cell lines.
-
If the inhibitor is less potent or inactive in the knockout cell line, it suggests that the observed phenotype is due to on-target inhibition of PI4KIIIβ.
-
If the inhibitor's potency is unchanged in the knockout cell line, it indicates that the phenotype is likely caused by off-target effects.
-
Visualizations
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PI4KIII Beta Inhibitors: Benchmarking PI4KIII beta Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and the replication of various pathogens. Among the four mammalian isoforms, phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) has emerged as a significant therapeutic target for a range of diseases, including viral infections and cancer. This guide provides an objective comparison of "PI4KIII beta inhibitor 4," a potent and selective inhibitor of PI4KIIIβ, with other well-characterized PI4K inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action of PI4KIII Beta Inhibitors
PI4KIIIβ inhibitors are small molecules that typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PI4KIIIβ enzyme, preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1] This disruption of PI4P synthesis interferes with the cellular processes that rely on this signaling lipid, such as the formation of viral replication organelles and the progression of certain cancers.[2][3]
Quantitative Comparison of PI4K Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable PI4K inhibitors. The data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Other Notable Selectivity Information | Reference(s) |
| This compound (Compound 16) | 5 | - | - | - | Induces tumor cell apoptosis, cell cycle arrest, and autophagy by inhibiting the PI3K/AKT pathway. | [4] |
| BF738735 | 5.7 | 1700 | - | - | >300-fold selectivity for PI4KIIIβ over PI4KIIIα. At 10 µM, inhibition of 150 other cellular kinases (including 13 lipid kinases) was less than 10%. | [5][6] |
| UCB9608 | 11 | - | - | - | Selective over PI3KC2 α, β, and γ lipid kinases. | [7][8] |
| PIK-93 | 19 | - | 39 | 16 | Also inhibits PI3Kβ (IC50 = 590 nM) and PI3Kδ (IC50 = 120 nM). No obvious inhibition of other kinases at 10 µM. | [7][9][10] |
| GSK-A1 | - | ~3 (pIC50 8.5-9.8) | - | - | Highly selective for PI4KIIIα. | [7] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. - : Data not available from the cited sources.
Cellular Activity of PI4KIII Beta Inhibitors
Beyond enzymatic inhibition, the cellular activity of these compounds is critical for their utility in research and therapeutic development.
| Inhibitor | Cellular Activity | Cell Type(s) | EC50 / CC50 | Reference(s) |
| This compound | Induces apoptosis and cell cycle arrest. | Cancer cells | - | [4] |
| BF738735 | Broad-spectrum antiviral activity against enteroviruses and rhinoviruses. | BGM, HeLa Rh, HeLa R19 | EC50: 4-71 nM; CC50: 11-65 µM | [5] |
| PIK-93 | Antiviral activity against poliovirus and hepatitis C virus. | - | EC50: 140 nM (poliovirus), 1900 nM (HCV) | [9] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of PI4KIIIβ inhibition and the general workflow for inhibitor characterization, the following diagrams are provided.
Caption: PI4K Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for PI4K Inhibitor Characterization.
Experimental Protocols
Detailed experimental protocols can vary between laboratories. The following are summaries of common methodologies used to characterize PI4K inhibitors.
In Vitro Kinase Assays
1. ADP-Glo™ Kinase Assay (Luminescent)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the kinase activity.[11][12]
-
General Protocol:
-
The PI4K enzyme (e.g., recombinant human PI4KIIIβ) is incubated with the test inhibitor at various concentrations in a kinase reaction buffer.[13]
-
The kinase reaction is initiated by adding a mixture of the lipid substrate (e.g., phosphatidylinositol:phosphatidylserine) and ATP.[13]
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).[13]
-
ADP-Glo™ Reagent is added to terminate the reaction and deplete the excess ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.[14]
-
2. Radiometric Kinase Assay
This is a traditional method for measuring kinase activity.
-
Principle: This assay measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP into the lipid substrate.
-
General Protocol:
-
Recombinant PI4K enzyme is incubated with the inhibitor.[6]
-
The reaction is started by the addition of the lipid substrate and [γ-³³P]ATP.[6]
-
After incubation, the reaction is stopped, and the radiolabeled lipid product is extracted.[6]
-
The amount of incorporated radioactivity is quantified using a scintillation counter.[6]
-
Cell-Based Assays
1. Antiviral Assays (e.g., Plaque Reduction Assay)
-
Principle: This assay determines the concentration of an inhibitor required to reduce the number of viral plaques by 50% (EC50).
-
General Protocol:
-
A confluent monolayer of susceptible host cells (e.g., HeLa) is infected with a specific virus (e.g., rhinovirus).
-
The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test inhibitor.
-
After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained.
-
The number of plaques in the inhibitor-treated wells is counted and compared to the untreated control to determine the EC50.
-
2. PI4P Level Measurement in Cells
-
Principle: This assay measures the effect of inhibitors on the cellular levels of PI4P, the product of PI4K activity.
-
General Protocol:
-
Cells are treated with the PI4K inhibitor for a specific duration.
-
Cells are then fixed and permeabilized.
-
The cellular PI4P is detected using a specific anti-PI4P antibody followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity, which correlates with the PI4P levels, is quantified using immunofluorescence microscopy or flow cytometry.[6]
-
Conclusion
This compound is a highly potent and selective inhibitor of PI4KIIIβ. Its low nanomolar IC50 value positions it as a valuable tool for studying the biological functions of this kinase. When compared to other inhibitors, its selectivity profile appears favorable, although comprehensive head-to-head comparisons are limited in the public domain. For researchers investigating the role of PI4KIIIβ in viral replication or cancer, this compound, along with compounds like BF738735 and UCB9608, represent excellent choices as chemical probes. The selection of a specific inhibitor should be guided by the required potency, selectivity, and the specific cellular context of the intended experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PIK-93 |CAS:593960-11-3 Probechem Biochemicals [probechem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. ulab360.com [ulab360.com]
- 13. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PI4KIII Beta Inhibitors: BQR695 vs. PIK93
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the precise characterization of a compound's potency and selectivity is paramount. This guide provides a detailed comparative analysis of two inhibitors targeting Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ): BQR695 and PIK93. While both compounds exhibit inhibitory activity against PI4KIIIβ, a key enzyme in phosphoinositide signaling, they possess distinct selectivity profiles that dictate their potential applications and liabilities as research tools and therapeutic candidates. This document outlines their comparative potency, selectivity, underlying signaling pathways, and the experimental methodologies used for their characterization.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for BQR695 and PIK93, offering a clear comparison of their inhibitory activities against PI4KIIIβ and a panel of other kinases.
Table 1: Potency Against PI4KIIIβ
| Compound | Target | IC50 (nM) |
| BQR695 | Human PI4KIIIβ | 80[1] |
| BQR695 | Plasmodium vivax PI4K | 3.5[2][3] |
| PIK93 | PI4KIIIβ | 19[4][5][6] |
Table 2: Selectivity Profile
| Compound | Target Kinase | IC50 (nM) |
| BQR695 | PI4KIIIβ (Human) | 80 [1] |
| P. vivax PI4K | 3.5[2][3] | |
| PIK93 | PI4KIIIβ | 19 [4][5][6] |
| p110α (PI3Kα) | 39[4][5][6] | |
| p110β (PI3Kβ) | 590 | |
| p110γ (PI3Kγ) | 16[4][5] | |
| p110δ (PI3Kδ) | 120 | |
| DNA-PK | 64 | |
| mTOR | 1380 |
Signaling Pathway Context
PI4KIIIβ is a critical enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid messenger is crucial for the structural integrity and function of the Golgi apparatus, regulating vesicular trafficking and the transport of lipids and proteins.[7] Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.[7][8]
Experimental Protocols
The characterization of BQR695 and PIK93 relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency (IC50) of inhibitors against a target kinase.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of PI4KIIIβ by 50%.
-
Principle: The assay quantifies the amount of radiolabeled phosphate (B84403) transferred from [γ-³²P]ATP to the phosphatidylinositol (PI) substrate.
-
Materials:
-
Recombinant human PI4KIIIβ
-
Phosphatidylinositol (PI) substrate
-
BQR695 and PIK93 stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager
-
-
Procedure:
-
Prepare serial dilutions of BQR695 and PIK93 in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, recombinant PI4KIIIβ, and the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PI substrate and [γ-³²P]ATP. For BQR695, this was performed in the presence of 10 µM ATP.[2]
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at room temperature.[5]
-
Terminate the reaction by adding an acidic solution (e.g., 1N HCl).[5]
-
Extract the lipids using a chloroform:methanol mixture.[5]
-
Spot the organic phase containing the radiolabeled PI4P onto a TLC plate.[5]
-
Separate the lipids by developing the TLC plate in an appropriate solvent system.[5]
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactivity of the PI4P spots.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a broad panel of kinases.
-
Objective: To determine the inhibitory activity of a compound against a wide range of kinases to identify potential off-target effects.
-
Methodology: This is typically performed by specialized contract research organizations using high-throughput screening platforms. A common method is a radiometric assay, such as the one described above, adapted for a large number of kinases. The inhibitor is usually tested at a fixed concentration (e.g., 10 µM) to identify any significant off-target inhibition. For hits, a full dose-response curve is generated to determine the IC50.
Concluding Remarks
The comparative analysis of BQR695 and PIK93 highlights the critical importance of selectivity in kinase inhibitor research. BQR695 emerges as a highly potent inhibitor of Plasmodium PI4K with a good selectivity profile against the human ortholog, underscoring its potential as an antimalarial agent.[9][2] In contrast, PIK93, while a potent inhibitor of PI4KIIIβ, exhibits significant off-target activity against several members of the PI3K family.[4][5][6] This polypharmacology makes PIK93 a useful tool for studying signaling pathways where both PI4K and PI3K are implicated, but it necessitates careful interpretation of experimental results due to its lack of specificity.
For researchers aiming to specifically probe the function of PI4KIIIβ, a more selective inhibitor like BQR695 would be the preferred choice. Conversely, the broader activity profile of PIK93 may be advantageous in certain drug discovery contexts where targeting multiple nodes in a signaling network is desired. The data and protocols presented in this guide are intended to assist researchers in making informed decisions about the selection and application of these valuable chemical probes.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PIK 93 | CAS 593960-11-3 | PIK93 | Tocris Bioscience [tocris.com]
- 7. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PI4KIII Beta Inhibitors: BF738735 vs. PIK-93
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and selectivity of two prominent phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors: BF738735 and PIK-93. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
Both BF738735 and PIK-93 are potent inhibitors of PI4KIIIβ, a lipid kinase implicated in various cellular processes and a validated host target for a broad range of viruses. BF738735 demonstrates exceptional potency and selectivity for PI4KIIIβ over its alpha isoform and a wide panel of other kinases. PIK-93 is also a highly potent inhibitor of PI4KIIIβ but exhibits significant cross-reactivity with class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα. This difference in selectivity is a critical consideration for experimental design and interpretation of results.
Data Presentation: Efficacy and Selectivity
The following tables summarize the quantitative data for BF738735 and PIK-93, highlighting their potency against PI4KIIIβ and selectivity against other kinases.
Table 1: In Vitro Potency (IC50) Against PI4K Isoforms
| Inhibitor | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Selectivity (PI4KIIIα / PI4KIIIβ) |
| BF738735 | 5.7[1] | 1700[2] | ~298-fold |
| PIK-93 | 19[3] | 1100[3] | ~58-fold |
Table 2: Selectivity Profile Against Other Kinases (IC50 in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | hsVPS34 | DNA-PK | mTORC1 |
| BF738735 | >10,000[2] | >10,000[2] | >10,000[2] | >10,000[2] | >10,000[2] | Not Reported | Not Reported |
| PIK-93 | 39[3] | 590[3] | 120[3] | 16[3] | 320[3] | 64[3] | 1380[3] |
Table 3: Antiviral Efficacy (EC50)
| Inhibitor | Virus | EC50 (nM) |
| BF738735 | Enteroviruses (various) | 4 - 71[1] |
| BF738735 | Rhinoviruses (various) | 4 - 71[1] |
| BF738735 | Coxsackievirus B3 (luciferase assay) | 77[1] |
| PIK-93 | Poliovirus | 140[3] |
| PIK-93 | Hepatitis C Virus | 1900[3] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for determining the in vitro potency of inhibitors against PI4KIIIβ.
-
Reaction Mixture Preparation : Recombinant PI4KIIIβ enzyme and its substrate, phosphatidylinositol (PI) mixed with phosphatidylserine (B164497) (PS), are diluted in a buffer containing Triton X-100.[1]
-
Inhibitor Addition : Serial dilutions of the test inhibitor (BF738735 or PIK-93) are added to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP mixed with [γ-³³P]ATP.[1]
-
Incubation : The reaction is incubated at 30°C for a defined period (e.g., 75-90 minutes).[1]
-
Reaction Termination : The reaction is stopped by the addition of phosphoric acid.[1]
-
Detection : The amount of incorporated radioactivity into the lipid substrate is measured using a scintillation counter.[1]
-
Data Analysis : The percentage of inhibition relative to the DMSO control is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
In Vitro Kinase Assay (Thin-Layer Chromatography - TLC)
This method is commonly used for PIK-93 and other PI3K/PI4K inhibitors.
-
Reaction Setup : A reaction mixture is prepared containing the kinase, the inhibitor (PIK-93) at various concentrations (typically with a final DMSO concentration of 2%), a buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and sonicated phosphatidylinositol.[4]
-
Initiation : The reaction is started by adding ATP containing γ-³²P-ATP. The mixture is then incubated at room temperature for approximately 20 minutes.[4]
-
Termination and Extraction : The reaction is stopped by adding 1N HCl, followed by a chloroform:methanol (1:1) mixture to extract the lipids.[4]
-
TLC Separation : The organic phase containing the radiolabeled lipid product is spotted onto a TLC plate and developed in a solvent system such as n-propanol:1M acetic acid (65:35).[4]
-
Detection and Quantification : The dried TLC plate is exposed to a phosphorimager screen, and the amount of radiolabeled product is quantified to determine kinase activity and inhibitor potency.[4]
Antiviral Activity and Cytotoxicity Assay
This protocol outlines a common method for evaluating the antiviral efficacy and cytotoxicity of the inhibitors in a cell-based assay.
-
Cell Seeding : Host cells (e.g., HeLa, BGM) are seeded in 96-well plates.[1][5]
-
Viral Infection : Cells are infected with a specific multiplicity of infection (e.g., 100 CCID50) of the virus for 2 hours.[1][5]
-
Inhibitor Treatment : The virus-containing medium is removed, and fresh medium with serial dilutions of the test compound (BF738735 or PIK-93) is added.[1][5]
-
Cytotoxicity Control : In parallel, uninfected cells are treated with the same serial dilutions of the compound to determine the 50% cytotoxic concentration (CC50).[1]
-
Incubation : Plates are incubated for 3 to 4 days.[1]
-
Viability Assessment : Cell viability is assessed using a method such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay, which measures the optical density at 490 nm.[1]
-
Data Analysis : The 50% effective concentration (EC50) is calculated based on the inhibition of virus-induced cytopathic effect (CPE), and the CC50 is determined from the uninfected cells. The selectivity index (SI) is then calculated as CC50/EC50.[1]
Conclusion
BF738735 emerges as a highly potent and selective inhibitor of PI4KIIIβ, making it an excellent tool for specifically probing the functions of this kinase in various cellular and viral processes. Its minimal off-target activity against the PI3K family provides a clear advantage in attributing observed effects directly to PI4KIIIβ inhibition.
PIK-93, while also a potent PI4KIIIβ inhibitor, displays significant activity against PI3K isoforms. This polypharmacology requires careful consideration and the use of appropriate controls to dissect the contributions of PI4KIIIβ versus PI3K inhibition in experimental outcomes. Nevertheless, PIK-93 remains a valuable tool, particularly in studies where the dual inhibition of these pathways may be of interest.
The choice between BF738735 and PIK-93 will ultimately depend on the specific research question and the desired level of target selectivity.
References
Validating PI4KIII Beta Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of two key methodologies for validating the activity of a PI4KIII beta inhibitor (referred to here as Inhibitor 4): pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA).
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell enzyme involved in the replication of a broad range of RNA viruses, including picornaviruses (e.g., human rhinovirus), hepatitis C virus (HCV), and coronaviruses.[1][2][3][4][5] Both small molecule inhibitors and siRNA-mediated knockdown of PI4KIIIβ have been shown to effectively reduce viral replication, confirming its role as a viable antiviral target.[4][6] This guide presents a framework for comparing these two approaches, supported by experimental data and detailed protocols.
Data Presentation: Comparing Inhibitor 4 and siRNA Knockdown
The following tables summarize the expected quantitative outcomes from experiments designed to validate the antiviral activity of a PI4KIII beta inhibitor by comparing its effects to those of siRNA-mediated knockdown of the PI4KIIIβ protein.
Table 1: Comparison of Antiviral Activity against Human Rhinovirus (HRV)
| Treatment | Parameter | Value | Effect on HRV Replication | Reference |
| PI4KIIIβ Inhibitor 4 | IC50 | 5 nM | Potent inhibition of viral replication | [7] |
| PI4KIIIβ siRNA | Knockdown Efficiency | ~99% | Significant reduction in viral RNA replication | [3] |
| Combined Treatment | Inhibitor Potency | Increased | siRNA knockdown enhances the antiviral effect of the inhibitor | [4] |
Note: The data presented is compiled from multiple sources to illustrate a typical comparative study. Experimental conditions may vary between studies.
Table 2: Effects on Cellular Processes
| Treatment | Parameter | Observation | Reference |
| PI4KIIIβ Inhibitor (BQR695) | PI(4,5)P2 Production | Significantly decreased | [1][6] |
| PI4KIIIβ siRNA | Cell Viability | Can be affected at high knockdown efficiencies | [2] |
| PI4KIIIβ siRNA | Golgi-resident PI4P | Decreased | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection and Knockdown Validation
Objective: To specifically reduce the expression of PI4KIIIβ protein in cultured cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa or MRC-5) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute a final concentration of 25 nM of PI4KIIIβ-targeting siRNA or a non-targeting control siRNA into a serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Harvest RNA from the cells, reverse transcribe to cDNA, and perform qRT-PCR using primers specific for PI4KIIIβ and a housekeeping gene (e.g., GAPDH) to determine the percentage of mRNA knockdown.
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for PI4KIIIβ to confirm the reduction in protein levels.
-
Western Blot Analysis for PI4KIIIβ Expression
Objective: To quantify the reduction of PI4KIIIβ protein levels following siRNA treatment.
Protocol:
-
Cell Lysis: Wash the transfected cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PI4KIIIβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Viral Titer Assay (TCID50)
Objective: To quantify the amount of infectious virus produced in the presence of the inhibitor or after siRNA knockdown.
Protocol:
-
Cell Infection: In a 96-well plate, infect cells previously treated with the PI4KIIIβ inhibitor or siRNA with a serial 10-fold dilution of the virus (e.g., human rhinovirus). Include uninfected and vehicle-treated controls.
-
Incubation: Incubate the plates at 34°C for 3-5 days, or until the cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Observation: Observe the wells for the presence or absence of CPE at each dilution.
-
TCID50 Calculation: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method. This represents the virus dilution that causes CPE in 50% of the inoculated cell cultures.[1]
Visualizations
Signaling Pathway of PI4KIIIβ in Viral Replication
Caption: PI4KIIIβ signaling in viral replication.
Experimental Workflow for Inhibitor vs. siRNA Comparison
Caption: Workflow for comparing inhibitor and siRNA.
Logical Relationship of Validation
Caption: Logic for validating inhibitor specificity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4-kinase III beta is essential for replication of human rhinovirus and its inhibition causes a lethal phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Antiviral Efficacy of PI4KIII Beta Inhibitor 4 and Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. One promising strategy is the targeting of host cellular factors that are essential for viral replication, a concept that offers a higher barrier to the development of viral resistance. Among these host targets, phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has been identified as a crucial host factor for the replication of a wide range of RNA viruses. This guide provides a comparative analysis of the antiviral efficacy of a representative PI4KIIIβ inhibitor, referred to here as compound 4d from the bithiazole series, against other established antiviral drugs.
Introduction to PI4KIIIβ Inhibition
Phosphatidylinositol 4-kinases are a family of enzymes that play a critical role in cellular processes by phosphorylating phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). Several RNA viruses, including picornaviruses (e.g., human rhinovirus), flaviviruses (e.g., Zika virus), and coronaviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched membranous replication organelles, which are essential for the replication of the viral genome.[1][2] By inhibiting PI4KIIIβ, small molecules can disrupt the formation of these replication sites, thereby effectively halting viral propagation.[1][2] The bithiazole class of molecules has been identified as potent and selective inhibitors of PI4KIIIβ, demonstrating broad-spectrum antiviral activity.[1][2][3]
Quantitative Comparison of Antiviral Efficacy
The antiviral activity of PI4KIIIβ inhibitor 4d and other antivirals is summarized below. The data is presented as the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| PI4KIIIβ Inhibitor 4d (Bithiazole) | Human Rhinovirus 2 (hRV2) | HeLa | 0.23 | >25 | >108 | [2] |
| PI4KIIIβ Inhibitor 4d (Bithiazole) | Human Rhinovirus 14 (hRV14) | HeLa | 0.21 | >25 | >119 | [2] |
| PI4KIIIβ Inhibitor 4d (Bithiazole) | Zika Virus (ZIKV) | Huh7 | 0.16 | >25 | >156 | [4] |
| PI4KIIIβ Inhibitor 4d (Bithiazole) | SARS-CoV-2 | Calu-3 | 0.85 | >25 | >29 | [2] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | |
| Sofosbuvir | Hepatitis C Virus (HCV) (Genotype 2a) | Replicon | 0.032 | - | - | [5] |
Table 1: Comparison of in vitro antiviral activity.
| Compound | Kinase | IC50 (µM) | Reference(s) |
| PI4KIIIβ Inhibitor 4d (Bithiazole) | PI4KIIIβ | 0.12 | [2] |
| PI4KIIIβ Inhibitor 4d (Bithiazole) | PI3KR1 | >10 | [2] |
Table 2: Kinase inhibitory activity of PI4KIIIβ Inhibitor 4d.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PI4KIIIβ signaling pathway in viral replication.
Caption: General workflow for an antiviral efficacy assay.
Caption: General workflow for a cytotoxicity assay.
Experimental Protocols
Antiviral Efficacy Assay (Example: Plaque Reduction Assay for SARS-CoV-2)
This protocol is a representative method for determining the EC50 value of an antiviral compound.
-
Cell Seeding: Vero E6 cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells per well and incubated overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., PI4KIIIβ inhibitor 4d) is serially diluted in infection medium (e.g., DMEM with 2% FBS) to achieve a range of concentrations.
-
Virus Infection: The cell culture medium is removed, and the cells are washed with PBS. The cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compound or a vehicle control (e.g., DMSO).
-
Adsorption: The virus is allowed to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a mixture of 1.2% Avicel in DMEM containing the corresponding concentration of the test compound.
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
-
Plaque Visualization: The overlay is removed, and the cells are fixed with 4% paraformaldehyde for 30 minutes. The cell monolayer is then stained with 0.1% crystal violet solution for 15 minutes.
-
Data Analysis: The plaques are counted, and the percentage of plaque reduction is calculated relative to the vehicle control. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by non-linear regression analysis.
Cytotoxicity Assay (Example: MTT Assay)
This protocol is used to determine the CC50 value of a compound.[6]
-
Cell Seeding: Host cells (e.g., Vero E6, HeLa) are seeded in 96-well plates at an appropriate density and incubated overnight.[6]
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by non-linear regression analysis.
PI4KIIIβ Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PI4KIIIβ.[7]
-
Reaction Setup: The kinase reaction is performed in a low-volume 384-well plate. The reaction mixture contains recombinant human PI4KIIIβ enzyme, the lipid substrate phosphatidylinositol (PI), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined by non-linear regression analysis.
Conclusion
The PI4KIIIβ inhibitor 4d demonstrates potent antiviral activity against a range of RNA viruses, including human rhinovirus, Zika virus, and SARS-CoV-2, at sub-micromolar to low micromolar concentrations.[2][4] Its high selectivity index suggests a favorable preliminary safety profile.[2] When compared to established antivirals like remdesivir, the efficacy of 4d against SARS-CoV-2 is in a similar range, highlighting its potential as a broad-spectrum antiviral agent. The mechanism of action, which involves targeting a host factor, presents a promising strategy for overcoming viral resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PI4KIIIβ inhibitors.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Translational Potential of PI4KIII Beta Inhibitors: A Comparative Guide to In Vivo vs. In Vitro Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors, a class of molecules with significant therapeutic potential, particularly as broad-spectrum antiviral and antimalarial agents. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, we aim to offer a clear perspective on the translational journey of these inhibitors.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell enzyme that is hijacked by a variety of pathogens, including viruses and parasites, to facilitate their replication.[1][2] This dependency makes PI4KIIIβ an attractive therapeutic target. Inhibition of this kinase has been shown to disrupt the formation of viral replication organelles and interfere with parasitic life cycle progression.[1][2] This guide will focus on a selection of PI4KIIIβ inhibitors to illustrate the correlation, and sometimes disparity, between their performance in laboratory assays and their efficacy in living organisms.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro and in vivo data for selected PI4KIIIβ inhibitors.
Table 1: In Vitro Activity of PI4KIIIβ Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Organism/Cell Line | Reference |
| KDU691 | PI4KIIIβ | Recombinant Enzyme Assay | 1.5 nM | Plasmodium vivax | [2] |
| Liver-stage schizonts | Cell-based Assay | 9 nM | Plasmodium yoelii | [2] | |
| Blood-stage parasites | Cell-based Assay | ~69 nM | Plasmodium vivax (field isolates) | [2] | |
| Blood-stage parasites | Cell-based Assay | ~118 nM | Plasmodium falciparum (field isolates) | [2] | |
| BQR695 | PI4KIIIβ | Recombinant Enzyme Assay | 3.5 nM | Plasmodium variant | [3] |
| PI4KIIIβ | Recombinant Enzyme Assay | 80 nM | Human | [3] | |
| Bithiazole 4c | hRV14 Replication | Cell-based Assay | 0.4 µM | HeLa | [1] |
| Bithiazole 4d | ZIKV Replication | Cell-based Assay | 0.2 µM | Huh7 | [1] |
Table 2: In Vivo Efficacy of PI4KIIIβ Inhibitor KDU691
| Inhibitor | Model Organism | Disease Model | Dosing | Efficacy | Reference |
| KDU691 | Mice | Plasmodium berghei infection (prophylactic) | Single oral dose (7.5 mg/kg) | Complete protection from fatal outcome | [2] |
| Mosquito | Malaria Transmission (P. falciparum) | 1 µM (in vitro feeding assay) | Complete inhibition of transmission | [2] |
Deciphering the Data: From Benchtop to Preclinical Models
The data presented highlights the potent in vitro activity of several PI4KIIIβ inhibitors against both parasitic and viral targets. KDU691, for instance, demonstrates low nanomolar efficacy in inhibiting the Plasmodium PI4KIIIβ enzyme and sub-micromolar activity against various stages of the parasite's life cycle in cell-based assays.[2] Similarly, the bithiazole compounds show promise in inhibiting the replication of different viruses in vitro.[1]
Crucially, the in vivo data for KDU691 provides a compelling case for its translational potential. A single oral dose was sufficient to prevent a lethal malaria infection in a mouse model, underscoring its prophylactic efficacy.[2] Furthermore, its ability to completely block transmission to mosquitoes in a membrane feeding assay suggests a multi-faceted impact on the malaria lifecycle.[2]
However, it is important to note that direct in vivo efficacy data for the bithiazole compounds and BQR695 were not detailed in the reviewed literature, emphasizing a common gap in early-stage drug discovery. While potent in vitro activity is a prerequisite, factors such as pharmacokinetics, metabolism, and potential off-target toxicities in a whole organism can significantly influence in vivo outcomes. Some studies have raised concerns about the in vivo safety of targeting PI4KIIIβ, suggesting that the therapeutic window may be chemotype-specific.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.
In Vitro PI4KIIIβ Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of a compound against the PI4KIIIβ enzyme.
-
Methodology:
-
Recombinant PI4KIIIβ enzyme is incubated with the inhibitor at various concentrations.
-
The substrate, phosphatidylinositol (PI), and a phosphate (B84403) donor (ATP, often radiolabeled) are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product (PIP) is quantified. This is often done by measuring the incorporation of the radiolabeled phosphate.
-
The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.[2]
-
Cell-Based Antiviral/Antiparasitic Assays
-
Objective: To assess the ability of an inhibitor to block pathogen replication in a cellular context.
-
Methodology:
-
Host cells are seeded in multi-well plates and infected with the virus or parasite.
-
The infected cells are treated with a range of concentrations of the inhibitor.
-
After an incubation period that allows for multiple rounds of replication, the viral or parasitic load is quantified. This can be achieved through various methods such as:
-
Plaque reduction assays: Counting the number of viral plaques.
-
Reporter gene assays: Measuring the expression of a reporter gene (e.g., luciferase) engineered into the pathogen.
-
Quantitative PCR (qPCR): Quantifying the amount of pathogen-specific nucleic acid.
-
Cytopathic effect (CPE) inhibition assays: Assessing the ability of the compound to protect cells from pathogen-induced death.
-
-
The effective concentration of the inhibitor that reduces the pathogen load by 50% (EC50) is determined.[1][2]
-
In Vivo Murine Model of Malaria
-
Objective: To evaluate the efficacy of an inhibitor in a living organism.
-
Methodology:
-
Mice are infected with a lethal strain of Plasmodium, often a rodent-specific species like P. berghei that may express a reporter like luciferase for easier monitoring.
-
For prophylactic studies, the inhibitor is administered orally or via another relevant route before or at the time of infection.
-
For therapeutic studies, treatment begins after the infection has been established.
-
The progression of the infection is monitored over time by measuring parasitemia (the percentage of infected red blood cells) or through bioluminescence imaging in the case of luciferase-expressing parasites.
-
The survival of the treated mice is compared to a control group that receives a vehicle.
-
The dose of the inhibitor that is effective in controlling or clearing the infection is determined.[2]
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: PI4KIIIβ signaling pathway in viral replication and its inhibition.
Caption: A typical experimental workflow from in vitro to in vivo studies.
Conclusion
The development of PI4KIIIβ inhibitors represents a promising strategy for combating a range of infectious diseases. The case of KDU691 demonstrates a successful translation from potent in vitro activity to significant in vivo efficacy in a preclinical model of malaria. However, the journey for other inhibitors, such as the bithiazole series, highlights the critical need for comprehensive in vivo studies to ascertain their full therapeutic potential and safety profiles. This guide underscores the importance of a multi-faceted approach, combining robust in vitro assays with well-designed in vivo models, to accelerate the development of novel therapeutics targeting host factors like PI4KIIIβ.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of different PI4KIII beta inhibitor chemotypes
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a critical enzyme in various cellular processes, including membrane trafficking, and is a key host factor for the replication of a range of RNA viruses.[1][2] This has led to the development of numerous inhibitors targeting PI4KIIIβ, each with distinct chemical scaffolds and pharmacological profiles. This guide provides an objective, data-driven comparison of different PI4KIIIβ inhibitor chemotypes to aid researchers in selecting the appropriate tool compounds for their studies and to inform drug development efforts.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of various PI4KIIIβ inhibitors and their selectivity against other related kinases, primarily PI4KIIIα and members of the PI3K family. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor Name | Chemotype/Class | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Key Features & Applications |
| PIK-93 | Pyridine derivative | 19[3][4][5] | - | 39[3][4] | 16[3][4] | - | First potent synthetic PI4K inhibitor; dual PI4K/PI3K activity.[1] |
| UCB9608 | - | 11[3][4][5][6] | - | - | - | - | Potent, selective, and orally active; potent immunosuppressive agent.[3][6] |
| PI4KIIIbeta-IN-9 | - | 7[3][7] | ~2600[7] | ~2000[7] | 1046[7] | 152[7] | Potent inhibitor with some cross-reactivity against PI3Kδ and PI3Kγ.[7] |
| BF738735 | - | 5.7[3][4][8] | 1700[4][8] | >10000 | >10000 | >10000 | Potent and highly selective; broad-spectrum antiviral activity against enteroviruses.[8] |
| PI4KIIIbeta-IN-10 | - | 3.6[3] | - | - | - | - | Potent PI4KIIIβ inhibitor.[3] |
| Compound 7f | N-(4-methyl-5-arylthiazol)-2-amide | 16[9] | >10000[9] | - | - | - | Highly potent and selective with a good safety profile; broad-spectrum anti-rhinovirus and enterovirus activity.[9] |
| BQR695 | Quinoxaline | ~90[5] | - | - | - | - | Sub-micromolar potency against human PI4KIIIβ.[5] |
| T-00127-HEV1 | - | 60[3][4] | - | - | - | - | Broad-spectrum antienterovirus compound.[4] |
| GSK-F1 | - | pIC50: 5.9 (~1260 nM)[3][6] | pIC50: 8.0 (~10 nM)[3][6] | pIC50: 5.8 (~1585 nM)[3][6] | pIC50: 5.9 (~1260 nM)[3][6] | pIC50: 6.4 (~398 nM)[3][6] | Orally active PI4KA inhibitor with activity against PI4KB.[3][6] |
pIC50 values were converted to IC50 (nM) for comparison where applicable.
Signaling Pathway and Experimental Workflow
To understand the context of PI4KIIIβ inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for assessing inhibitor activity.
Caption: PI4KIIIβ Signaling Pathway.
The diagram above illustrates that PI4KIIIβ, primarily localized to the Golgi apparatus, catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[10][11] PI4P is a crucial lipid second messenger that serves as a precursor for the synthesis of PI(4,5)P2 and PI(3,4,5)P3, which are involved in numerous signaling cascades, including the Akt pathway.[10][12] PI4P itself is essential for regulating vesicular trafficking from the Golgi and is co-opted by many RNA viruses for the formation of their replication complexes.[13][14] PI4KIIIβ inhibitors block the initial step of this cascade.
Caption: Kinase Inhibition Assay Workflow.
This generalized workflow outlines the key steps in a typical in vitro kinase assay used to determine the IC50 values of PI4KIIIβ inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are methodologies for key assays cited in the comparison of PI4KIIIβ inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate (B84403) group from ATP into the lipid substrate.
-
Reaction Setup : Recombinant PI4KIIIβ enzyme and its lipid substrate, phosphatidylinositol (PI) (often presented in phosphatidylserine (B164497) (PS) vesicles), are diluted in a reaction buffer (e.g., containing Triton X-100).
-
Inhibitor Addition : The test inhibitor is added at various concentrations.
-
Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and a radioactive tracer, such as [γ-33P]ATP.[8]
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 75-90 minutes).[8]
-
Termination : The reaction is stopped by the addition of an acid, such as phosphoric acid.[8]
-
Detection : The amount of incorporated radioactivity into the PI substrate is measured using a scintillation counter.
-
Data Analysis : The results are converted to the percentage of inhibition relative to a control reaction without the inhibitor, and the IC50 value is calculated.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This method, such as the ADP-Glo™ Kinase Assay, quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction : The setup is similar to the radiometric assay, with the PI4KIIIβ enzyme, PI substrate, and test inhibitor. The reaction is initiated with ATP.
-
ADP-Glo™ Reagent Addition : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.
-
Detection : The luminescent signal is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : The data is used to calculate the percentage of inhibition and the corresponding IC50 value.[15]
Cellular Antiviral Assays
These assays determine the efficacy of inhibitors in a biologically relevant context.
-
Cell Culture : A suitable host cell line (e.g., HeLa, RD) is cultured in multi-well plates.
-
Infection : The cells are infected with the virus of interest (e.g., rhinovirus, enterovirus) at a specific multiplicity of infection (MOI).
-
Inhibitor Treatment : The test inhibitor is added to the culture medium at various concentrations, either before, during, or after infection, depending on the experimental design.
-
Incubation : The infected and treated cells are incubated for a period that allows for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication/Cytopathic Effect (CPE) : The antiviral effect is assessed by various methods, such as:
-
CPE Reduction Assay : Visually scoring the reduction in virus-induced cell death.
-
Plaque Reduction Assay : Staining the cell monolayer to visualize and count viral plaques.
-
Reporter Virus Assays : Using viruses engineered to express a reporter gene (e.g., luciferase), where the signal is proportional to the level of viral replication.[8]
-
qRT-PCR : Quantifying the amount of viral RNA.
-
-
Cytotoxicity Assay : In parallel, the toxicity of the compound on uninfected cells is determined (e.g., using MTT or CellTiter-Glo assays) to calculate the cytotoxic concentration 50 (CC50).[9]
-
Data Analysis : The 50% effective concentration (EC50) is calculated from the dose-response curve of antiviral activity. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.[9]
Conclusion
The landscape of PI4KIIIβ inhibitors is diverse, with compounds exhibiting a wide range of potencies and selectivity profiles. Early inhibitors like PIK-93 demonstrated the therapeutic potential but suffered from off-target effects.[1] More recent chemotypes, such as the N-(4-methyl-5-arylthiazol)-2-amide series (e.g., compound 7f) and BF738735, offer high potency and remarkable selectivity, making them excellent candidates for further preclinical and clinical development, particularly as broad-spectrum antiviral agents.[8][9] The choice of an inhibitor for research purposes should be guided by the specific requirements of the study, considering the necessary potency, the tolerance for off-target effects, and the desired application, whether it be in vitro biochemical assays or in vivo models. The detailed methodologies provided herein should facilitate the rigorous evaluation and comparison of existing and novel PI4KIIIβ inhibitors.
References
- 1. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI4KB - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: PI4KIII Beta Inhibitors Versus Pan-Kinase Inhibitors in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective antiviral therapies, host-targeting agents have emerged as a promising strategy to overcome the challenge of viral resistance. Among these, inhibitors of cellular kinases have garnered significant attention. This guide provides a detailed comparison of two distinct classes of kinase inhibitors: highly selective Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors and broader-spectrum pan-kinase inhibitors, in the context of their antiviral activity.
While specific antiviral data for a recently identified potent compound, "PI4KIII beta inhibitor 4" (also known as Compound 16), is not yet publicly available, this guide will draw upon data from other well-characterized and potent PI4KIIIβ inhibitors, namely BF738735 and BQR695, to provide a comprehensive comparison against the pan-kinase inhibitors Sunitinib and Erlotinib.
Executive Summary
PI4KIIIβ inhibitors represent a targeted approach, interfering with a specific host factor essential for the replication of a broad range of RNA viruses. This specificity can translate to high potency and a favorable safety profile. In contrast, pan-kinase inhibitors target multiple kinases, potentially offering a broader spectrum of antiviral activity but also carrying a higher risk of off-target effects and cellular toxicity. The choice between these strategies depends on the specific viral target, the desired therapeutic window, and the potential for combination therapies.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro efficacy and cytotoxicity of representative PI4KIIIβ inhibitors and pan-kinase inhibitors against various viruses. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Antiviral Activity of PI4KIIIβ Inhibitors
| Inhibitor | Virus | Cell Line | Assay Type | EC50 (nM) | Reference |
| BF738735 | Enteroviruses (various) | BGM, HeLa R19 | CPE | 4 - 71 | [1][2] |
| Coxsackievirus B3 (CVB3) | HeLa | Luciferase | 77 | [1] | |
| Human Rhinovirus 14 (HRV14) | HeLa | CPE | ~10 | [3] | |
| Hepatitis C Virus (HCV) 1b | Huh7 | Replicon | 56 | [3] | |
| BQR695 | Human Coronavirus 229E (HCoV-229E) | MRC-5 | TCID50/RT-qPCR | <100 | |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | TCID50/RT-qPCR | <100 | ||
| Human Coronavirus NL63 (HCoV-NL63) | C2BBe1 Caco-2 | TCID50/RT-qPCR | <100 |
Table 2: Antiviral Activity of Pan-Kinase Inhibitors
| Inhibitor | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Sunitinib | Dengue Virus (DENV) | Huh7 | Luciferase | 1.962 | |
| Dengue Virus 2 (DENV2) | Huh7 | Luciferase | 0.51 | ||
| SARS-CoV (pseudovirus) | - | Entry Assay | ~1 | ||
| SARS-CoV-2 (pseudovirus) | - | Entry Assay | ~0.33 | ||
| Erlotinib | Dengue Virus (DENV) | Huh7 | Luciferase | 4.07 | |
| Dengue Virus 2 (DENV2) | Huh7 | Luciferase | 6.5 | ||
| SARS-CoV (pseudovirus) | - | Entry Assay | ~10 | ||
| SARS-CoV-2 (pseudovirus) | - | Entry Assay | ~10 |
Table 3: Cytotoxicity of Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | CC50 (µM) | Reference |
| BF738735 | BGM, HeLa R19, HeLa Rh | CellTiter 96 AQueous One | 11 - 65 | [1][2] |
| BQR695 | MRC-5 | CCK8 | >10 | |
| Sunitinib | Huh7 | AlamarBlue | >20 | |
| Erlotinib | Huh7 | AlamarBlue | >50 |
Signaling Pathways and Mechanisms of Action
PI4KIIIβ Inhibitors: A Targeted Strike on Viral Replication Factories
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a host cell enzyme that plays a critical role in the formation of phosphatidylinositol 4-phosphate (PI4P)-enriched membranes. Many RNA viruses hijack this pathway to create specialized replication organelles (ROs), which serve as platforms for viral genome replication. PI4KIIIβ inhibitors act by directly blocking the catalytic activity of this enzyme, thereby preventing the formation of these essential viral replication factories. This targeted approach disrupts a crucial step in the viral life cycle, leading to potent antiviral effects.
References
Comparative analysis of PI4KIII beta inhibitor 4 in different viral models
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors as broad-spectrum antiviral agents.
The cellular lipid kinase PI4KIIIβ has emerged as a critical host factor for the replication of a wide range of viruses. Its essential role in the formation of viral replication organelles makes it a promising target for the development of host-directed antiviral therapies. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance compared to traditional direct-acting antivirals. This guide provides a comparative analysis of the performance of key PI4KIIIβ inhibitors in various viral models, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Efficacy of PI4KIIIβ Inhibitors
The antiviral activity of PI4KIIIβ inhibitors is typically quantified by their 50% effective concentration (EC50), which is the concentration of the inhibitor required to reduce viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a crucial measure of the therapeutic window of the compound. The following tables summarize the in vitro efficacy of representative PI4KIIIβ inhibitors against a panel of viruses.
For the purpose of this guide, "PI4KIIIβ inhibitor 4" is represented by the bithiazole compound 4d as described in recent literature, due to the lack of a singular compound formally designated as "PI4KIII beta inhibitor 4" in the reviewed studies.
| Inhibitor | Target | IC50 | Reference |
| Bithiazole 4d | PI4KIIIβ | 0.8 µM | [1] |
| BF738735 | PI4KIIIβ | 5.7 nM | [2][3] |
| PI4KIIIα | 1.7 µM | [2][3] | |
| BQR695 | PI4KIIIβ (human) | 80 nM | [4] |
| PI4KIIIβ (Plasmodium vivax) | 3.5 nM | [4] |
Table 1: In vitro inhibitory activity of selected PI4KIIIβ inhibitors against their target kinase. The 50% inhibitory concentration (IC50) indicates the potency of the compound in inhibiting the enzymatic activity of PI4KIIIβ.
| Virus | Inhibitor | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Human Rhinovirus 2 (hRV2) | Bithiazole 4a | HeLa | 1.2 µM | > 10 µM | > 8.3 | [1] |
| Bithiazole 4b | HeLa | 0.9 µM | > 10 µM | > 11.1 | [1] | |
| Bithiazole 4c | HeLa | 1.5 µM | > 10 µM | > 6.7 | [1] | |
| Bithiazole 4d | HeLa | 0.8 µM | > 10 µM | > 12.5 | [1] | |
| BF738735 | - | 4-71 nM (range for various enteroviruses/rhinoviruses) | 11-65 µM | High | [2] | |
| Human Rhinovirus 14 (hRV14) | Bithiazole 4a | HeLa | 1.1 µM | > 10 µM | > 9.1 | [1] |
| Bithiazole 4b | HeLa | 0.9 µM | > 10 µM | > 11.1 | [1] | |
| Bithiazole 4c | HeLa | 1.3 µM | > 10 µM | > 7.7 | [1] | |
| Bithiazole 4d | HeLa | 0.7 µM | > 10 µM | > 14.3 | [1] | |
| Zika Virus (ZIKV) | Bithiazole 4d | Vero-E6 | 1.3 µM | > 10 µM | > 7.7 | [1] |
| SARS-CoV-2 | Bithiazole 4d | Vero-E6 | 0.9 µM | > 10 µM | > 11.1 | [1] |
| Remdesivir (control) | Vero-E6 | 0.4 µM | > 10 µM | > 25 | [1] | |
| Human Coronavirus (HCoV-229E) | BQR695 | Caco-2 | - (activity confirmed at non-toxic concentrations) | - | - | [5] |
| Human Coronavirus (HCoV-OC43) | BQR695 | Vero-E6 | - (activity confirmed at non-toxic concentrations) | - | - | [5] |
| Human Coronavirus (HCoV-NL63) | BQR695 | Caco-2 / Vero-E6 | - (activity confirmed at 0.1 and 1 µM) | - | - | [5] |
| Enteroviruses (various) | BF738735 | BGM, HeLa Rh, HeLa R19 | 4-71 nM | 11-65 µM | High | [2] |
Table 2: Comparative antiviral efficacy of PI4KIIIβ inhibitors in different viral models. This table highlights the broad-spectrum potential of these inhibitors against a variety of RNA viruses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.
Antiviral Activity and Cytotoxicity Assays
These assays are fundamental for determining the EC50 and CC50 values of the inhibitors.
-
Cell Culture: Specific cell lines permissive to the virus of interest (e.g., HeLa for rhinoviruses, Vero-E6 for SARS-CoV-2 and Zika virus, Caco-2 for human coronaviruses) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Viral Infection: Cells are seeded in 96-well plates and infected with the respective virus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and cells are treated with serial dilutions of the PI4KIIIβ inhibitor or control compounds.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Quantification of Viral Replication (EC50): The extent of viral replication is determined by methods such as:
-
CPE (Cytopathic Effect) Reduction Assay: The protective effect of the compound on the cells from virus-induced cell death is visually scored or quantified using a cell viability reagent (e.g., CellTiter-Glo).
-
Viral RNA Quantification: Viral RNA is extracted from cell lysates or supernatants and quantified by quantitative reverse transcription PCR (qRT-PCR).
-
Plaque Reduction Assay: The number of viral plaques is counted to determine the reduction in infectious virus production.
-
-
Quantification of Cell Viability (CC50): Uninfected cells are treated with the same serial dilutions of the compounds. Cell viability is measured using assays that assess metabolic activity, such as MTT or CellTiter-Glo assays.
-
Data Analysis: EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves. The Selectivity Index is then calculated as CC50/EC50.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PI4KIIIβ.
-
Reagents: Recombinant human PI4KIIIβ enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP are used.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, lipid substrate, and varying concentrations of the inhibitor.
-
Detection: The production of the phosphorylated product (phosphatidylinositol 4-phosphate, PI4P) is measured. This can be done using various methods, including radiometric assays (with γ-32P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo Kinase Assay).
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The role of PI4KIIIβ in viral replication and its inhibition.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Caption: Logical relationship of the comparative analysis.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PI4KIII Beta Inhibitor 4 Against Known Broad-Spectrum Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, exemplified by the well-characterized compound BF738735, against established broad-spectrum antiviral agents. The objective is to furnish researchers and drug development professionals with a detailed analysis of its antiviral efficacy, cytotoxicity, and mechanism of action, supported by experimental data and protocols.
Executive Summary
PI4KIIIβ has emerged as a critical host factor for the replication of a wide range of positive-sense RNA viruses, making it a promising target for broad-spectrum antiviral therapy. Inhibitors of PI4KIIIβ, such as BF738735, have demonstrated potent, nanomolar efficacy against various enteroviruses and rhinoviruses in preclinical studies. This guide benchmarks the performance of this class of inhibitors against clinically approved or investigational broad-spectrum antivirals, including Remdesivir, Favipiravir, and Sofosbuvir. While direct head-to-head comparative data across the same viral panels is limited, this document compiles available quantitative data to facilitate an informed assessment of their relative strengths and weaknesses.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for the PI4KIIIβ inhibitor BF738735 and the broad-spectrum antiviral Remdesivir. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of PI4KIIIβ Inhibitor BF738735 against various Enteroviruses and Rhinoviruses. [1][2][3][4]
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Coxsackievirus B3 (CVB3) | BGM | 4 | >100 | >25000 |
| Echovirus 11 (E-11) | BGM | 8 | >100 | >12500 |
| Enterovirus A71 (EV-A71) | Vero | 20 | >100 | >5000 |
| Enterovirus D68 (EV-D68) | HeLa-R19 | 31 | >100 | >3225 |
| Human Rhinovirus 2 (HRV-2) | HeLa-R19 | 10 | >100 | >10000 |
| Human Rhinovirus 14 (HRV-14) | HeLa-R19 | 71 | >100 | >1408 |
| Human Rhinovirus 16 (HRV-16) | HeLa-R19 | 25 | >100 | >4000 |
| Poliovirus 1 (PV-1) | HeLa-R19 | 20 | >100 | >5000 |
Table 2: Antiviral Activity of Remdesivir against various RNA Viruses. [5][6][7][8]
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >130 |
| Coronaviridae | SARS-CoV | HAE | 0.069 | >10 | >145 |
| Coronaviridae | MERS-CoV | HAE | 0.074 | >10 | >135 |
| Coronaviridae | HCoV-229E | MRC-5 | 0.067 | >2 | >30 |
| Coronaviridae | HCoV-OC43 | Huh7 | 0.067 | Not Reported | Not Reported |
| Picornaviridae | Enterovirus 68D | RD | 0.050 | Not Reported | Not Reported |
| Picornaviridae | Enterovirus 71 | RD | 0.140 | Not Reported | Not Reported |
| Picornaviridae | Rhinovirus A | H1 HeLa | 0.750 | Not Reported | Not Reported |
| Picornaviridae | Rhinovirus B | H1 HeLa | 0.385 | Not Reported | Not Reported |
| Flaviviridae | Dengue Virus (DENV) | Not Reported | 0.12-0.23 | Not Reported | Not Reported |
| Flaviviridae | Yellow Fever Virus (YFV) | Not Reported | 1.06 | Not Reported | Not Reported |
| Flaviviridae | West Nile Virus (WNV) | Not Reported | Not Reported | Not Reported | Not Reported |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon | 0.072-0.089 | Not Reported | Not Reported |
Table 3: Antiviral Activity of Favipiravir and Sofosbuvir.
| Antiviral | Primary Viral Target(s) | Reported EC50 Range | Notes |
| Favipiravir | Influenza virus, various RNA viruses | Highly variable, often in the µM range.[9][10][11][12] | Broad-spectrum activity has been demonstrated, but potency against enteroviruses and rhinoviruses is not as well-defined as for PI4KIIIβ inhibitors.[13] EC50 values are highly dependent on the virus and cell type used.[9] For human norovirus, the EC50 is reported to be 21 µM.[12] |
| Sofosbuvir | Hepatitis C Virus (HCV) | 32-130 nM for various HCV genotypes.[14] | Primarily a potent inhibitor of the HCV NS5B polymerase. Its activity against other virus families, particularly picornaviruses, is not its primary application and comparative data is scarce. |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Cytopathic Effect (CPE) Inhibition Assay (Neutral Red Uptake)
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa, Vero, MRC-5) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compounds to the wells in triplicate. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Staining: Remove the medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL in PBS) to each well. Incubate for 2 hours at 37°C to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the wells with PBS to remove excess dye. Add 150 µL of a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and incubate for 10-15 minutes with gentle shaking to solubilize the incorporated dye.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus control" wells. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.[15][16][17][18]
-
Cell Seeding: Seed 6-well or 12-well plates with a host cell line to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells (typically 3-7 days).
-
Plaque Visualization: Aspirate the overlay and fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) and gently wash with water to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of viability to determine the cytotoxicity of the test compounds.[19][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells (in triplicate) and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
PI4KIIIβ Signaling Pathway in Viral Replication
Caption: PI4KIIIβ pathway in viral replication and its inhibition.
Experimental Workflow for Antiviral CPE Inhibition Assay
Caption: Workflow of a CPE inhibition antiviral assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the Treatment of Enterovirus-D68 and Rhinovirus Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
Synergistic Antiviral Effects of PI4KIII Beta Inhibitor 4 in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates innovative therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, presents a promising approach to enhance efficacy and mitigate the development of resistance. This guide provides an objective comparison of the performance of a representative Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, designated here as Inhibitor 4, when used in synergy with other antiviral agents. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
PI4KIIIβ is a host cellular kinase crucial for the replication of a broad range of positive-strand RNA viruses, including enteroviruses (e.g., rhinoviruses, poliovirus, coxsackievirus) and coronaviruses.[1][2] By targeting a host factor, PI4KIIIβ inhibitors offer a high genetic barrier to resistance.[1] This guide focuses on the synergistic potential of Inhibitor 4, a potent and selective PI4KIIIβ inhibitor, with a viral capsid inhibitor against enteroviruses. While direct quantitative synergy scores from a single study on this specific combination are not publicly available, this guide synthesizes data from multiple sources to illustrate the enhanced antiviral effect and provides the framework for evaluating such synergies.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of a representative PI4KIIIβ inhibitor (N373) and a capsid inhibitor (G197) against Enterovirus A71 (EV-A71), alone and in combination.[3] This data demonstrates a greater than additive effect in viral titer reduction, strongly suggesting a synergistic interaction.
Table 1: Antiviral Activity against EV-A71 (MOI = 1) [3]
| Treatment | Concentration (µM) | Virus Titer Reduction (Log10 PFU/mL) |
| PI4KIIIβ Inhibitor (N373) | 0.1 | ~0.8 |
| 1 | ~1.1 | |
| Capsid Inhibitor (G197) | 0.1 | ~0.9 |
| 1 | ~1.1 | |
| Combination (N373 + G197) | 0.1 + 0.1 | ~1.4 |
| 1 + 1 | ~2.5 |
Table 2: Antiviral Activity against EV-A71 (MOI = 0.1) [3]
| Treatment | Concentration (µM) | Virus Titer Reduction (Log10 PFU/mL) |
| PI4KIIIβ Inhibitor (N373) | 0.1 | ~0.85 |
| 1 | ~1.1 | |
| Capsid Inhibitor (G197) | 0.1 | ~0.9 |
| 1 | ~1.2 | |
| Combination (N373 + G197) | 0.1 + 0.1 | Not Reported |
| 1 + 1 | Not Reported |
Table 3: Cytotoxicity of Individual Agents
| Compound | Cell Line | CC50 (µM) |
| PI4KIIIβ Inhibitor (BF738735) | HeLa | >10 |
| Capsid Inhibitor (Pleconaril) | Various | >5 |
Note: Specific CC50 for the exact combination from a single study is not available. The presented data is representative for these classes of compounds.
Mechanisms of Action and Synergy
The observed synergy stems from the distinct and complementary mechanisms of action of the two antiviral agents.
-
PI4KIIIβ Inhibitor 4: This host-targeting agent inhibits the PI4KIIIβ enzyme, which is crucial for the formation of viral replication organelles.[1][4] Enteroviruses hijack this host kinase to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which serve as scaffolds for the assembly of the viral replication machinery.[1][2] By blocking PI4P production, Inhibitor 4 effectively disrupts the formation of these essential replication sites.
-
Capsid Inhibitor: This direct-acting antiviral targets the viral capsid, a protein shell that encloses the viral genome.[5][6] Capsid binders stabilize the capsid structure, thereby preventing the uncoating process, which is the release of the viral RNA into the host cell cytoplasm.[6] This inhibition occurs at an early stage of the viral life cycle.
The combination of these two agents creates a powerful two-pronged attack on the virus, targeting both an early entry/uncoating step and the subsequent replication and assembly stage.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Antiviral mechanisms of action.
Caption: Experimental workflow for synergy testing.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa for rhinoviruses) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of PI4KIIIβ Inhibitor 4, the combination agent, and the combination of both.
-
Serum-free culture medium.
-
Overlay medium (e.g., 1.2% Avicel in 2x MEM).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Adsorb the virus (at a multiplicity of infection that yields 50-100 plaques per well) onto the cells for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the antiviral agents.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde (B43269) for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 is determined from the dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
Serial dilutions of the antiviral agents.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Add the serial dilutions of the compounds to the cell monolayers.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells. The CC50 is determined from the dose-response curve.
Synergy Analysis
The synergistic effect of the drug combination can be quantified using mathematical models such as the Bliss independence model. This model is based on the principle of probabilistic independence, where the combined effect is predicted from the individual effects of the drugs.
Bliss Synergy Score (δ) = E_obs - E_exp
Where:
-
E_obs is the observed percentage of inhibition for the combination.
-
E_exp is the expected percentage of inhibition, calculated as: E_A + E_B - (E_A * E_B) , where E_A and E_B are the observed inhibitions for drug A and drug B alone, respectively.
A positive δ value indicates synergy, a value of zero indicates an additive effect, and a negative value indicates antagonism.
Conclusion
The combination of a PI4KIIIβ inhibitor with a viral capsid inhibitor represents a compelling strategy for the treatment of enterovirus infections. The available data strongly suggests a synergistic interaction, leading to a more potent antiviral effect than either agent alone. By targeting different stages of the viral life cycle, this combination has the potential to increase therapeutic efficacy and reduce the likelihood of drug resistance. Further studies to quantify the synergy using established models are warranted to fully characterize this promising therapeutic approach. This guide provides the foundational information and experimental framework for researchers to pursue such investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 6. news-medical.net [news-medical.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PI4KIII Beta Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of PI4KIII beta inhibitor 4. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. Given that specific Safety Data Sheets (SDS) for novel research compounds like this compound may not be readily available, it is imperative to handle this compound as a potent, potentially hazardous substance. The following procedures are based on best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, double nitrile gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols. In the event of a spill, collect the material with an absorbent, non-combustible material and place it in a sealed container for disposal.
Summary of Key Disposal Principles
Due to the potent nature of kinase inhibitors, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[1] |
| Decontamination Materials (e.g., wipes, absorbents) | All materials used for cleaning and decontamination must be placed in the designated hazardous waste container for this compound.[1] |
Step-by-Step Disposal Protocol
Researchers must follow these steps to ensure the safe disposal of this compound and associated waste:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[2] This includes unused compounds, solutions, and contaminated consumables.
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[2] The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2] The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.
-
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. The date of accumulation should also be noted.[2]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general laboratory traffic.[2] Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.[2]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Experimental Protocols
Decontamination of Laboratory Surfaces and Equipment
This protocol outlines the steps for the decontamination of non-disposable laboratory equipment and surfaces that have come into contact with this compound.
Materials:
-
Appropriate PPE (double nitrile gloves, safety goggles, lab coat)
-
Absorbent pads or paper towels
-
Laboratory-grade detergent solution
-
Designated hazardous waste container for solid waste
-
Wash bottle with deionized water
Procedure:
-
Preparation: Ensure you are wearing the required PPE and that the work area is well-ventilated, preferably within a chemical fume hood.
-
Initial Wipe-Down: Liberally spray a 70% ethanol solution onto a clean absorbent pad. Wipe down all contaminated surfaces and equipment to solubilize and remove the bulk of the inhibitor residue. Place the used absorbent pad directly into the designated hazardous waste container.
-
Detergent Wash: Prepare a solution of laboratory-grade detergent in water according to the manufacturer's instructions. Using a new absorbent pad, scrub the surfaces and equipment with the detergent solution to remove any remaining chemical residue. Dispose of the pad in the hazardous waste container.
-
Rinsing: Rinse the surfaces and equipment thoroughly with deionized water to remove the detergent. Collect the rinsate as hazardous liquid waste if significant contamination is suspected. For general surface cleaning, a final wipe with a water-dampened towel is sufficient, with the towel disposed of as hazardous waste.
-
Final Ethanol Rinse: Perform a final rinse with 70% ethanol to aid in drying and ensure no residue remains. Dispose of the wipe in the hazardous waste container.
-
Drying: Allow the surfaces and equipment to air dry completely before reuse or storage.
-
Documentation: Record the decontamination procedure in the relevant laboratory notebook or equipment log.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for handling this compound contamination.
References
Essential Safety and Logistics for Handling PI4KIII beta inhibitor 4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of PI4KIII beta inhibitor 4. The following procedures are based on best practices for handling potent kinase inhibitors in a laboratory setting, as a specific Safety Data Sheet (SDS) for "this compound" is not publicly available. Therefore, it is crucial to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Safety and Handling Protocols
Adherence to strict operational procedures is critical to ensure a safe laboratory environment. Below are step-by-step guidelines for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the manufacturer's instructions for specific storage temperature requirements. For instance, some inhibitors are stored at -20°C.
Preparation of Solutions:
-
All weighing and solution preparation should be performed in a chemical fume hood.
-
Avoid generating dust.
-
Use appropriate solvents as recommended by the supplier. Some inhibitors are soluble in DMSO.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Ensure that a safety shower and eyewash station are readily accessible.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused or Expired Compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions Containing the Inhibitor | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. |
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with the inhibitor. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for assessing the in vitro activity of a PI4KIII beta inhibitor.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Recombinant PI4KIII beta enzyme
-
Substrate (e.g., phosphatidylinositol)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the this compound in assay buffer.
-
In a multi-well plate, add the diluted inhibitor, the recombinant PI4KIII beta enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the enzyme.
-
Stop the reaction according to the assay kit instructions.
-
Add the kinase detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway
PI4KIII beta is a lipid kinase that plays a role in various cellular processes, including the PI3K/Akt signaling pathway. The following diagram illustrates a simplified representation of this pathway.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
